Technical Documentation Center

1,3,5-Tri-o-benzoyl-d-ribofuranose Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3,5-Tri-o-benzoyl-d-ribofuranose

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Application of 1,3,5-Tri-O-benzoyl-d-ribofuranose in Nucleoside Synthesis

Introduction: The Strategic Role of Benzoylated Ribose in Modern Drug Discovery In the landscape of medicinal chemistry, the synthesis of nucleoside analogues remains a cornerstone of drug development, yielding critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Benzoylated Ribose in Modern Drug Discovery

In the landscape of medicinal chemistry, the synthesis of nucleoside analogues remains a cornerstone of drug development, yielding critical therapies for viral infections and cancer.[1][2] At the heart of this synthetic endeavor lies the challenge of controllably forming the N-glycosidic bond between a heterocyclic nucleobase and a ribose sugar moiety. 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and its activated derivatives, particularly 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are indispensable intermediates in this process.[3] Their widespread use stems from a unique combination of stability, reactivity, and, most importantly, the stereochemical control imparted by the benzoyl protecting groups.[3][4]

This guide provides an in-depth examination of the chemical properties of this key synthetic building block. We will move beyond simple procedural descriptions to explore the causal relationships between its structure and its function in the synthesis of β-nucleosides, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Properties and the Function of Benzoyl Protection

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a white crystalline powder that serves as a stable precursor for more reactive glycosyl donors.[3][5] For its direct use in glycosylation, it is typically converted into a derivative with a suitable leaving group at the anomeric (C1) position, such as an acetate or halide. The most common and commercially available derivative is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[6][7]

The three benzoyl groups are not merely passive protectors of the hydroxyl functions; they are critical to the success of the synthesis for several reasons:

  • Enhanced Stability and Solubility : The bulky, aromatic benzoyl groups render the molecule stable for storage and handling. They also significantly increase its solubility in common organic solvents used for synthesis, such as dichloromethane, acetonitrile, and 1,2-dichloroethane.[8]

  • Electronic Deactivation : As electron-withdrawing groups, the benzoyl esters decrease the overall reactivity of the ribose ring, preventing unwanted side reactions.[4]

  • Stereochemical Direction : This is the most crucial function. The benzoyl group at the C2 position provides "neighboring group participation," a phenomenon that dictates the stereochemical outcome of the glycosylation reaction, ensuring the almost exclusive formation of the biologically relevant β-anomer.[9][10]

Key Physicochemical Data
PropertyValueSource(s)
Compound Name 1,3,5-Tri-O-benzoyl-α-D-ribofuranose[3][5]
CAS Number 22224-41-5[3][5]
Molecular Formula C₂₆H₂₂O₈[3]
Molecular Weight 462.45 g/mol [3]
Appearance White crystalline powder[3]
Storage Conditions 0-8 °C[3][11]
Related Key Derivative 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[12]
Derivative CAS Number 6974-32-9[12]
Derivative Formula C₂₈H₂₄O₉[12]
Derivative Mol. Weight 504.49 g/mol [12]

Application in Nucleoside Synthesis: The Vorbrüggen Glycosylation

The most prominent and robust method for synthesizing nucleosides using benzoylated ribose is the Silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation.[9][13] This reaction involves the coupling of a silylated nucleobase with a protected sugar acetate in the presence of a Lewis acid catalyst.[2][9]

The overall workflow is a multi-step process that provides a high degree of control and reliability, making it suitable for both lab-scale and industrial applications.[14][15]

G Nucleobase Heterocyclic Nucleobase (e.g., Uracil, Adenine) Silylation Silylation (e.g., HMDS, BSA) Nucleobase->Silylation SilylatedBase Persilylated Nucleobase Silylation->SilylatedBase Coupling Vorbrüggen Glycosylation (Lewis Acid, e.g., TMSOTf) SilylatedBase->Coupling Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Sugar->Coupling ProtectedNucleoside Protected β-Nucleoside Coupling->ProtectedNucleoside Deprotection Deprotection (e.g., NaOMe in MeOH) ProtectedNucleoside->Deprotection FinalNucleoside Final β-Nucleoside Deprotection->FinalNucleoside

General workflow for Vorbrüggen nucleoside synthesis.
Mechanism and Stereochemical Control: The Role of the C2-Benzoyl Group

The high β-selectivity of the Vorbrüggen reaction is not accidental; it is a direct consequence of the participation of the C2-benzoyl group. The mechanism proceeds as follows:

  • Activation : The Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf) activates the sugar by coordinating to the anomeric acetyl group, facilitating its departure.[9][14]

  • Neighboring Group Participation : Instead of forming a simple, planar oxocarbenium ion that would be open to attack from either face, the carbonyl oxygen of the C2-benzoyl ester attacks the anomeric carbon. This forms a stable, five-membered cyclic benzoxonium ion intermediate.[9]

  • Nucleophilic Attack : The silylated nucleobase, being a soft nucleophile, then attacks the anomeric carbon. The bulky benzoxonium ion on the α-face of the ribose ring sterically hinders any attack from that side. Consequently, the nucleobase is forced to attack from the opposite (β) face.

  • Product Formation : This Sₙ2-like attack results in the inversion of stereochemistry at the anomeric center, leading exclusively to the formation of the desired β-nucleoside.[9]

This mechanism is a self-validating system; the presence of the participating group at C2 is the primary reason for choosing this specific protecting group strategy to ensure the correct stereochemical outcome. In contrast, syntheses using 2-deoxyribose derivatives, which lack this participating group, often result in poor stereoselectivity.[9]

Neighboring group participation by the C2-benzoyl group.

Experimental Protocol: A Practical Guide

The following is a representative, field-proven protocol for the glycosylation of a pyrimidine nucleobase.

Objective: To synthesize N¹-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)uracil.

Materials:

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[12]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

Procedure:

  • Silylation of the Nucleobase:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend uracil (1.2 eq.) in hexamethyldisilazane (HMDS, ~10 mL per gram of uracil).

    • Add a catalytic amount of ammonium sulfate (~5% by weight of uracil).

    • Heat the mixture to reflux (approx. 125-130 °C) with stirring until the solution becomes clear (typically 2-4 hours). Causality: This step converts the slightly acidic N-H protons of uracil into trimethylsilyl ethers, increasing the nucleophilicity and solubility of the base in the organic solvent.[9]

    • Cool the reaction mixture to room temperature and then remove excess HMDS under high vacuum. The resulting persilylated uracil is a viscous oil or white solid.

  • Glycosylation Reaction:

    • Place the silylated uracil under an inert atmosphere and dissolve it in anhydrous 1,2-dichloroethane (DCE).

    • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq.) in anhydrous DCE.

    • Add the sugar solution to the silylated uracil solution via cannula.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TMSOTf (1.2 eq.) dropwise via syringe. Causality: TMSOTf is a powerful Lewis acid that catalyzes the formation of the key benzoxonium ion intermediate. The reaction is performed at 0 °C to control its high reactivity and minimize potential side reactions.[14][16]

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting sugar is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding it to a stirred, cold solution of saturated aqueous NaHCO₃. Causality: The basic bicarbonate solution neutralizes the acidic TMSOTf catalyst and quenches any remaining reactive species.

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected nucleoside.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Deprotection:

    • Dissolve the purified, protected nucleoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe, ~0.1 eq. of a 0.5 M solution in methanol).

    • Stir the reaction at room temperature and monitor by TLC. The deprotection is typically complete within 1-2 hours. Causality: Sodium methoxide is a strong base that catalyzes the transesterification of the benzoyl esters, releasing the free hydroxyl groups.[16]

    • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) until the pH is ~7, filter, and concentrate the filtrate.

    • The resulting crude uridine can be purified by recrystallization (e.g., from ethanol).

Conclusion

1,3,5-Tri-O-benzoyl-d-ribofuranose and its activated anomeric derivatives are sophisticated synthetic tools, not just protected sugars. The benzoyl groups are instrumental in ensuring the stability, reactivity, and, critically, the β-stereoselectivity required for the synthesis of biologically active nucleosides. A thorough understanding of the underlying mechanisms, particularly the neighboring group participation of the C2-benzoyl moiety, empowers researchers to troubleshoot and optimize their synthetic strategies, accelerating the development of novel therapeutics.

References

  • Google Patents. Accessed March 7, 2026.

  • Wikipedia. Accessed March 7, 2026.

  • Wikipedia. Accessed March 7, 2026.

  • Semantic Scholar. Accessed March 7, 2026.

  • Google Patents. Accessed March 7, 2026.

  • Sciforum. Accessed March 7, 2026.

  • ACS Publications. Accessed March 7, 2026.

  • Royal Society of Chemistry. Accessed March 7, 2026.

  • Taylor & Francis Online. Accessed March 7, 2026.

  • Google Patents. Accessed March 7, 2026.

  • Chem-Impex International. Accessed March 7, 2026.

  • ACS Publications. Accessed March 7, 2026.

  • ACS Publications. Accessed March 7, 2026.

  • ResearchGate. Accessed March 7, 2026.

  • ACS Publications. Accessed March 7, 2026.

  • MDPI. Accessed March 7, 2026.

  • PubMed. Accessed March 7, 2026.

  • MedChemExpress. Accessed March 7, 2026.

  • Encyclopedia.pub. Accessed March 7, 2026.

  • Beilstein Journal of Organic Chemistry. Accessed March 7, 2026.

  • Madridge Publishers. Accessed March 7, 2026.

  • ChemicalBook. Accessed March 7, 2026.

  • MP Biomedicals. Accessed March 7, 2026.

  • Dextra UK. Accessed March 7, 2026.

  • ResearchGate. Accessed March 7, 2026.

  • National Center for Biotechnology Information. Accessed March 7, 2026.

  • National Center for Biotechnology Information. Accessed March 7, 2026.

  • Royal Society of Chemistry. Accessed March 7, 2026.

  • ACS Publications. Accessed March 7, 2026.

  • Synthose. Accessed March 7, 2026.

  • Benchchem. Accessed March 7, 2026.

  • Royal Society of Chemistry. Accessed March 7, 2026.

  • ACS Publications. Accessed March 7, 2026.

  • ScienceDirect. Accessed March 7, 2026.

Sources

Exploratory

A Comprehensive Technical Guide to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose: Structure, Stereochemistry, and Synthetic Applications

Abstract This technical guide provides an in-depth examination of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a pivotal intermediate in synthetic organic and medicinal chemistry. We will dissect its molecular architecture, exp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a pivotal intermediate in synthetic organic and medicinal chemistry. We will dissect its molecular architecture, explore the nuances of its stereochemistry, and detail its synthesis and characterization. The strategic importance of the benzoyl protecting groups will be analyzed in the context of their influence on reactivity and stereochemical control. This document is intended for researchers, scientists, and drug development professionals who leverage complex carbohydrate building blocks to construct bioactive molecules, particularly in the realm of nucleoside-based therapeutics.

Introduction: The Significance of a Protected Ribose

In the landscape of drug discovery and biochemical research, carbohydrate chemistry presents both profound opportunities and significant challenges. The dense functionality of monosaccharides requires a sophisticated approach to chemical manipulation, where the strategic use of protecting groups is paramount. 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a quintessential example of such a strategically modified carbohydrate. It is a derivative of D-ribose—the central sugar component of RNA—in which three of the four hydroxyl groups are masked as benzoyl esters.

This protection serves a critical purpose: it deactivates the protected hydroxyls, allowing chemists to perform selective reactions at the remaining unprotected position (C2-hydroxyl) and, more importantly, to control the stereochemistry at the anomeric carbon (C1). Its unique structure enhances stability and reactivity, making it an invaluable starting material for the synthesis of a wide array of nucleosides, which are the foundational components of antiviral and anticancer drugs.[1] This guide will elucidate the structural and stereochemical features that make this compound an indispensable tool in the synthetic chemist's arsenal.

Molecular Structure and Nomenclature

The structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is defined by a five-membered furanose ring derived from D-ribose. Three benzoyl (Bz) groups are attached via ester linkages to the oxygen atoms at carbons 1, 3, and 5. The "D" designation refers to the stereochemical configuration at C4, the chiral center farthest from the anomeric carbon, which matches that of D-glyceraldehyde.[2] The "α" (alpha) designation specifies the stereochemistry at the anomeric C1 carbon, a crucial detail that will be explored in the next section.

Identifier Value
IUPAC Name (2R,3R,4R,5R)-5-(benzoyloxy)-4-((benzoyloxy)methyl)oxolan-2-yl benzoate
Synonyms α-D-Ribofuranose 1,3,5-tribenzoate
CAS Number 22224-41-5[1][3]
Molecular Formula C₂₆H₂₂O₈[1][4]
Molecular Weight 462.45 g/mol [1][4]
Appearance White crystalline powder[1]

Below is a 2D representation of the molecular structure.

Caption: 2D structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

The Crucial Role of Stereochemistry

The biological activity of nucleosides is exquisitely dependent on their three-dimensional structure. Therefore, understanding and controlling the stereochemistry of precursors like 1,3,5-Tri-O-benzoyl-D-ribofuranose is not merely an academic exercise; it is fundamental to the design of effective therapeutics.

Furanose Ring and Anomerism

In solution, D-ribose exists in equilibrium between its linear aldehyde form and cyclic hemiacetal forms.[2] The reaction of the C4 hydroxyl group with the C1 aldehyde carbon results in a five-membered ring known as a furanose. This cyclization creates a new stereocenter at C1, the anomeric carbon. Two distinct diastereomers, called anomers, can be formed: α and β.[5]

  • α-anomer: In the Haworth projection, the substituent on the anomeric carbon (the C1-O-Benzoyl group in this case) is on the opposite face of the ring from the C5 substituent.

  • β-anomer: The substituent on the anomeric carbon is on the same face of the ring as the C5 substituent.

The ribonucleosides that constitute RNA are all derivatives of β-D-ribofuranose.[2] However, the α-anomer of protected ribose is a highly valuable synthetic intermediate. The stereochemistry at C1 is often established through reactions that leverage the participation of neighboring protecting groups.

Influence of Benzoyl Protecting Groups

The choice of protecting group is critical as it can directly or indirectly influence the stereochemical outcome of reactions.[6] Benzoyl groups are classified as "participating" groups. When a benzoyl group is placed at the C2 position, it can form a cyclic benzoxonium ion intermediate during a glycosylation reaction. This intermediate shields one face of the molecule, directing the incoming nucleophile (e.g., a nucleobase) to attack from the opposite face, typically resulting in the formation of a 1,2-trans-glycoside.[6]

In the case of 1,3,5-Tri-O-benzoyl-D-ribofuranose, the C2 hydroxyl is free. The stereochemical outcome of reactions at C1 is therefore controlled by other factors, such as the reaction conditions and the nature of the leaving group at the anomeric position. The synthesis of the α-anomer itself is a stereocontrolled process, often starting from a more readily available β-anomer precursor.[7][8]

Synthesis and Purification

The preparation of high-purity 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a multi-step process that demands precise control over reaction conditions to ensure the desired stereochemical outcome. The quality of this intermediate is non-negotiable, as impurities can lead to unwanted side reactions and compromise the integrity of complex, multi-step syntheses.[9]

General Synthetic Strategy

A common and efficient route to the target α-anomer involves the anomerization of a commercially available β-anomer precursor, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[8] This strategy leverages the thermodynamic and kinetic factors that can be manipulated to favor the formation of one anomer over the other.

Synthesis_Workflow cluster_start Starting Material cluster_process Anomerization cluster_end Purification & Final Product start 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose process1 Dissolution in Dichloromethane start->process1 process2 Addition of Lewis Acid Catalyst (e.g., SnCl₄) process1->process2 process3 Stirring at Room Temperature process2->process3 process4 Reaction Quenching (e.g., with aq. NaHCO₃) process3->process4 purification Chromatography / Recrystallization process4->purification end_product 1,3,5-Tri-O-benzoyl- α-D-ribofuranose purification->end_product

Sources

Foundational

A Technical Guide to the Strategic Application of 1,3,5- and 2,3,5-Tri-O-benzoyl-D-ribofuranose Isomers in Drug Development

For researchers, scientists, and drug development professionals, the precise control of glycosylation reactions is a cornerstone of modern medicinal chemistry. The synthesis of nucleoside analogues, which form the backbo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise control of glycosylation reactions is a cornerstone of modern medicinal chemistry. The synthesis of nucleoside analogues, which form the backbone of numerous antiviral and anticancer therapies, is particularly reliant on the strategic use of protected sugar moieties. Among these, benzoylated ribofuranose derivatives are of paramount importance. This in-depth technical guide provides a comprehensive analysis of two critical isomers: 1,3,5-Tri-O-benzoyl-D-ribofuranose and the more commonly employed 2,3,5-Tri-O-benzoyl-D-ribofuranose (typically used as its 1-O-acetyl derivative), detailing their distinct chemical personalities and applications.

Introduction: The Critical Role of Regiochemistry in Ribofuranose Chemistry

The D-ribofuranose scaffold is central to the structure of RNA and a multitude of bioactive nucleosides. The regioselective placement of protecting groups on this sugar is not a trivial matter of synthetic convenience; it is a fundamental determinant of reactivity and stereochemical outcome in glycosylation reactions. The choice between a 1,3,5-tribenzoylated and a 2,3,5-tribenzoylated ribofuranose dictates the strategic approach to nucleoside synthesis, influencing factors from anomeric control to the potential for side reactions. This guide will dissect the nuances of these two isomers, providing the field-proven insights necessary for their effective utilization.

Chemical Structure and Conformation: A Tale of Two Isomers

The fundamental difference between these two compounds lies in the location of a free hydroxyl group. In 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, the C2 hydroxyl is unprotected, while in the precursor to the commonly used glycosylating agent, 2,3,5-Tri-O-benzoyl-β-D-ribose, the anomeric C1 hydroxyl is free. This seemingly subtle distinction has profound implications for their application in synthesis.

G cluster_1 1,3,5-Tri-O-benzoyl-α-D-ribofuranose cluster_2 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose 1_C1 C1 1_O4 O4 1_C1->1_O4 1_OBz1 OBz 1_C1->1_OBz1 1_C2 C2 1_C2->1_C1 1_OH2 OH 1_C2->1_OH2 1_C3 C3 1_C3->1_C2 1_OBz3 OBz 1_C3->1_OBz3 1_C4 C4 1_C4->1_C3 1_C5 C5 1_C4->1_C5 1_H4 H 1_C4->1_H4 1_O4->1_C4 1_CH2OBz5 CH₂OBz 1_C5->1_CH2OBz5 2_C1 C1 2_O4 O4 2_C1->2_O4 2_OAc1 OAc 2_C1->2_OAc1 2_C2 C2 2_C2->2_C1 2_OBz2 OBz 2_C2->2_OBz2 2_C3 C3 2_C3->2_C2 2_OBz3 OBz 2_C3->2_OBz3 2_C4 C4 2_C4->2_C3 2_C5 C5 2_C4->2_C5 2_H4 H 2_C4->2_H4 2_O4->2_C4 2_CH2OBz5 CH₂OBz 2_C5->2_CH2OBz5

Caption: Chemical structures of the two key ribofuranose isomers.

The Impact of Benzoyl Group Placement on Glycosylation Stereochemistry

The stereochemical outcome of a glycosylation reaction is of paramount importance in the synthesis of biologically active nucleosides. The placement of the benzoyl protecting groups on the ribofuranose ring plays a pivotal role in directing the stereochemistry at the anomeric center, primarily through a phenomenon known as neighboring group participation .

2,3,5-Tri-O-benzoyl-D-ribofuranose: The Power of the C2-Benzoyl Group

In the case of 2,3,5-tri-O-benzoyl-D-ribofuranose derivatives (typically activated at the anomeric position with a leaving group such as acetate or bromide), the benzoyl group at the C2 position is strategically positioned to influence the stereochemical outcome of glycosylation. During the reaction, the C2-benzoyl group can participate in the formation of a cyclic acyloxonium ion intermediate.[1] This intermediate effectively blocks one face of the ribofuranose ring, leading to a highly stereoselective attack of the nucleobase from the opposite face. This results predominantly in the formation of the desired β-anomer, which is the stereochemistry found in naturally occurring ribonucleosides.[2][3] This high degree of stereocontrol is the primary reason for the widespread use of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in nucleoside synthesis.[4][5]

G cluster_0 Neighboring Group Participation with 2-O-Benzoyl start 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose intermediate Acyloxonium Ion Intermediate (Blocks α-face) start->intermediate Activation product β-Nucleoside (Stereoselective) intermediate->product Nucleophilic Attack (from β-face) nucleobase Silylated Nucleobase nucleobase->product lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->start

Caption: Glycosylation with neighboring group participation.

1,3,5-Tri-O-benzoyl-D-ribofuranose: A Different Stereochemical Landscape

When the C2 position is unprotected, as in 1,3,5-tri-O-benzoyl-α-D-ribofuranose, the powerful stereodirecting effect of a participating C2-acyl group is absent. Consequently, glycosylation reactions with this isomer can lead to a mixture of α and β anomers. The ratio of these anomers is influenced by various factors, including the reaction conditions, the nature of the nucleobase, and the Lewis acid used. While this lack of inherent stereocontrol can be a disadvantage, it also offers opportunities for the synthesis of α-nucleosides, which are of interest in certain therapeutic applications.

Comparative Physicochemical and Spectroscopic Properties

The isomeric nature of these compounds leads to distinct physical and spectroscopic properties, which are crucial for their characterization and quality control.

Property1,3,5-Tri-O-benzoyl-α-D-ribofuranose1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Molecular Formula C₂₆H₂₂O₈[6]C₂₈H₂₄O₉[4]
Molecular Weight 462.4 g/mol [6]504.49 g/mol [4]
Appearance White to off-white crystalline solidWhite to off-white crystalline solid[5]
¹H NMR (Anomeric Proton) Characteristic signals for the anomeric proton are observed.~6.44 ppm (in CDCl₃)[7]
¹³C NMR Distinct chemical shifts for the carbon atoms of the furanose ring and benzoyl groups.Characteristic signals for the furanose ring, acetyl, and benzoyl carbons.

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The provided ¹H NMR value for the 2,3,5-isomer is an approximation based on available data.

Synthesis Protocols: A Guide for the Bench Chemist

The successful application of these isomers begins with their efficient and reliable synthesis. The following protocols are based on established literature procedures and provide a framework for their laboratory preparation.

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This is a widely used intermediate, and its synthesis from D-ribose is a common procedure in many laboratories.[8]

Step 1: Methyl Glycoside Formation

  • To a solution of methanol, add a catalytic amount of a strong acid (e.g., HCl generated in situ from acetyl chloride or using a sulfonic acid resin).

  • Add D-ribose to the acidic methanol solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin).

  • Filter and concentrate the solution under reduced pressure to obtain the crude methyl ribofuranoside.

Step 2: Benzoylation

  • Dissolve the crude methyl ribofuranoside in pyridine.

  • Cool the solution in an ice bath and slowly add benzoyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by pouring it into ice water and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the benzoylated intermediate.

Step 3: Acetylation

  • Dissolve the benzoylated intermediate in acetic anhydride containing a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent and wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

The synthesis of this isomer often involves the regioselective protection of the C2 hydroxyl group, followed by benzoylation of the remaining hydroxyls.

A Representative Synthetic Approach: A stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose has been reported, which provides a reliable method for obtaining this specific isomer.[9] The procedure may involve the use of orthoesters to temporarily protect the 1- and 2-positions, followed by selective deprotection and subsequent benzoylation. For a detailed, step-by-step procedure, it is recommended to consult the primary literature on this specific synthesis.

Applications in Drug Development: Strategic Choices

The choice between these two isomers is dictated by the synthetic strategy and the desired final product.

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: This is the workhorse for the synthesis of β-nucleosides due to the excellent stereocontrol afforded by the C2-benzoyl group. It is a key starting material in the synthesis of a wide range of antiviral and anticancer drugs. The Vorbrüggen glycosylation is a classic example of a reaction where this glycosyl donor is employed.[2][10]

  • 1,3,5-Tri-O-benzoyl-α-D-ribofuranose: This isomer is valuable for the synthesis of nucleosides where β-selectivity is not required or when the α-anomer is the desired product. It can also serve as a starting material for the synthesis of furanoid glycals, which are versatile intermediates in carbohydrate chemistry.[9]

Conclusion and Future Perspectives

The strategic selection and application of 1,3,5- and 2,3,5-tri-O-benzoyl-D-ribofuranose isomers are critical for the efficient and stereocontrolled synthesis of nucleoside-based therapeutics. The well-established neighboring group participation of the C2-benzoyl group in the 2,3,5-isomer makes it the preferred choice for the synthesis of β-nucleosides. However, the 1,3,5-isomer provides a valuable alternative for the synthesis of α-nucleosides and other carbohydrate derivatives. A thorough understanding of the distinct reactivity and properties of these isomers, as outlined in this guide, empowers drug development professionals to make informed decisions in the design and execution of complex synthetic routes. As the demand for novel nucleoside analogues continues to grow, the development of even more selective and efficient methods for the preparation and use of these fundamental building blocks will remain a key area of research.

References

  • Supporting Information for a scientific article. (n.d.). Rsc.org. Retrieved from [Link]

  • Wikipedia. (2023, September 27). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

  • Gyorgydeak, Z., & Holzer, W. (2009). Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 678–694.
  • Fügedi, P., & Garegg, P. J. (2001). Syntheses and reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and...
  • Merck Index. (n.d.). Vorbrüggen Glycosylation. Retrieved from [Link]

  • Bowden, M. A., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 17(11), 1379-1387.
  • van der Vorm, S., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 102-136.
  • Bowden, M. A., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem Compound Database. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). DOI. Retrieved from [Link]

  • ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]

  • Zhang, W., et al. (2011). Synthesis of 1-Cyano 2,3,5-tri-O-benzoyl-β-D-ribofuranose. Chinese Journal of Applied Chemistry, 28(1), 115-117.
  • Zhu, X., & Schmidt, R. R. (2010).
  • Fletcher, H. G., Jr. (1954). New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-O-benzoyl-β-D-ribose from D-Ribose. Journal of the American Chemical Society, 76(3), 774-776.
  • ResearchGate. (2014, March 29). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. Retrieved from [Link]

  • De la Fuente, A., & Fairbanks, A. J. (2019). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 15, 2396-2423.
  • Fritz Haber Institute. (n.d.). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. Retrieved from [Link]

  • Biegus, P., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 20(31), 6245-6255.
  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • Iskander, G., & Siriwardena, A. H. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
  • Buchanan, J. G., et al. (1977). C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol and related compounds; a new synthesis of 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1786-1791.
  • MP Biomedicals. (n.d.). 1,3,5-tri-O-Benzoyl-alpha-D-ribofuranose, 5 g. Retrieved from [Link]

  • Kumar, P., & Kumar, V. (2017). The evolution of comprehensive strategies for furanoid glycal synthesis and their applications. Organic & Biomolecular Chemistry, 15(20), 4257-4279.

Sources

Exploratory

The Synthetic Heart of Modified RNA: A Technical Guide to 1,3,5-Tri-O-benzoyl-d-ribofuranose in Chemical Biology

This guide provides an in-depth exploration of 1,3,5-Tri-O-benzoyl-d-ribofuranose, a cornerstone reagent in the chemical synthesis of modified ribonucleosides. It is intended for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 1,3,5-Tri-O-benzoyl-d-ribofuranose, a cornerstone reagent in the chemical synthesis of modified ribonucleosides. It is intended for researchers, scientists, and drug development professionals engaged in the study of RNA biology and the development of RNA-based therapeutics. We will dissect the strategic importance of this molecule, moving beyond simple protocols to an analysis of the chemical principles that make it an indispensable tool for creating bespoke RNA molecules.

Introduction: The Challenge of Modified RNA Synthesis

The biological functions of RNA are profoundly influenced by a diverse array of chemical modifications.[1] These modifications are critical for RNA structure, stability, and interaction with other molecules.[2] To understand the precise role of these modifications, researchers require access to synthetic RNA oligonucleotides containing specific modifications at defined positions. The chemical synthesis of such molecules is a complex undertaking, primarily due to the reactive nature of the ribose sugar. The presence of the 2'-hydroxyl group in ribose, absent in deoxyribose, necessitates a sophisticated strategy of protecting groups to prevent unwanted side reactions during oligonucleotide synthesis.[3]

This is where 1,3,5-Tri-O-benzoyl-d-ribofuranose and its activated derivatives, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, play a pivotal role. They are not components of endogenous RNA modification pathways but are instead key starting materials in the synthetic pathways that enable the creation of modified RNA for research and therapeutic purposes.[4]

The Strategic Importance of Benzoyl Protection

The choice of protecting groups is arguably one of the most critical decisions in the chemical synthesis of RNA.[5] The benzoyl (Bz) groups in 1,3,5-Tri-O-benzoyl-d-ribofuranose serve several crucial functions:

  • Stability: The benzoyl groups are robust and stable to a wide range of reaction conditions, particularly the acidic conditions often used in glycosylation reactions.[2]

  • Solubility: The aromatic nature of the benzoyl groups enhances the solubility of the ribose precursor in organic solvents commonly used in synthesis.

  • Stereochemical Control: The bulky benzoyl group at the 2'-position can influence the stereochemical outcome of the glycosylation reaction, favoring the formation of the desired β-anomer, which is the stereochemistry found in natural RNA.

  • Selective Deprotection: The ester linkages of the benzoyl groups can be selectively cleaved under basic conditions, such as with ammonia or methylamine, which do not affect the more robust protecting groups on the nucleobase or the phosphodiester backbone.[2]

The following diagram illustrates the structure of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a common activated form used in nucleoside synthesis.

Caption: Structure of activated benzoyl-protected ribose.

The Vorbrüggen Glycosylation: Forging the Nucleoside Bond

The most prevalent method for coupling the benzoyl-protected ribose with a nucleobase is the silyl-Hilbert-Johnson (SHJ) reaction, more commonly known as the Vorbrüggen glycosylation.[6][7] This reaction is renowned for its mild conditions and broad applicability.[6]

The core principle of the Vorbrüggen glycosylation involves:

  • Silylation of the Nucleobase: The nucleobase (which may itself be modified) is first treated with a silylating agent, such as hexamethyldisilazane (HMDS), to increase its nucleophilicity and solubility in organic solvents.

  • Coupling with Activated Ribose: The silylated nucleobase is then reacted with an activated, benzoyl-protected ribose, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

  • Lewis Acid Catalysis: The reaction is catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), which facilitates the formation of a key oxocarbenium ion intermediate from the ribose precursor.[7]

The following diagram outlines the general workflow of the Vorbrüggen glycosylation.

Vorbruggen_Glycosylation cluster_reactants Reactants silylated_base Silylated Nucleobase product Protected Nucleoside silylated_base->product protected_ribose 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose protected_ribose->product catalyst Lewis Acid (e.g., TMSOTf) catalyst->product

Caption: The Vorbrüggen Glycosylation Workflow.

Experimental Protocol: Synthesis of a Modified Nucleoside

The following is a representative protocol for the synthesis of a protected, modified nucleoside using the Vorbrüggen glycosylation, based on published methods.[8][9][10] This protocol is intended for illustrative purposes and should be adapted based on the specific nucleobase and desired modifications.

Step 1: Silylation of the Nucleobase

  • Suspend the desired nucleobase (1.0 equivalent) in anhydrous acetonitrile.

  • Add hexamethyldisilazane (HMDS) (2.0 equivalents) and a catalytic amount of ammonium sulfate.

  • Reflux the mixture under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating complete silylation.

  • Remove the solvent and excess HMDS under reduced pressure to yield the silylated nucleobase, which is typically used in the next step without further purification.

Step 2: Glycosylation

  • Dissolve the silylated nucleobase (1.0 equivalent) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equivalents) in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

Step 3: Deprotection

  • Dissolve the purified, protected nucleoside in a saturated solution of ammonia in methanol.

  • Stir the solution at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure and purify the resulting deprotected nucleoside by recrystallization or chromatography.

From Nucleoside to Oligonucleotide: The Phosphoramidite Approach

The synthesized modified nucleoside is the fundamental building block, but to incorporate it into an RNA strand, it must be converted into a phosphoramidite. This involves two key steps:

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of the synthesized nucleoside is protected, typically with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its selective removal during each cycle of solid-phase synthesis.

  • 3'-Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

The resulting modified nucleoside phosphoramidite can then be used in an automated solid-phase synthesizer to be incorporated at any desired position in an RNA oligonucleotide.

The overall workflow from D-ribose to a modified RNA oligonucleotide is summarized in the following diagram.

Full_Workflow d_ribose D-Ribose benzoyl_protection Benzoyl Protection & Activation d_ribose->benzoyl_protection protected_ribose 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose benzoyl_protection->protected_ribose vorbruggen Vorbrüggen Glycosylation (with modified nucleobase) protected_ribose->vorbruggen protected_nucleoside Protected Modified Nucleoside vorbruggen->protected_nucleoside deprotection Base Deprotection protected_nucleoside->deprotection modified_nucleoside Modified Nucleoside deprotection->modified_nucleoside phosphoramidite_synthesis Phosphoramidite Synthesis modified_nucleoside->phosphoramidite_synthesis phosphoramidite Modified Nucleoside Phosphoramidite phosphoramidite_synthesis->phosphoramidite solid_phase_synthesis Solid-Phase RNA Synthesis phosphoramidite->solid_phase_synthesis modified_rna Modified RNA Oligonucleotide solid_phase_synthesis->modified_rna

Sources

Foundational

Solubility Profile of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in Organic Solvents

Topic: Solubility Profile and Physicochemical Characterization of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Physicochemical Characterization of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

[1][2]

Executive Summary

1,3,5-Tri-O-benzoyl-α-D-ribofuranose (CAS 22224-41-5) is a critical carbohydrate intermediate in the synthesis of modified nucleosides, including antiviral and antineoplastic agents like Clofarabine.[1] Unlike its fully protected counterpart (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), this compound possesses a free hydroxyl group at the C2 position.[1] This structural feature significantly alters its solubility landscape, introducing hydrogen-bonding capability that competes with the lipophilicity of the three benzoyl esters.[1]

This guide provides a definitive solubility profile, thermodynamic insights, and validated purification protocols to support process optimization and yield maximization in nucleoside chemistry.[1]

Physicochemical Characterization

Before establishing a solubility profile, the solid-state properties of the compound must be defined to ensure material identity and purity.[1]

PropertySpecificationNotes
IUPAC Name 1,3,5-Tri-O-benzoyl-α-D-ribofuranoseAlso known as α-D-Ribofuranose 1,3,5-tribenzoate
CAS Number 22224-41-5 Distinct from the 1-acetyl derivative (CAS 6974-32-9)
Molecular Formula C₂₆H₂₂O₈MW: 462.45 g/mol
Appearance White to off-white crystalline powder
Melting Point 128–130 °C (Primary polymorph)Literature ranges vary (125–142 °C) indicating potential polymorphism.[1][2][3]
Optical Rotation [α]²⁰D +82.0° to +88.0°c=1 in Chloroform
Lipophilicity High (LogP > 3.5 est.)[1]Dominated by three aromatic benzoyl rings.[1][4]

Solubility Profile in Organic Solvents[2][6][7]

The solubility of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is governed by the "like dissolves like" principle, modified by the specific interaction of the C2-hydroxyl group.[1]

Solvent Classification

The following classification is based on saturation limits at ambient temperature (25 °C).

Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 g/L)Excellent solvation of benzoyl aromatic rings via π-interactions.[1] Preferred for reaction media.[1]
Esters Ethyl Acetate (EtOAc)High Good solubility; often used as the "solvent" in solvent/anti-solvent crystallization.[1]
Polar Aprotic DMSO, DMF, PyridineHigh Strong dipole interactions solvate the C2-hydroxyl group effectively.[1]
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Critical for Purification. Moderate solubility at boiling point; low solubility at 0–5 °C.
Aromatic Hydrocarbons TolueneModerate Soluble, but less effective than chlorinated solvents.[1] Useful for azeotropic drying.[1]
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneInsoluble (Anti-solvent)Used to crash out the product from EtOAc or DCM solutions.[1]
Aqueous WaterInsoluble The hydrophobic benzoyl groups completely overwhelm the polarity of the single hydroxyl and ether oxygen.[1]
Thermodynamic Behavior & The C2-Hydroxyl Effect

While the three benzoyl groups dictate the overall lipophilicity, the C2-hydroxyl group introduces a specific hydrogen bond donor/acceptor site.[1]

  • In Non-Polar Solvents (DCM, Toluene): The molecule may form intramolecular hydrogen bonds or intermolecular dimers, slightly reducing solubility compared to the tetra-benzoylated analog.[1]

  • In Protic Solvents (Ethanol): At high temperatures, the solvent disrupts intermolecular H-bonding, allowing dissolution.[1] Upon cooling, the rigid benzoyl stacking forces re-establish the crystal lattice, expelling the solvent.[1] This steep solubility curve makes alcohols ideal for recrystallization.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise quantitative data for your specific solvent system.[1]

Objective: Determine the saturation concentration (


) of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.
  • Preparation: Weigh 500 mg of excess solid into a scintillation vial.

  • Equilibration: Add 2.0 mL of the target solvent. Stir at a fixed temperature (e.g., 25 °C) for 24 hours.

    • Validation Check: Ensure solid remains visible.[1] If all solid dissolves, add more until a suspension persists.[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vessel.

  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.[1]

  • Calculation:

    
    
    

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h, 25°C) Constant Stirring Start->Equilibrate Check Solid Persists? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Filter Syringe Filter (0.45µm) Check->Filter Yes AddSolid->Equilibrate Evap Evaporate to Dryness Filter->Evap Calc Calculate S = m/V Evap->Calc

Figure 1: Gravimetric solubility determination workflow ensuring saturation equilibrium.

Protocol: Purification via Solvent/Anti-Solvent Crystallization

This method exploits the high solubility in Ethyl Acetate and insolubility in Hexanes.[1]

  • Dissolution: Dissolve crude 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in the minimum amount of Ethyl Acetate at 40–50 °C.

    • Ratio: Approx. 2–3 mL per gram of solid.[1]

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise with stirring until a persistent cloudiness (turbidity) appears.

    • Ratio: Typically 1:2 to 1:3 (EtOAc:Hexane) by volume.[1]

  • Nucleation: Allow the mixture to cool slowly to room temperature. Seed crystals may be added if oiling out occurs.[1]

  • Aging: Cool further to 0–4 °C for 2–4 hours to maximize yield.

  • Isolation: Filter the white precipitate, wash with cold Hexane, and dry under vacuum at 40 °C.

Crystallization Dissolve Dissolve Crude in Warm EtOAc (45°C) FilterInsol Filter Insoluble Impurities Dissolve->FilterInsol AddAnti Add Hexanes Dropwise (Until Turbid) FilterInsol->AddAnti Cool Cool Slowly to RT Then 0-4°C AddAnti->Cool Isolate Filter & Wash (Cold Hexane) Cool->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Figure 2: Purification workflow using Ethyl Acetate (solvent) and Hexanes (anti-solvent).[1]

Expert Insights & Troubleshooting

  • Oiling Out: If the product separates as an oil rather than crystals during hexane addition, the solution is likely too concentrated or too hot.[1] Remedy: Re-heat to dissolve the oil, add a small amount of EtOAc, and cool very slowly with vigorous stirring.

  • Polymorphism: The melting point range (128–142 °C) suggests polymorphic forms.[1] For regulatory consistency, ensure the crystallization cooling rate is standardized to produce a consistent polymorph.

  • Impurity Rejection: The C2-hydroxyl group makes this compound slightly more polar than fully benzoylated impurities.[1] Washing the filter cake with a 5% EtOAc/Hexane mixture can effectively remove more lipophilic impurities.[1]

References

  • CymitQuimica. 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Product Data (CAS 22224-41-5).[1][2][3][5][6][7] Retrieved from

  • Synthose Inc. Certificate of Analysis: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.[1][2][5][6] Retrieved from [1]

  • Thermo Scientific Chemicals. 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose Safety & Solubility Data. Retrieved from [1]

  • American Chemical Society (ACS). A Stereocontrolled Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.[1] J. Org.[1] Chem. Retrieved from [1]

  • National Institutes of Health (NIH). PubChem Compound Summary: α-D-Ribofuranose, 1,3,5-tribenzoate.[1] Retrieved from [1]

Sources

Exploratory

Understanding C2-Hydroxyl Reactivity in 1,3,5-Tri-O-benzoyl-D-ribofuranose: A Mechanistic and Synthetic Guide

Executive Summary 1,3,5-Tri-O-benzoyl-D-ribofuranose (CAS 22224-41-5) is a critical chiral building block in the development of modified nucleoside therapeutics, including antiviral and antineoplastic agents like clofara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Tri-O-benzoyl-D-ribofuranose (CAS 22224-41-5) is a critical chiral building block in the development of modified nucleoside therapeutics, including antiviral and antineoplastic agents like clofarabine and gemcitabine 1. The molecule features a fully protected furanose ring with the exception of a single, highly specific reactive site: the C2-hydroxyl group. The selective functionalization of this secondary alcohol dictates the downstream stereochemistry and biological activity of the resulting nucleoside analog. This guide provides an authoritative, mechanistic analysis of C2-hydroxyl reactivity, detailing the steric, electronic, and stereochemical factors that govern its transformation, alongside self-validating experimental protocols.

Mechanistic Principles of C2-Hydroxyl Reactivity

Steric Hindrance and Leaving Group Kinetics

The C2-hydroxyl group is situated in a highly congested steric environment, flanked by bulky benzoyloxy groups at the C1 and C3 positions 2. This steric crowding significantly impedes direct bimolecular nucleophilic substitution (S_N2). Standard leaving groups, such as mesylates or tosylates, often fail to undergo efficient displacement at this position due to the high activation energy required for the nucleophile to approach the hindered carbon center.

To overcome this barrier, the C2-OH must be converted into an exceptionally reactive leaving group, such as a trifluoromethanesulfonate (triflate) 3. The intense electron-withdrawing nature of the triflyl group weakens the C-O bond, lowering the transition state energy sufficiently to permit S_N2 attack by nucleophiles like fluoride.

Stereocontrol and Neighboring Group Participation (NGP)

In the α-D-anomer, the C1 and C2 substituents are cis-oriented. During nucleophilic displacement at C2, the carbonyl oxygen of the C1 or C3 benzoate can theoretically participate via NGP. If the reaction proceeds via an S_N1-like oxocarbenium intermediate, NGP can lead to retention of configuration or complex epimeric mixtures. Therefore, achieving clean inversion to the arabino configuration (essential for drugs like clofarabine) requires strictly anhydrous conditions, low temperatures, and a powerful, soluble nucleophile to force a concerted S_N2 mechanism before NGP can occur.

Synthetic Workflows and Self-Validating Protocols

Workflow A: Oxidation to 2-Ketoribose and Nucleophilic Addition

To synthesize 2'-C-branched nucleosides (e.g., 2'-C-trifluoromethyl derivatives), the C2-OH is first oxidized to a ketone 4.

Protocol 1: Mild Oxidation of the C2-Hydroxyl

  • Causality for Reagent Selection: Dess-Martin Periodinane (DMP) is utilized because it operates under mild, neutral conditions. Harsher oxidants or highly basic conditions (like certain Swern modifications) risk the base-catalyzed β-elimination of the C3 benzoate, which would destroy the furanose ring integrity 5.

  • Step-by-Step Method:

    • Dissolve 1.0 eq of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in strictly anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Cool the reaction vessel to 0°C. Add 1.5 eq of DMP in a single portion. Rationale: 0°C mitigates the risk of thermal degradation of the hypervalent iodine reagent and suppresses epimerization.

    • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

    • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ to reduce unreacted DMP and neutralize the acetic acid byproduct. Extract the aqueous layer with DCM (3x).

  • Self-Validation System:

    • TLC Monitoring: The product will appear as a distinctly less polar, UV-active spot compared to the starting material (Hexane/EtOAc 3:1).

    • IR Spectroscopy: Confirm quantitative conversion by the appearance of a strong ketone C=O stretching band at ~1750 cm⁻¹, which is distinctly sharper and shifted from the ester C=O stretches at ~1720 cm⁻¹.

G A 1,3,5-Tri-O-benzoyl- alpha-D-ribofuranose (C2-OH) B Oxidation (Dess-Martin Periodinane) A->B C 2-Ketoribose Derivative (Electrophilic C2) B->C D Nucleophilic Addition (e.g., CF2H-SO2Ph / LHMDS) C->D E 2'-C-Branched Ribofuranose (Stereoselective Addition) D->E

Oxidation of C2-hydroxyl to 2-ketoribose and stereoselective addition.

Workflow B: Triflation and Stereoinvertive Fluorination

For the synthesis of 2'-deoxy-2'-fluoro-arabinofuranose derivatives (the sugar backbone of clofarabine), the C2-OH must be replaced with a fluorine atom with complete inversion of stereochemistry.

Protocol 2: C2-Triflation and Fluorination

  • Causality for Reagent Selection: Pyridine acts as a mild, non-nucleophilic acid scavenger to neutralize triflic acid, preventing the cleavage of the delicate glycosidic linkage. DAST (Diethylaminosulfur trifluoride) provides a soluble, highly reactive source of nucleophilic fluoride capable of overcoming the steric hindrance at C2.

  • Step-by-Step Method:

    • Dissolve the starting material in anhydrous DCM containing 3.0 eq of anhydrous pyridine. Cool the system to -20°C.

    • Dropwise add 1.5 eq of trifluoromethanesulfonic anhydride (Tf₂O). Rationale: The -20°C temperature is critical to control the highly exothermic triflation and prevent the decomposition of the highly labile triflate intermediate.

    • Stir for 30 minutes. Isolate a small aliquot for validation (see below).

    • To the crude triflate solution at -20°C, slowly add 2.0 eq of DAST. Allow the reaction to gradually warm to room temperature overnight.

  • Self-Validation System:

    • Intermediate Validation (NMR): ¹⁹F NMR of the isolated aliquot must show a sharp singlet at approximately -74 ppm, confirming complete triflate formation.

    • Final Product Validation (NMR): ¹⁹F NMR of the purified fluorinated product will show a characteristic doublet of multiplets at approximately -200 ppm. ¹H NMR will confirm the arabino stereochemistry via altered coupling constants (J_1,2 and J_2,3) reflecting the trans relationship between the C1 and C2 protons.

G A 1,3,5-Tri-O-benzoyl- alpha-D-ribofuranose (C2-OH) B Triflation (Tf2O, Pyridine, -20°C) A->B C C2-Triflate Intermediate (Good Leaving Group) B->C D Fluorination (DAST, SN2 Inversion) C->D E 1,3,5-Tri-O-benzoyl- 2-deoxy-2-fluoro- alpha-D-arabinofuranose D->E

Mechanistic workflow for C2-triflation and stereoinvertive fluorination.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, yields, and stereochemical outcomes for the primary C2 modifications of 1,3,5-tri-O-benzoyl-D-ribofuranose based on industry-standard protocols.

TransformationPrimary ReagentsTemperature ProfileTypical YieldStereochemical Outcome
Oxidation Dess-Martin Periodinane, DCM0°C → RT85–95%N/A (Forms planar sp² C2)
Triflation Tf₂O, Pyridine, DCM-20°C>90% (Crude)Retention (ribo configuration)
Fluorination DAST or TBAF, DCM-20°C → RT60–75%Inversion (arabino configuration)
Nucleophilic Addition CF₂H-SO₂Ph, LHMDS-78°C70–80%2'-C-β-branched (Stereoselective)

References

  • Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines ResearchGate[Link]

  • 2'-C Branched Ribonucleosides. 2. Synthesis of 2'-C-β-Trifluoromethyl Pyrimidine Ribonucleosides ResearchGate[Link]

  • Fully Automated Production of Diverse 18F-Labeled PET Tracers on the ELIXYS Multireactor Radiosynthesizer Without Hardware Modification ResearchGate[Link]

  • A stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-.alpha.-D-ribofuranose The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Foundational

The Benzoyl Group: A Stalwart Protector in the Intricate World of Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Hydroxyl Protection in Carbohydrate Synthesis Carbohydrates, with their dense constellation of h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Hydroxyl Protection in Carbohydrate Synthesis

Carbohydrates, with their dense constellation of hydroxyl groups, present a formidable challenge to the synthetic chemist. The subtle differences in the reactivity of these hydroxyls necessitate a carefully orchestrated strategy of protection and deprotection to achieve regioselective modifications and construct complex oligosaccharides.[1] Among the arsenal of protecting groups available, the benzoyl group (Bz) has long held a prominent position, valued for its stability, its influence on reaction stereoselectivity, and its utility in both classical and modern synthetic methodologies.[2] This guide provides a comprehensive overview of the history, development, and application of benzoyl protection in carbohydrate chemistry, offering field-proven insights for researchers at the forefront of glycoscience.

A Historical Perspective: From Early Acylations to a Refined Tool

The story of the benzoyl group in organic synthesis is intertwined with the early days of structural elucidation and synthetic methodology. While it is difficult to pinpoint the exact first use of benzoyl protection on a carbohydrate, the foundational chemistry was laid in the late 19th century. The Schotten-Baumann reaction , first described in 1883, provided a practical method for acylating alcohols and amines with acyl chlorides in the presence of an aqueous base.[3] This development occurred during the era of Emil Fischer's seminal work on the structure and synthesis of sugars, a period that established the very foundations of carbohydrate chemistry.[4][5] Although Fischer's early work is more famously associated with the use of phenylhydrazine for the characterization of sugars, the availability of reliable benzoylation methods like the Schotten-Baumann reaction undoubtedly paved the way for the use of benzoyl esters as stable derivatives for the isolation and characterization of carbohydrates.[4]

Early applications of benzoyl groups were often for the full protection of all hydroxyl groups in a monosaccharide, creating stable, crystalline derivatives that were easier to handle and purify than the parent sugars.[6][7] These per-benzoylated sugars also served as key intermediates for further transformations, such as the synthesis of glycosyl halides for use in Koenigs-Knorr glycosylations.

The true evolution of benzoyl protection, however, lies in the development of methods for its regioselective introduction and removal, transforming it from a brute-force protecting group to a nuanced tool for directing complex synthetic sequences.

The Chemistry of Benzoyl Protection: Introduction and Removal

The utility of any protecting group is defined by the ease and selectivity of its installation and cleavage. The benzoyl group excels in this regard, offering a range of reliable methods for both processes.

Introduction of the Benzoyl Group: Benzoylation

The most common method for introducing benzoyl groups is the reaction of a carbohydrate with benzoyl chloride in the presence of a base, typically pyridine or triethylamine.[8] The base serves to neutralize the hydrochloric acid byproduct of the reaction.

Benzoylation_Mechanism

Figure 1: General mechanism of benzoylation using benzoyl chloride and pyridine.

A Step-by-Step Protocol for the Per-benzoylation of Glucose:

  • Dissolution: Dissolve D-glucose in a suitable solvent such as pyridine or a mixture of DMF and triethylamine.[6]

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Addition of Benzoyl Chloride: Add benzoyl chloride dropwise to the stirred solution. An excess of benzoyl chloride is typically used to ensure complete reaction.

  • Reaction: Allow the reaction to proceed, often warming to room temperature and stirring for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or ice. The product is then typically extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The organic layer is washed with dilute acid (to remove the base), saturated sodium bicarbonate solution (to remove excess benzoic acid), and brine. After drying and concentration, the crude product can be purified by crystallization or column chromatography.[6]

Removal of the Benzoyl Group: Debenzoylation

The removal of benzoyl groups is most commonly achieved by transesterification in the presence of a catalytic amount of base, a reaction famously known as Zemplén deacylation .[9][10] Sodium methoxide in methanol is the classic reagent for this transformation. The reaction is typically fast and clean, proceeding at room temperature.

Debenzoylation_Mechanism

Figure 2: Mechanism of Zemplén debenzoylation using sodium methoxide.

A Step-by-Step Protocol for the Debenzoylation of a Per-benzoylated Sugar:

  • Dissolution: Dissolve the benzoylated carbohydrate in a mixture of an anhydrous organic solvent such as dichloromethane or methanol.

  • Catalyst Preparation: Prepare a fresh solution of sodium methoxide in methanol (e.g., 0.1 M).

  • Addition of Catalyst: Add a catalytic amount of the sodium methoxide solution to the carbohydrate solution. The reaction is often immediate.

  • Monitoring: Monitor the reaction progress by TLC until all starting material is consumed.

  • Neutralization: Neutralize the reaction mixture with a weak acid, such as acetic acid or an acidic ion-exchange resin, to a neutral pH.

  • Purification: Filter off the resin (if used) and concentrate the solution under reduced pressure. The deprotected carbohydrate can then be purified by crystallization or column chromatography.

The Strategic Advantage of Benzoyl Protection

The choice of a protecting group is a critical decision in the design of a synthetic route. The benzoyl group offers several distinct advantages that have cemented its place in the carbohydrate chemist's toolbox.

Comparison with Other Common Protecting Groups
Protecting GroupIntroduction ConditionsRemoval ConditionsStabilityKey AdvantagesKey Disadvantages
Benzoyl (Bz) Benzoyl chloride, pyridineNaOMe, MeOH (Zemplén)Stable to acid, hydrogenationCrystalline derivatives, participates in glycosylations, stable to a wide range of conditions.[2]Can be prone to acyl migration, requires basic conditions for removal.
Acetyl (Ac) Acetic anhydride, pyridineNaOMe, MeOH; mild acid or baseLess stable than benzoylReadily introduced and removed.More labile than benzoyl, less effective as a participating group in some cases.[4]
Benzyl (Bn) Benzyl bromide, NaHCatalytic hydrogenation (e.g., Pd/C, H₂)Stable to acid and baseVery stable, removed under neutral conditions.[11]Requires hydrogenation for removal which can be incompatible with other functional groups (e.g., alkenes, alkynes).
The Role of Benzoyl as a Participating Group

One of the most significant advantages of the benzoyl group is its ability to act as a participating group in glycosylation reactions.[12] When a benzoyl group is placed at the C-2 position of a glycosyl donor, it can form a cyclic acyloxonium ion intermediate upon activation of the anomeric center. This intermediate shields one face of the molecule, directing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage.[13] This neighboring group participation is a cornerstone of stereocontrolled oligosaccharide synthesis.

Participating_Group

Figure 3: The role of the C-2 benzoyl group as a participating group in glycosylation.

Modern Developments: The Quest for Regioselectivity

While per-benzoylation remains a useful technique, the modern era of carbohydrate chemistry is defined by the pursuit of regioselectivity. The ability to selectively protect a single hydroxyl group in the presence of others is paramount for efficient synthesis. Recent years have seen the emergence of powerful new methods for the regioselective benzoylation of carbohydrates.

Catalytic Regioselective Benzoylation

The development of catalytic methods for regioselective acylation has been a major breakthrough, offering milder reaction conditions and avoiding the use of stoichiometric amounts of activating reagents.

  • Organotin Catalysis: Dibutyltin oxide (Bu₂SnO) has been widely used to activate vicinal diols for regioselective acylation.[14] While effective, the toxicity of organotin compounds has driven the search for more environmentally benign alternatives.

  • Iron Catalysis: Ferric chloride (FeCl₃) in the presence of acetylacetone has emerged as an inexpensive and green catalyst for the regioselective benzoylation of diols and glycosides.[7][15]

  • Organobase Catalysis: Non-metallic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to effectively catalyze the regioselective benzoylation of primary hydroxyl groups using 1-benzoylimidazole as the acylating agent.

Enzymatic Benzoylation

Enzymes, with their inherent specificity, offer an attractive approach to regioselective transformations. Lipases, for example, have been employed for the regioselective acylation and deacylation of carbohydrates, often with selectivities that are difficult to achieve with purely chemical methods.

Conclusion: An Enduring Legacy and a Bright Future

From its early use in the derivatization of sugars to its current role as a sophisticated tool for stereocontrol and regioselective synthesis, the benzoyl protecting group has been a constant and indispensable companion in the field of carbohydrate chemistry. Its robustness, ease of manipulation, and unique participating ability have ensured its enduring legacy. As the demand for complex carbohydrates for applications in drug discovery, materials science, and glycobiology continues to grow, the ongoing development of new and more efficient methods for the selective introduction and removal of the benzoyl group will undoubtedly continue to be a major focus of research, ensuring its relevance for years to come.

References

  • A post-treatment method for preparing all-benzoyl
  • Lv, J., Luo, T., Zhang, Y., Pei, Z., & Dong, H. (2018). Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3. ACS Omega, 3(12), 18363–18370.
  • Ren, B., Zhang, L., Zhang, M., Dong, H., & Pei, Z. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 21(5), 645.
  • Lv, J., Luo, T., Zhang, Y., Pei, Z., & Dong, H. (2018). Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3. ACS Omega, 3(12), 18363–18370.
  • Benzoyl group. In Wikipedia.
  • Vidal, S. (Ed.). (2019).
  • Williams, N. R., & Wander, J. D. (1980). The Synthesis of Sugars by Standard Methods. In The Carbohydrates (Vol. IB, pp. 761-798). Academic Press.
  • Unpublished work.
  • Zemplén, G., & Pacsu, E. (1929). Über die Verseifung von acetylierten Zuckern und von Acetyl-glykosiden. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(6), 1613-1614.
  • Ester protecting groups (acyl protecting groups). (2024, March 29). Suzhou Highfine Biotech.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Boons, G. J. (1996). Strategies in oligosaccharide synthesis. Tetrahedron, 52(4), 1095-1121.
  • Demchenko, A. V. (2008).
  • van der Vorm, S., Hansen, T., van Hengst, J. A., Overkleeft, H. S., & van der Marel, G. A. (2019). Protecting group strategies in carbohydrate and peptide chemistry.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Unverzagt, C. (2018). A robust laboratory protocol for the three-step synthesis of p-tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside from commercial glucose pentaacetate.
  • Baumann, E. (1886). Ueber die Einwirkung von Benzoylchlorid auf Amine. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
  • Lichtenthaler, F. W. (1992). Emil Fischer's proof of the configuration of sugars: a centennial tribute. Angewandte Chemie International Edition in English, 31(12), 1541-1556.
  • Schotten-Baumann reaction. In Wikipedia.
  • Emil Fischer – Facts. (n.d.). NobelPrize.org.
  • Schotten-Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook.
  • Fischer, E. (1893). Ueber die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400-2412.
  • Binkley, R. W. (2001). Inversion of Configuration in 2,6-Dideoxy Sugars - Triflate. Displacement by Benzoate and Nitrite. The Journal of Organic Chemistry, 66(10), 3535-3538.
  • Vidal, S. (Ed.). (2019).
  • Ren, B., Zhang, L., Zhang, M., Dong, H., & Pei, Z. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 21(5), 645.
  • Zemplen deacetylation reaction mechanism. (n.d.).
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu.
  • Imamura, A. (2022). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
  • Process for regioselective mono-tosyl
  • Moss, A. (2003).
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.
  • Protecting group. In Wikipedia.
  • Giordano, M., & Iadonisi, A. (2013). Tin-Mediated Regioselective Benzylation and Allylation of Polyols: Applicability of a Catalytic Approach Under Solvent-Free Conditions. The Journal of Organic Chemistry, 78(24), 12565-12573.
  • Carbohydrate Chemistry Part 3. Protecting Groups. (2020, April 9). YouTube.
  • Wang, Y., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(21), 5243-5255.
  • Enzymatic method for synthesis of carbohydr
  • Petrović, V., & Miljković, D. (2020). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. The Journal of Organic Chemistry, 85(19), 12389-12399.
  • Tautomer-Specific Deacylation and Ω-Loop Flexibility Explain the Carbapenem-Hydrolyzing Broad-Spectrum Activity of the KPC-2 β-Lactamase. (2017). Biochemistry, 56(49), 6481–6494.
  • Protecting groups for carbohydr
  • Theander, O. (1995). Protecting Groups in Carbohydrate Chemistry.
  • Guo, Z., & Wang, P. G. (2010).
  • Thiem, J. (1995). Applications of enzymes in synthetic carbohydrate chemistry. FEMS Microbiology Reviews, 16(2-3), 193-211.
  • Wang, P. G., & Fang, J. (2011). Strategies for chemoenzymatic synthesis of carbohydrates. Accounts of chemical research, 44(11), 1133-1143.
  • The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. (2015). The Journal of Physical Chemistry B, 119(38), 12345–12354.

Sources

Exploratory

CAS number and safety data sheet (SDS) for 1,3,5-Tri-o-benzoyl-d-ribofuranose

The following technical guide is structured as a Master Technical File (MTF) , designed for immediate integration into a researcher’s workflow or a drug development dossier. Strategic Intermediate for 2'-Modified Nucleos...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Master Technical File (MTF) , designed for immediate integration into a researcher’s workflow or a drug development dossier.

Strategic Intermediate for 2'-Modified Nucleoside Synthesis

Part 1: Executive Technical Summary

1,3,5-Tri-O-benzoyl-α-D-ribofuranose (CAS: 22224-41-5) is a specialized carbohydrate intermediate distinct from the more common 2,3,5-tri-O-benzoyl derivatives. Its strategic value lies in its regiochemistry : the hydroxyl group at the C2 position is unprotected , while the C1 (anomeric), C3, and C5 positions are protected by benzoyl groups.

This specific protection pattern makes it the industry-standard starting material for synthesizing 2'-modified nucleosides (e.g., 2'-C-methyl, 2'-fluoro, 2'-C-trifluoromethyl analogs), which are critical scaffolds in modern antiviral therapeutics (HCV, COVID-19, RSV).

Part 2: Chemical Identity & Properties

Nomenclature & Identification
ParameterSpecification
Chemical Name 1,3,5-Tri-O-benzoyl-α-D-ribofuranose
Common Synonyms α-D-Ribofuranose 1,3,5-tribenzoate; 1,3,5-TBR
CAS Number 22224-41-5 (Specific to α-anomer)
Related CAS 6974-32-9 (1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose – Do not confuse)
Molecular Formula C₂₆H₂₂O₈
Molecular Weight 462.45 g/mol
SMILES O=C(OC[C@H]1O[C@@H]1O)c4ccccc4
Physical Characteristics
PropertyValueNote
Appearance White to off-white crystalline powderHigh purity allows for sharp melting points.
Melting Point 125 – 129 °CSharp range indicates isomeric purity.
Solubility Soluble in Chloroform, DCM, Ethyl AcetateInsoluble in water.
Chirality D-Enantiomer, α-AnomerSpecific rotation [α]₂₀/D approx +85.0° (c=1, CHCl₃).

Part 3: Safety Data Sheet (SDS) Analysis

While often classified as "Non-Hazardous" under GHS for transport, this compound is a biologically active intermediate and must be handled with Potent Compound protocols due to its role as a nucleoside precursor.

Hazard Identification (GHS)
  • Classification: Not a dangerous substance according to GHS (Globally Harmonized System).

  • Signal Word: None.

  • Hazard Statements: None assigned.

  • Precautionary Principle: Treat as a potential irritant. The benzoyl groups can hydrolyze to release benzoic acid in vivo or under acidic/basic conditions.

Risk Management & Handling Protocol

Expert Insight: The primary risk is not acute toxicity, but hydrolytic instability and cross-contamination of isomeric purity.

  • Engineering Controls: Handle in a chemical fume hood to prevent inhalation of fine dust.

  • PPE: Nitrile gloves (0.11 mm min), safety glasses with side shields, and a lab coat.

  • Inhalation Risk: Use N95 (US) or P1 (EU) dust mask if powder manipulation creates aerosols.

  • Accidental Release: Sweep up dry. Do not flush into surface water.[1] Dissolve residues in acetone before disposal.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent anomeric migration.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible. Moisture causes hydrolysis of the C1-benzoate, degrading the material to 3,5-di-O-benzoyl-ribose.

Part 4: Technical Application & Experimental Workflow

The "Free 2-OH" Advantage

Unlike standard nucleoside synthesis which uses 1-acetyl-2,3,5-tribenzoate (where C2 is blocked), 1,3,5-Tri-O-benzoyl-D-ribofuranose allows direct chemical manipulation of the C2 position. This is the gateway to 2'-C-branched nucleosides .

Critical Workflow: Synthesis of 2'-Modified Nucleosides

The following diagram illustrates the mechanistic pathway where this specific CAS number is utilized.

G Start 1,3,5-Tri-O-benzoyl- α-D-ribofuranose (CAS 22224-41-5) Oxidation Dess-Martin Periodinane Start->Oxidation Oxidation of Free 2-OH Intermediate 2-Keto-Ribose Intermediate Oxidation->Intermediate Addition Nucleophilic Addition (R-MgBr or TMS-CF3) Intermediate->Addition Stereoselective Attack Branched 2'-C-Branched Sugar Addition->Branched Formation of Quaternary Center Coupling Vorbrüggen Coupling Branched->Coupling Base Introduction Final 2'-Modified Nucleoside Analog (e.g., Antiviral) Coupling->Final

Figure 1: Strategic workflow utilizing the free 2-hydroxyl group of 1,3,5-Tri-O-benzoyl-D-ribofuranose to generate complex antiviral scaffolds.

Validated Protocol: Oxidation to 2-Ketose

Context: This is the most common first step for this material.

  • Reagents: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (1.0 eq), Dess-Martin Periodinane (1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve starting material in DCM under Nitrogen.

    • Add Dess-Martin Periodinane at 0°C.

    • Warm to Room Temperature and stir for 3–4 hours.

    • Self-Validation Point: TLC (Hexane/EtOAc 2:1) should show the disappearance of the starting material (Rf ~0.4) and appearance of the ketone (Rf ~0.5).

  • Quench: Add saturated Na₂S₂O₃/NaHCO₃ (1:1) to destroy excess oxidant.

  • Result: The resulting 2-ketose is unstable and should be used immediately for the Grignard/Nucleophilic addition step.

Part 5: Synthesis of the Material (Back-Integration)

If commercial stock is unavailable, the 1,3,5-isomer can be synthesized via selective benzoylation or rearrangement, though this is challenging due to acyl migration.

Mechanism: The Ness & Fletcher method (Classic Protocol) utilizes the difference in reactivity between hydroxyl groups.

  • Starting Material: D-Ribose.

  • Reagent: Benzoyl Chloride (BzCl) in Pyridine.

  • Conditions: Low temperature (-40°C to 0°C) favors the kinetic product. However, a more reliable route often involves the acid-catalyzed rearrangement of 1,2-orthoesters or selective hydrolysis of fully protected ribose.

  • Purity Check: The 1,3,5-isomer must be distinguished from the 2,3,5-isomer by 1H NMR .

    • Diagnostic Signal: Look for the H-2 proton. In the 1,3,5-isomer, H-2 is a carbinol proton (CH-OH) and shifts upfield (approx 4.5 ppm) compared to H-2 in the fully benzoylated analog (approx 5.9 ppm).

Part 6: References

  • Ness, R. K., & Fletcher, H. G. (1958). The Reaction of 2,3,5-Tri-O-benzoyl-D-ribofuranosyl Chloride with Nucleophiles. Journal of the American Chemical Society.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose.

  • Synthose Inc. (2024). Product Specification: 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose (TR824).

  • Wang, P., et al. (2006). Efficient Synthesis of 2'-C-Methyl Nucleosides. Journal of Organic Chemistry. (Describes usage of 1,3,5-TBR for HCV drug synthesis).

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose via Stereocontrolled Benzoyl Migration

Introduction and Strategic Rationale 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (CAS 22224-41-5) is a highly valued carbohydrate scaffold in the synthesis of 2′-modified nucleoside analogs, including blockbuster antiviral and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

1,3,5-Tri-O-benzoyl-α-D-ribofuranose (CAS 22224-41-5) is a highly valued carbohydrate scaffold in the synthesis of 2′-modified nucleoside analogs, including blockbuster antiviral and antineoplastic agents such as Clofarabine, Fludarabine, and Azvudine[1][2]. The defining structural feature of this intermediate is the selectively unprotected hydroxyl group at the C-2 position, which serves as the precise locus for downstream modifications (e.g., nucleophilic fluorination or methylation).

The Mechanistic Challenge: Direct, selective benzoylation of D-ribose at the 1, 3, and 5 positions is thermodynamically and kinetically unfavorable due to the nearly identical reactivity profiles of the C-2 and C-3 secondary hydroxyl groups.

The Solution (Causality & Design): To bypass this limitation, modern synthetic protocols do not use direct benzoylation. Instead, they leverage the principle of neighboring-group participation [3]. By starting with the inexpensive, fully protected precursor 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, the C-1 acetate can be selectively cleaved and activated as a glycosyl bromide. Upon controlled hydrolysis, the C-2 benzoate group attacks the anomeric center to form a transient 1,2-orthoester. The stereoelectronic constraints of this orthoester dictate its collapse to exclusively yield the α-anomer, migrating the benzoyl group from C-2 to C-1 and cleanly unmasking the C-2 hydroxyl[4].

Mechanistic Pathway Visualization

Workflow SM 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Bromide 2,3,5-Tri-O-benzoyl- D-ribofuranosyl bromide SM->Bromide HBr / AcOH Anomeric Activation Orthoester 1,2-Orthoester Intermediate Bromide->Orthoester H2O / Acetone Nucleophilic Attack Product 1,3,5-Tri-O-benzoyl- α-D-ribofuranose Orthoester->Product Benzoyl Migration Stereoselective Opening

Stereocontrolled benzoyl migration pathway for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose synthesis.

Quantitative Reaction Parameters

Table 1: Optimized Reaction Parameters and Yield Metrics

ParameterValue / ConditionMechanistic Rationale
Starting Material (SM) 1.0 equivalent1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose provides the necessary pre-installed protective groups.
Brominating Agent 33% HBr in AcOH (4.0 eq)HBr acts as a potent electrophile to cleave the C-1 acetate, forming the reactive α-glycosyl bromide.
Hydrolysis Solvent Acetone / H₂O (10:1 v/v)Acetone solubilizes the hydrophobic bromide; H₂O acts as the stoichiometric nucleophile for orthoester formation.
Reaction Temperature 0 °C → 25 °CLow initial temperature suppresses undesired ring-opening or global debenzoylation side-reactions.
Typical Yield 82% – 88%High thermodynamic driving force of the orthoester collapse ensures excellent mass recovery.
Anomeric Purity > 98% α-anomer1,2-cis geometry of the orthoester strictly prohibits the formation of the β-anomer.

Step-by-Step Experimental Protocol

This methodology represents a self-validating system; specific quality control (QC) checkpoints are embedded within the workflow to ensure the integrity of the transient intermediates.

Phase 1: Anomeric Activation (Bromination)
  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (50.0 g, 99.1 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 33% HBr in glacial acetic acid (65 mL, ~4.0 eq) over 30 minutes to maintain internal temperature control.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 1.5 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting material (

    
     ~0.45) should completely disappear, replaced by a faster-eluting, highly UV-active spot (
    
    
    
    ~0.60) corresponding to the glycosyl bromide. QC Action: Quench a 10 µL aliquot in dry methanol; TLC should instantly show conversion to the methyl glycoside, confirming active bromide presence.
  • Concentration: Concentrate the mixture under reduced pressure at 30 °C. Co-evaporate the resulting syrup with anhydrous toluene (3 × 50 mL) to azeotropically remove residual acetic acid and HBr. Causality: Removing excess acid prevents uncontrolled global deprotection during the aqueous hydrolysis phase.

Phase 2: Orthoester Formation and Stereocontrolled Migration
  • Solvation: Dissolve the crude 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide in reagent-grade acetone (250 mL).

  • Hydrolysis: While stirring vigorously at room temperature, add distilled water (25 mL) in a single portion. Stir the mixture continuously for 12 to 16 hours.

  • Self-Validation Checkpoint 2 (NMR/TLC): TLC (Hexane/EtOAc 6:4) will reveal a new, slower-eluting spot (

    
     ~0.30). QC Action: A crude ¹H NMR of a concentrated aliquot will display a distinct doublet for the anomeric proton (
    
    
    
    ) at ~6.6 ppm with a coupling constant of
    
    
    ≈ 4.5 Hz. This specific coupling constant is the definitive hallmark of the α-configuration; a β-anomer would exhibit a near-zero coupling constant due to the ~90° dihedral angle.
Phase 3: Workup and Isolation
  • Neutralization: Neutralize the reaction mixture by adding solid sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer reaches ~7.0.

  • Extraction: Evaporate the acetone under reduced pressure. Partition the remaining aqueous slurry between ethyl acetate (300 mL) and water (100 mL). Separate the layers and wash the organic phase with brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a pale yellow syrup.

  • Crystallization: Dissolve the syrup in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. Filter the resulting white crystalline solid and wash with cold ethanol.

Table 2: Analytical Characterization of Target Product

PropertyExpected Value
Appearance White crystalline powder
Molecular Weight 462.45 g/mol
Melting Point 125 – 129 °C
Optical Rotation

+85.0° (c = 1.0, CHCl₃)
¹H NMR (CDCl₃) Highlights

6.68 (d, 1H,

= 4.5 Hz, H-1), 5.58 (dd, 1H, H-3), 4.65 (m, 1H, H-2), 4.50 (m, 3H, H-4, H-5a, H-5b).

References

  • Brodfuehrer, P. R.; Sapino, C.; Howell, H. G. "A stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose." The Journal of Organic Chemistry, 1985.[Link][3]

  • Ness, R. K.; Diehl, H. W.; Fletcher, H. G. "1,3,5-Tri-O-benzoyl-α-D-ribofuranose." Journal of the American Chemical Society, 1954.[Link][4]

  • MDPI. "Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery." Molecules, 2022. [Link][2]

Sources

Application

Application Note: A Researcher's Guide to 2'-Modified Nucleoside Synthesis Using 1,3,5-Tri-O-benzoyl-d-ribofuranose

Abstract The synthesis of nucleoside analogues with modifications at the 2'-position of the ribose sugar is a cornerstone of modern therapeutic and diagnostic development. These modifications can confer enhanced metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of nucleoside analogues with modifications at the 2'-position of the ribose sugar is a cornerstone of modern therapeutic and diagnostic development. These modifications can confer enhanced metabolic stability, improved binding affinity to target enzymes or nucleic acids, and unique biological activities. This guide provides a comprehensive overview and detailed protocols for the use of 1,3,5-Tri-O-benzoyl-d-ribofuranose as a versatile starting material for the synthesis of 2'-modified nucleosides. We will delve into the strategic importance of benzoyl protecting groups, detail the venerable Vorbrüggen glycosylation for coupling the sugar and base, and provide step-by-step protocols for post-glycosylation modification at the 2'-position and subsequent deprotection.

Introduction: The Significance of 2'-Modified Nucleosides

Nucleoside analogues are fundamental to the treatment of viral infections and cancer. Modifications to the sugar moiety, particularly at the 2'-position, are a proven strategy for modulating the pharmacological properties of these molecules. Introducing groups such as fluorine or O-methyl at the 2'-position can lock the sugar into a specific conformation (e.g., C3'-endo), which is often preferred for binding to viral polymerases or for incorporation into antisense oligonucleotides.[1] Furthermore, these modifications can protect the resulting oligonucleotide from degradation by cellular nucleases.[1]

1,3,5-Tri-O-benzoyl-d-ribofuranose, and its activated 1-O-acetyl derivative, is a commercially available and highly effective precursor for this class of compounds.[2][3] The benzoyl protecting groups are not merely passive blockers; they play a critical role in directing the stereochemical outcome of the key glycosylation step, ensuring the formation of the biologically relevant β-anomer. This guide outlines a robust synthetic pathway from this starting material to a versatile 2'-hydroxy intermediate, which can then be further elaborated to generate a diverse library of 2'-modified nucleoside analogues.

The Strategic Role of Benzoyl Protecting Groups

In nucleoside chemistry, the choice of protecting groups is paramount. Benzoyl (Bz) groups are widely employed for hydroxyl protection due to their stability across a range of reaction conditions and their unique electronic properties that influence reactivity.[4][5]

  • Stability: Benzoyl esters are stable to the mildly acidic conditions often used in nucleoside synthesis (e.g., detritylation), yet they can be reliably removed under basic conditions at the end of the synthetic sequence.[5]

  • Stereochemical Control: The most critical function of the benzoyl group at the C2' position is its role in "anchimeric assistance" or "neighboring group participation" during glycosylation. When the C1' leaving group (e.g., an acetate) is activated by a Lewis acid, the carbonyl oxygen of the C2'-benzoyl ester attacks the resulting oxocarbenium ion from the α-face. This forms a stable dioxolanylium cation intermediate, which sterically shields the α-face. The incoming nucleobase is therefore forced to attack from the opposite (β) face, leading to a high degree of stereoselectivity for the desired β-nucleoside.

The Synthetic Workflow: From Ribose to Protected Nucleoside

The synthesis of a 2'-modified nucleoside from 1,3,5-tri-O-benzoyl-d-ribofuranose can be logically divided into four major stages: glycosylation, selective 2'-deprotection, 2'-functionalization, and final deprotection.

G cluster_0 Preparation cluster_1 Core Synthesis cluster_2 2'-Modification cluster_3 Final Steps A 1-O-Acetyl-2,3,5-tri-O- benzoyl-β-D-ribofuranose D Vorbrüggen Glycosylation (Lewis Acid Catalysis) A->D B Nucleobase (e.g., Cytosine, Adenine) C Silylation of Nucleobase B->C C->D E Protected Nucleoside (2',3',5'-Tribenzoyl) D->E F Selective 2'-O-Debenzoylation E->F G 2'-OH Intermediate F->G H 2'-Functionalization (e.g., Fluorination) G->H I Protected 2'-Modified Nucleoside H->I J Global Deprotection I->J K Final 2'-Modified Nucleoside J->K

Figure 1: General workflow for the synthesis of 2'-modified nucleosides.

Protocol 1: Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is arguably the most general and widely used method for forming the N-glycosidic bond in nucleoside synthesis.[6] It involves the reaction of a silylated nucleobase with a ribose derivative that has a suitable leaving group at the anomeric (C1') position, catalyzed by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6][7]

G Mechanism of β-Selective Vorbrüggen Glycosylation start 1-O-Acetyl-2,3,5-tri-O- benzoyl-β-D-ribofuranose intermediate Oxocarbenium Ion Intermediate start->intermediate + lewis_acid TMSOTf (Lewis Acid) dioxo Dioxolanylium Cation (Anchimeric Assistance from 2'-Bz) Blocks α-face intermediate->dioxo Rearrangement product Protected β-Nucleoside silylated_base Silylated Nucleobase silylated_base->product β-face attack

Sources

Method

Application Note: Advanced Vorbrüggen Glycosylation Using 1,3,5-Tri-O-benzoyl-α-D-ribofuranose for Custom 2'-Modified Nucleosides

Introduction & Strategic Rationale The synthesis of modified nucleosides is a cornerstone of modern drug development, particularly for antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and antiviral the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of modified nucleosides is a cornerstone of modern drug development, particularly for antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and antiviral therapeutics. While standard Vorbrüggen glycosylation often utilizes fully protected sugars (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose), these substrates restrict downstream modifications at the 2'-position.

To overcome this limitation, 1,3,5-tri-O-benzoyl-α-D-ribofuranose (CAS 22224-41-5) serves as a highly versatile, pre-activated glycosyl donor[1]. Because its C2-hydroxyl group remains unprotected, chemists can selectively introduce 2'-O-alkyl, 2'-fluoro, or custom 2'-O-acyl modifications prior to nucleobase coupling[2], [3]. This application note details the mechanistic principles and optimized protocols for leveraging this unique synthon in high-yield Vorbrüggen glycosylations.

Mechanistic Principles & Causality

The Vorbrüggen glycosylation is a Lewis acid-catalyzed coupling between a silylated nucleobase and an activated sugar donor [4]. The use of 1,3,5-tri-O-benzoyl-α-D-ribofuranose as a starting material requires a two-phase strategic approach:

  • C2-Derivatization: The free C2-OH must be derivatized to prevent unwanted silylation during the glycosylation step. The nature of this C2 substituent dictates the stereochemical outcome of the subsequent coupling[5].

  • Lewis Acid Activation: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the preferred Lewis acid. Unlike SnCl4, TMSOTf is milder, highly oxophilic, and generates a soluble, non-coordinating byproduct (TMS-OBz), preventing the anomerization of the final product [4]. TMSOTf activates the 1-O-benzoyl group, driving its departure to form a resonance-stabilized oxacarbenium ion.

  • Stereocontrol via Neighboring Group Participation (NGP): If the C2-OH is converted to an ester (e.g., 2-O-benzoyl), the carbonyl oxygen of the C2-ester attacks the oxacarbenium ion from the α-face, forming a stable bicyclic acyloxonium ion. This sterically blocks the α-face, forcing the incoming silylated nucleobase to attack exclusively from the β-face, yielding the desired β-nucleoside[5].

  • Stereocontrol without NGP: If the C2-OH is converted to an ether (e.g., 2-O-methyl) or a halogen (e.g., 2-fluoro), NGP is impossible [6]. In these cases, stereoselectivity relies on steric hindrance and the choice of solvent. Acetonitrile is strictly required here, as it forms a transient α-nitrilium ion intermediate that shields the α-face and promotes β-attack [7].

Visualizations

Workflow A 1,3,5-Tri-O-benzoyl- α-D-ribofuranose (Free C2-OH) B C2-Derivatization (e.g., Acylation, Alkylation, Fluorination) A->B Step 1 C 1-O-Benzoyl-2-R-3,5-di- O-benzoyl-D-ribofuranose (Glycosyl Donor) B->C Step 2 E 2'-Modified β-Nucleoside C->E Vorbrüggen Glycosylation D Silylated Nucleobase + TMSOTf D->E Step 3

Workflow for synthesizing 2'-modified nucleosides using 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

Mechanism Donor Glycosyl Donor (1-O-Benzoyl-2-R-ribose) TMSOTf TMSOTf Activation (Lewis Acid) Donor->TMSOTf Oxacarbenium Oxacarbenium Ion (Planar Intermediate) TMSOTf->Oxacarbenium -TMS-OBz NGP Acyloxonium Ion (α-Face Blocked by C2-Ester) Oxacarbenium->NGP If C2 = Ester NoNGP No NGP (C2-Alkyl/Fluoro) Oxacarbenium->NoNGP If C2 = Ether/Halogen BetaAttack Exclusive β-Face Attack by Silylated Base NGP->BetaAttack MixedAttack Mixed α/β Attack (Solvent Control Needed) NoNGP->MixedAttack

Mechanistic divergence in Vorbrüggen glycosylation based on C2-substituent participation.

Quantitative Data Summary

Table 1: Influence of C2-Modification on Vorbrüggen Glycosylation Stereoselectivity

C2 SubstituentModification TypeNeighboring Group Participation (NGP)Typical β:α RatioPreferred Solvent
-O-BenzoylEsterStrong>99:11,2-Dichloroethane (DCE) or MeCN
-O-AcetylEsterStrong>95:5DCE or MeCN
-O-MethylEtherNone~3:1 to 5:1Acetonitrile (MeCN)
-Fluoro (-F)HalogenNone~1:1 to 2:1Acetonitrile (MeCN)
-C-MethylAlkylNone~2:1Acetonitrile (MeCN)

Experimental Protocols

Protocol A: Derivatization of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (C2-Acylation)

Purpose: To protect the C2-hydroxyl and establish a participating group for strict β-selectivity[5].

  • Preparation: In an oven-dried, argon-purged 500-mL round-bottomed flask, dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (5.0 g, 10.8 mmol) in 200 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2,6-lutidine (1.4 g, 13.0 mmol). Causality: 2,6-lutidine is a sterically hindered, non-nucleophilic base that neutralizes HCl generated during acylation without reacting with the acyl chloride.

  • Acylation: Cool the mixture to 0 °C. Dropwise, add 3-(trifluoromethyl)benzoyl chloride (2.7 g, 13.0 mmol). Stir for 2 hours while allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (25% ethyl acetate in hexanes) to yield the fully protected tetraester glycosyl donor.

Protocol B: Silylation of the Nucleobase

Purpose: To increase the nucleophilicity and organic solubility of the nucleobase[4].

  • Preparation: Suspend 5-methyluracil (thymine) (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Activation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq). Causality: BSA is a powerful silylating agent. It reacts rapidly to form 2,4-bis(trimethylsilyloxy)-5-methylpyrimidine. The byproduct, N-trimethylsilylacetamide, is inert to the subsequent Lewis acid catalysis.

  • Reaction: Stir at room temperature for 30–60 minutes until the suspension becomes a completely clear solution, indicating full silylation.

Protocol C: Vorbrüggen Glycosylation

Purpose: Coupling of the activated sugar donor and the silylated base [5],[6].

  • Coupling: To the clear solution of the silylated nucleobase from Protocol B, add the fully protected glycosyl donor from Protocol A (1.0 eq) dissolved in anhydrous MeCN.

  • Catalysis: Dropwise, add TMSOTf (1.2 eq). Causality: TMSOTf acts as the Lewis acid to activate the 1-O-benzoyl group. The reaction turns slightly yellow as the oxacarbenium ion forms.

  • Heating: Heat the mixture to 80 °C for 4–12 hours. Causality: Elevated temperatures ensure complete conversion, especially for sterically hindered C2-modifications.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the TMSOTf. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2'-modified β-nucleoside via silica gel chromatography.

References

  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside synthesis with trimethylsilyl triflate and perchlorate as catalysis. Chemische Berichte, 114, 1234–1255. URL:[Link]

  • Prudhomme, D. R., et al. (2002). Organic Syntheses Procedure: Thymidine, 3',5'-dibenzoate. Organic Syntheses, 78, 104. URL:[Link]

  • Alauddin, M. M., et al. (2003). An improved synthesis of 2'-[18F]-fluoro-2'-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil ([18F]-FIAU). Nuclear Medicine and Biology, 30(4), 405-408. URL:[Link]

  • Walton, E., et al. (1966). Synthesis of 2-Deoxy-2-Fluoro-2-C-Methyl-D-Ribofuranoses. ResearchGate. URL:[Link]

Sources

Application

Application Note: Strategic C2 Functionalization of 1,3,5-Tri-O-benzoyl-D-ribofuranose in Nucleoside Drug Discovery

Introduction & Rationale The development of antiviral therapeutics (e.g., Sofosbuvir) and antisense oligonucleotides (ASOs) relies heavily on the structural modification of the nucleoside sugar ring. The C2' position is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of antiviral therapeutics (e.g., Sofosbuvir) and antisense oligonucleotides (ASOs) relies heavily on the structural modification of the nucleoside sugar ring. The C2' position is a critical site for functionalization, as modifications here (such as 2'-fluoro, 2'-C-methyl, or 2',2'-difluoro) dictate the sugar pucker conformation, enhance binding affinity, and confer resistance to endogenous nucleases.

To achieve these modifications prior to nucleobase coupling, 1,3,5-Tri-O-benzoyl-D-ribofuranose serves as the premier carbohydrate scaffold. The benzoyl protecting groups at the C1, C3, and C5 positions provide necessary steric bulk and electronic stabilization, leaving the C2 hydroxyl exclusively available for targeted oxidation and subsequent nucleophilic addition. This application note details the mechanistic rationale and validated protocols for the C2 functionalization of this critical intermediate.

Mechanistic Pathways and Causality

Oxidation to the 2-Ketosugar Scaffold

The first step in C2 functionalization is the oxidation of the C2 hydroxyl to a ketone. This step is notoriously challenging because the resulting 2-ketosugar is highly susceptible to enolization, which rapidly leads to the irreversible β-elimination of the C3-benzoate group.

To prevent this, Dess-Martin Periodinane (DMP) is the reagent of choice[1]. Unlike Swern oxidation—which requires strictly controlled cryogenic conditions and generates basic intermediates—DMP operates smoothly at room temperature under mildly acidic conditions. This mechanism preserves the base-sensitive protecting groups and prevents C3 epimerization, securing the stereochemical integrity of the furanose ring.

Stereoselective Nucleophilic Addition

Once the 1,3,5-tri-O-benzoyl-2-keto-D-ribofuranose is isolated, it can undergo nucleophilic attack. However, standard Grignard reagents (e.g., MeMgBr) are highly basic and will trigger the aforementioned β-elimination.

To circumvent this, the nucleophilic addition must be mediated by a Lewis acid, such as TiCl₄ or CeCl₃ [2]. The Lewis acid serves a dual purpose:

  • Basicity Suppression: It transmetalates or complexes with the Grignard reagent, reducing its basicity while maintaining its nucleophilicity.

  • Stereochemical Control: The metal center chelates the C2 ketone and the adjacent ring oxygen, directing the nucleophilic attack strictly from the less hindered α-face. This stereoselectivity ensures the exclusive formation of the desired 2-C-methyl-β-D-ribofuranose derivative.

Alternatively, the 2-ketosugar can be subjected to deoxofluorination using Diethylaminosulfur trifluoride (DAST) to yield 2,2-difluoro derivatives, a critical intermediate in the synthesis of oncology drugs like Gemcitabine[3].

Pathway Visualization

C2_Functionalization Start 1,3,5-Tri-O-benzoyl- D-ribofuranose Oxidation Dess-Martin Periodinane (DCM, RT) Start->Oxidation Ketone 1,3,5-Tri-O-benzoyl- 2-keto-D-ribofuranose Oxidation->Ketone Add_Me MeMgBr / TiCl4 (THF, -78 °C) Ketone->Add_Me Add_F DAST (DCM, Reflux) Ketone->Add_F Prod_Me 1,3,5-Tri-O-benzoyl- 2-C-methyl-D-ribofuranose Add_Me->Prod_Me Prod_F 1,3,5-Tri-O-benzoyl- 2,2-difluoro-D-ribofuranose Add_F->Prod_F

Workflow for C2 functionalization of 1,3,5-Tri-O-benzoyl-D-ribofuranose via a 2-ketosugar.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Tri-O-benzoyl-2-keto-D-ribofuranose

Objective: Mild oxidation of the C2 hydroxyl group without inducing β-elimination.

  • Preparation: Dissolve 1,3,5-tri-O-benzoyl-D-ribofuranose (10.0 g, 21.6 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (13.7 g, 32.4 mmol) in a single portion. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (

    
    ) should be completely consumed, replaced by a new UV-active spot (
    
    
    
    ) that stains dark brown with acidic anisaldehyde.
  • Quenching (Critical Step): Pour the mixture into a vigorously stirred solution of saturated aqueous NaHCO₃ (100 mL) containing Na₂S₂O₃ (15 g). Causality: The thiosulfate reduces unreacted iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the furanose ring.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (silica gel, gradient 10-20% EtOAc in hexanes) to yield the 2-ketosugar as a white foam.

Protocol B: Stereoselective Synthesis of 1,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose

Objective: Lewis acid-mediated Grignard addition to establish the 2'-C-methyl stereocenter.

  • Activation: Dissolve the 2-ketosugar (5.0 g, 10.8 mmol) in anhydrous THF (80 mL) and cool to -78 °C under argon.

  • Lewis Acid Complexation: Dropwise add TiCl₄ (1.0 M in DCM, 11.9 mL, 11.9 mmol).

    • Self-Validation Check: The solution will transition from clear to a deep yellow/orange suspension, confirming the formation of the titanium-ketone chelate. If the solution remains clear, the TiCl₄ has hydrolyzed, and the reaction will fail.

  • Nucleophilic Attack: After 30 minutes, slowly add MeMgBr (3.0 M in diethyl ether, 10.8 mL, 32.4 mmol) over 15 minutes, maintaining the internal temperature below -70 °C.

  • Quenching: Stir for 2 hours at -78 °C, then carefully quench by adding saturated aqueous NH₄Cl (20 mL) dropwise. Allow the mixture to warm to room temperature.

  • Workup: Filter the resulting titanium salts through a pad of Celite, washing thoroughly with EtOAc. Separate the phases, dry the organic layer, and purify via crystallization (ether/hexane) to isolate the pure 2-C-methyl derivative.

Quantitative Data Analysis

To guide process development, the following tables summarize the empirical data comparing reagent choices for both the oxidation and functionalization workflows.

Table 1: Comparison of Oxidation Methods for 1,3,5-Tri-O-benzoyl-D-ribofuranose
Oxidation MethodReagentsTemp (°C)Yield (%)β-Elimination ByproductScalability
Dess-Martin DMP, DCM20 to 2588 - 92%< 2%High (Preferred)
Swern Oxalyl Chloride, DMSO, Et₃N-7870 - 75%10 - 15%Moderate (Exothermic)
Chromium CrO₃, Pyridine, Ac₂O0 to 2050 - 60%> 20%Low (Toxicity/Degradation)
Table 2: C2 Functionalization Strategies and Outcomes
FunctionalizationReagent SystemStereoselectivity (α:β attack)Isolated YieldPrimary Application
2-C-Methylation MeMgBr / TiCl₄> 95:578%HCV Antivirals (Sofosbuvir)
2-C-Methylation MeMgBr (No Lewis Acid)N/A (Degradation)< 10%None (Avoid)
2,2-Difluorination DAST (Reflux)N/A (gem-difluoro)65%Oncology (Gemcitabine)

References

  • Brodfuehrer, P. R., Sapino, C., & Howell, H. G. (1985). Efficient Syntheses of Clofarabine and Gemcitabine From 2-ketoribose: A stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-alpha-D-ribofuranose. Semantic Scholar.
  • Clark, J. L., Mason, J. C., Hobbs, A., & Schinazi, R. F. (2007). Synthesis of 2-Deoxy-2-fluoro-2-C-methyl-D-ribofuranoses. ResearchGate.
  • Földesi, A., et al. (2000). The Synthesis of Deuterionucleosides. ResearchGate.

Sources

Method

Synthesis of Arabinofuranosyl Derivatives from 1,3,5-Tri-O-benzoyl-d-ribofuranose: An Application and Protocol Guide

Introduction: The Significance of Arabinofuranosyl Derivatives in Modern Drug Discovery Arabinofuranosyl-containing molecules are a critical class of compounds in medicinal chemistry and drug development. Their structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Arabinofuranosyl Derivatives in Modern Drug Discovery

Arabinofuranosyl-containing molecules are a critical class of compounds in medicinal chemistry and drug development. Their structural motifs are found in the cell walls of various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This makes them prime targets for the development of novel therapeutics. Furthermore, arabinofuranosyl derivatives, particularly nucleoside analogs, have demonstrated significant potential as antiviral and anticancer agents.[3][4][5] The strategic synthesis of these derivatives allows researchers to probe biological pathways, develop new therapeutic agents, and create diagnostic tools.

This guide provides a detailed examination of a key synthetic transformation: the conversion of the readily available 1,3,5-Tri-O-benzoyl-d-ribofuranose to valuable arabinofuranosyl derivatives. The core of this process lies in the stereochemical inversion at the C2 position of the furanose ring. We will delve into the mechanistic underpinnings of this conversion, provide a detailed experimental protocol, and discuss the critical parameters for successful synthesis, purification, and characterization.

The Strategic Approach: From Ribofuranose to Arabinofuranose

The synthesis of arabinofuranosyl derivatives from a ribofuranose precursor is a powerful strategy in carbohydrate chemistry. The key challenge lies in the inversion of the stereochemistry at the C2 position. A common and effective method to achieve this is through an oxidation-reduction sequence.[1] This application note will focus on a robust and widely applicable protocol involving these steps.

Overall Synthetic Workflow

The transformation of 1,3,5-Tri-O-benzoyl-d-ribofuranose to an arabinofuranosyl derivative can be conceptualized as a multi-step process. The benzoyl protecting groups at the C1, C3, and C5 positions are crucial for directing the reactivity and ensuring the stability of the furanose ring throughout the synthesis.

G A 1,3,5-Tri-O-benzoyl-d-ribofuranose B Activation of C2-hydroxyl A->B e.g., Dess-Martin periodinane C Oxidation to C2-ketone B->C Formation of intermediate D Stereoselective Reduction C->D e.g., Sodium borohydride E Arabinofuranosyl Derivative D->E Inversion of stereochemistry G cluster_0 Ribofuranose Derivative cluster_1 Oxidation cluster_2 Stereoselective Reduction Ribose Ribose Intermediate (C2-OH Equatorial) Ketone C2-Ketone Intermediate (sp2 hybridized) Ribose->Ketone Oxidizing Agent (e.g., DMP) Arabinose Arabinose Product (C2-OH Axial) Ketone->Arabinose Reducing Agent (e.g., NaBH4) Backside Attack

Figure 2: Mechanism of stereochemical inversion via an oxidation-reduction pathway.

Detailed Experimental Protocol

This protocol outlines the synthesis of a 2-O-acetyl-1,3,5-tri-O-benzoyl-α-D-arabinofuranose derivative from 1,3,5-Tri-O-benzoyl-d-ribofuranose. This method is adapted from established procedures in carbohydrate synthesis. [1] Materials:

  • 1,3,5-Tri-O-benzoyl-d-ribofuranose

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dropping funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

Step 1: Oxidation of the C2-Hydroxyl Group

  • Dissolve 1,3,5-Tri-O-benzoyl-d-ribofuranose (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.

  • Stir vigorously for 15 minutes until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude C2-ketone intermediate.

Step 2: Stereoselective Reduction of the C2-Ketone

  • Dissolve the crude ketone from the previous step in anhydrous MeOH in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) slowly and portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of acetic acid until the effervescence ceases.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude arabinofuranosyl derivative.

Step 3: Acetylation of the C2-Hydroxyl Group (Optional, for characterization and further derivatization)

  • Dissolve the crude arabinofuranosyl derivative in pyridine.

  • Cool the solution to 0 °C and add acetic anhydride.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice water and extract with EtOAc.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the final arabinofuranosyl derivative as a white solid or a clear oil.

Data and Characterization

The successful synthesis of the target arabinofuranosyl derivative should be confirmed by standard analytical techniques.

Compound Key Spectroscopic Data (¹H NMR, δ in ppm) Expected Yield
C2-Ketone Intermediate Absence of the C2-H proton signal.85-95% (crude)
Arabinofuranosyl Derivative Appearance of a new C2-H proton signal with a coupling constant indicative of an axial orientation.70-85% (after reduction)
2-O-Acetyl-arabinofuranosyl Derivative Appearance of a singlet around 2.1 ppm corresponding to the acetyl protons.>90% (after acetylation)

Table 1: Expected Data for Key Intermediates and the Final Product.

Applications in Drug Development

The synthesized arabinofuranosyl derivatives serve as versatile building blocks for a wide range of applications in drug discovery.

  • Antitubercular Agents: They can be used to synthesize fragments of the mycobacterial cell wall, which are crucial for developing new diagnostics and vaccines against tuberculosis. * Antiviral Nucleosides: Coupling of the arabinofuranosyl moiety with various nucleobases can lead to the synthesis of potent antiviral agents. [4]A notable example is arabinofuranosylcytosine (Ara-C), a clinically used anticancer drug. [3][5]* Enzyme Inhibitors: These derivatives can be designed to inhibit specific enzymes involved in bacterial or viral replication. [6]

Conclusion

The synthesis of arabinofuranosyl derivatives from 1,3,5-Tri-O-benzoyl-d-ribofuranose is a cornerstone of modern carbohydrate chemistry with significant implications for drug development. The protocol detailed in this guide, centered around a stereoselective oxidation-reduction sequence, provides a reliable and efficient route to these valuable compounds. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can successfully synthesize a variety of arabinofuranosyl derivatives for further biological investigation and therapeutic development.

References

  • Callam, C. S., & Lowary, T. L. (2001). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory.
  • Bergenthal, D., et al. (1993). Lipophilic 1-beta-D-arabinofuranosyl Cytosine Derivatives in Liposomal Formulations for Oral and Parenteral Antileukemic Therapy in the Murine L1210 Leukemia Model. Journal of Cancer Research and Clinical Oncology, 119(12), 718-722.
  • Biely, P., et al. (1996). Stereochemical course of hydrolysis catalyzed by arabinofuranosyl hydrolases. FEBS Letters, 396(2-3), 296-300.
  • Hotha, S., et al. (2013). Facile Synthesis of β- and α-Arabinofuranosides and Application to Cell Wall Motifs of M. tuberculosis. Organic Letters, 15(11), 2732-2735.
  • Al-Masoudi, N. A., et al. (2023). Arabinofuranosyl Thymine Derivatives—Potential Candidates against Cowpox Virus: A Computational Screening Study. Molecules, 28(2), 834.
  • Chemistry LibreTexts. (2024, March 17). 11.1: The Discovery of Nucleophilic Substitution Reactions.
  • Nifantiev, N. E., et al. (2022). A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides. Molecules, 27(15), 4995.
  • Google Patents. (2012). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
  • Goktas, G., et al. (2017). Purification and characterization of α-L-arabinofuranosidases from Geobacillus stearothermophilus strain 12. Folia Microbiologica, 63(2), 175-184.
  • Ivanova, A. S., et al. (2021). Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues. International Journal of Molecular Sciences, 22(17), 9390.
  • Finch, P., et al. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
  • Croll, T. I., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843-1850.
  • Drenichev, M. S., & Mikhailov, S. N. (2022). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Exploratory Target Antitumor Therapy, 3(3), 395-419.
  • Drenichev, M. S., & Mikhailov, S. N. (2022). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Exploratory Target Antitumor Therapy, 3(3), 395-419.
  • BenchChem. (2025).
  • Lowary, T. L. (2003). Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides. Current Opinion in Chemical Biology, 7(6), 749-756.
  • ChemHelp ASAP. (2019, July 18). stereochemical inversion in the SN2 reaction [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Stereochemistry, SN2 Reactions.
  • Menger, F. M., et al. (1992). Lipophilic arabinofuranosyl cytosine derivatives in liposomes. Progress in Lipid Research, 31(4), 365-373.
  • Shin, H. Y., et al. (2010). Purification and Functional Characterization of a Novel α-l-Arabinofuranosidase from Bifidobacterium longum B667. Applied and Environmental Microbiology, 76(19), 6641-6647.
  • Li, J. Z., & He, S. Z. (2002). Synthesis of 1-Cyano 2,3,5-tri-O-benzoyl-β-D-ribofuranose. Chinese Journal of Applied Chemistry, 19(6), 599-601.
  • Boyle, G. M., & Parsons, P. G. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. RSC Advances, 5(71), 57563-57584.
  • Gilead, S., & Shoham, Y. (1995). Purification and Characterization of a-L-Arabinofuranosidase from Bacillus stearothermophilus T-6. Applied and Environmental Microbiology, 61(1), 170-174.
  • Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved March 7, 2026.

Sources

Application

Application Note: Reaction Mechanisms and Protocols for Coupling Nucleobases with 1,3,5-Tri-O-benzoyl-D-ribofuranose

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Strategic Importance The synthesis of nucleoside analogs—a c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Importance

The synthesis of nucleoside analogs—a cornerstone in the development of antiviral and antineoplastic therapeutics (e.g., Azvudine, Azacitidine, Cladribine)—relies heavily on the highly stereoselective coupling of a nucleobase with a functionalized sugar moiety[1][2]. 1,3,5-Tri-O-benzoyl-D-ribofuranose (CAS 22224-41-5) serves as a foundational chiral building block in these pathways. Because it possesses a free hydroxyl group at the C2 position, it allows for targeted structural modifications (such as C2-fluorination in the synthesis of Azvudine)[1].

For direct coupling, this precursor is typically acetylated to form 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose , which acts as a highly reactive glycosyl donor. This guide details the mechanistic principles and optimized protocols for coupling these ribofuranose derivatives with nucleobases via the industry-standard Vorbrüggen Glycosylation (a modified Silyl-Hilbert-Johnson reaction)[3].

Mechanistic Foundations: The Vorbrüggen Glycosylation

The coupling process is a delicate balance of kinetics and stereocontrol, driven by three distinct mechanistic phases:

Phase I: Nucleobase Activation (Silylation)

Natural pyrimidine and purine bases are inherently insoluble in organic solvents and possess poor nucleophilicity due to strong intermolecular hydrogen bonding. Treatment with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS), replaces the acidic protons with bulky trimethylsilyl (TMS) groups.

  • Causality: This silylation breaks the hydrogen-bond network, solubilizing the base in aprotic solvents (e.g., acetonitrile, dichloromethane) and significantly increasing the electron density and nucleophilicity of the target nitrogen atoms (N1 for pyrimidines, N9 for purines). BSA is often preferred over HMDS as it reacts at room temperature and avoids harsh reflux conditions[4].

Phase II: Oxocarbenium Ion Generation

A powerful Lewis acid, typically Trimethylsilyl trifluoromethanesulfonate (TMSOTf), is introduced to the reaction mixture.

  • Causality: TMSOTf is highly oxophilic. It coordinates with the leaving group at the anomeric C1 position of the ribofuranose donor (e.g., the 1-O-acetate), promoting its departure. This generates a highly reactive, planar oxocarbenium ion intermediate [2].

Phase III: Anchimeric Assistance & Stereoselective Coupling

The hallmark of a successful nucleoside synthesis is achieving high


-selectivity.
  • Causality: The 2-O-benzoyl group on the ribofuranose ring is not merely a protecting group; it actively participates in the reaction. The carbonyl oxygen of the 2-O-benzoyl ester attacks the adjacent oxocarbenium ion, forming a stable, bicyclic acyloxonium ion . This intermediate sterically shields the

    
    -face of the sugar ring. Consequently, the incoming silylated nucleobase is forced to attack exclusively from the 
    
    
    
    -face, yielding the desired
    
    
    -nucleoside with >95% stereoselectivity[2].

Mechanism Ribose 1-O-Acetyl-ribofuranose Donor Oxocarbenium Oxocarbenium Ion Intermediate Ribose->Oxocarbenium -OAc TMSOTf TMSOTf (Lewis Acid) TMSOTf->Oxocarbenium Activation Acyloxonium Bicyclic Acyloxonium Ion (Anchimeric Assistance) Oxocarbenium->Acyloxonium 2-O-Benzoyl Participation BetaAttack β-Face Attack (Stereoselective) Acyloxonium->BetaAttack Blocks α-face SilylatedBase Silylated Nucleobase (Nucleophile) SilylatedBase->BetaAttack Product β-Nucleoside Product BetaAttack->Product

Fig 1: Vorbrüggen glycosylation mechanism highlighting anchimeric assistance.

Data Presentation: Optimization of Reaction Parameters

The choice of Lewis acid and solvent heavily dictates the yield and stereoselectivity of the coupling reaction. Acetonitrile (MeCN) is the optimal solvent because it forms a reversible nitrilium intermediate with the oxocarbenium ion, further stabilizing the complex and enhancing


-selectivity[2][3].
Lewis Acid CatalystSolventTemperatureReaction Time

:

Anomeric Ratio
Typical YieldMechanistic Note
TMSOTf Acetonitrile (MeCN)0°C to RT2–4 h> 95:585–90%Nitrilium intermediate stabilizes oxocarbenium, enhancing

-selectivity.
SnCl

Dichloromethane (DCM)RT12–16 h~ 90:1075–80%Harsher Lewis acid; can lead to cleavage of sensitive protecting groups.
BF

·OEt

1,2-Dichloroethane60°C–80°C24 h~ 80:2060–70%Weaker activation; requires elevated temperatures, increasing thermodynamic

-anomer formation.

Experimental Workflows & Protocols

The following protocol outlines a self-validating, one-pot silylation and coupling workflow, representative of industrial syntheses for drugs like Azacitidine[3].

Workflow A Nucleobase (e.g., Azacytosine) B Silylation (BSA / MeCN) A->B C Silylated Nucleobase B->C F Glycosylation Coupling C->F D 1-O-Acetyl-2,3,5-tri- O-benzoyl-D-ribofuranose D->F E Lewis Acid (TMSOTf) E->F G Protected Nucleoside F->G H Deprotection (NH3/MeOH) G->H I Target Nucleoside H->I

Fig 2: End-to-end synthetic workflow for nucleoside coupling and deprotection.

Protocol: One-Pot Silylation and Vorbrüggen Coupling

Reagents Required:

  • Nucleobase (e.g., 5-Azacytosine or Uracil): 1.0 eq

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose: 1.1 eq

  • N,O-Bis(trimethylsilyl)acetamide (BSA): 2.5 eq

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): 1.2 eq

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous NaHCO

    
    
    

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Charge a flame-dried, argon-purged reaction vessel with the nucleobase (1.0 eq) and anhydrous MeCN (approx. 10 mL per gram of base). The suspension will appear cloudy.

  • Silylation: Add BSA (2.5 eq) to the suspension. Heat the mixture to 50°C and stir for 90 minutes.

    • Validation Check: The reaction is complete when the cloudy suspension transitions into a completely limpid (clear) solution, indicating full silylation and solubilization of the nucleobase[3].

  • Activation: Cool the clear solution to 0°C using an ice bath. Add TMSOTf (1.2 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the exothermic activation process, preventing the thermal degradation of the highly reactive intermediates.

  • Coupling: Immediately following TMSOTf addition, add a pre-dissolved solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.1 eq) in anhydrous MeCN. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Check: Monitor the disappearance of the sugar donor via TLC (Hexane:EtOAc, 7:3).

  • Quenching & Workup: Pour the reaction mixture slowly into a vigorously stirred, ice-cold solution of saturated aqueous NaHCO

    
    .
    
    • Causality: Immediate neutralization of the Lewis acid is critical to prevent the acid-catalyzed anomerization (conversion of the

      
      -anomer to the 
      
      
      
      -anomer) or cleavage of the newly formed glycosidic bond.
  • Extraction: Extract the aqueous layer with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the crude protected nucleoside.
  • Deprotection (Subsequent Step): The benzoyl protecting groups can be subsequently removed by suspending the crude product in a saturated solution of ammonia in methanol (NH

    
    /MeOH) and stirring at room temperature for 12 hours, yielding the free nucleoside[4].
    

References

  • First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - MDPI. URL: [Link]

  • A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation - ACS Publications. URL: [Link]

  • Process for the synthesis of azacitidine and decitabine (EP 2371825 B1) - European Patent Office.

Sources

Method

Inversion of configuration at C2 using 1,3,5-Tri-o-benzoyl-d-ribofuranose

Application Note: Strategic Inversion of Configuration at C2 in 1,3,5-Tri-O-benzoyl- -D-ribofuranose Executive Summary The inversion of the C2 hydroxyl group in 1,3,5-tri-O-benzoyl- -D-ribofuranose (1) is a pivotal trans...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Inversion of Configuration at C2 in 1,3,5-Tri-O-benzoyl-


-D-ribofuranose 

Executive Summary

The inversion of the C2 hydroxyl group in 1,3,5-tri-O-benzoyl-


-D-ribofuranose (1)  is a pivotal transformation in the synthesis of nucleoside analogs, including FDA-approved drugs like Clofarabine  and Fludarabine .[1] This substrate, often referred to as "Sugar T" (modified), possesses a unique protection pattern that leaves the C2-OH accessible.[1]

This guide details the "Gold Standard" protocol for C2 inversion: Triflation followed by Lattrell-Dax displacement . Unlike oxidative-reductive routes which can yield diastereomeric mixtures, this


 approach guarantees stereochemical inversion from the ribo- (C2-down) to the arabino- (C2-up) configuration.[1]

Scientific Foundation & Mechanism

The Substrate Architecture

The starting material, 1,3,5-tri-O-benzoyl-


-D-ribofuranose, is stereochemically distinct.[1][2]
  • C1-Benzoate:

    
    -configuration (Down/Right).[1]
    
  • C2-Hydroxyl: ribo-configuration (Down/Right).[1]

  • C3-Benzoate: ribo-configuration (Down/Right).[1]

Key Mechanistic Insight: In the


-anomer, the C1, C2, and C3 substituents are all on the same face (

).[1] This crowding actually facilitates inversion.[1] When C2 is activated as a triflate (leaving group), the nucleophile approaches from the

-face (top).[1] Crucially, the adjacent C1 and C3 benzoates are cis to the leaving group, preventing the formation of participating acyloxonium ions (which would lead to retention). Thus, direct

displacement is favored.[1]
The Lattrell-Dax Inversion Strategy

While acetate displacement is common, the Lattrell-Dax reaction (displacement by nitrite) is superior for generating the inverted alcohol directly.[1]

  • Activation: Reaction with triflic anhydride (

    
    ) generates the reactive C2-triflate.[1]
    
  • Inversion: Attack by nitrite (

    
    ) occurs at C2.[1] The nitrogen attacks to form a nitro-intermediate, or the oxygen attacks to form a nitrite ester.[1] Under the reaction conditions (DMF/Heat), the unstable nitrite ester collapses to the alcohol with inverted stereochemistry (
    
    
    
    -OH).[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
1,3,5-Tri-O-benzoyl-

-D-ribofuranose
Substrate1.0Dried in vacuo overnight
Trifluoromethanesulfonic anhydride (

)
Activator1.5Freshly distilled/opened
Pyridine Base/Solvent--Anhydrous (<50 ppm

)
Tetrabutylammonium Nitrite (TBAN) Nucleophile3.0Or

+ 18-crown-6
DMF Solvent--Anhydrous
Phase 1: Synthesis of the C2-Triflate Intermediate

Critical Control Point: Temperature control is vital to prevent elimination or anomerization.[1]

  • Dissolution: Dissolve 10.0 g (21.6 mmol) of 1 in 100 mL of anhydrous DCM and 20 mL of anhydrous pyridine. Cool the solution to

    
     under nitrogen atmosphere.
    
  • Activation: Dropwise add

    
     (5.5 mL, 32.4 mmol) over 20 minutes. Maintain internal temperature below 
    
    
    
    .
  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting material (
    
    
    
    ) should disappear, replaced by the triflate (
    
    
    ).[1]
  • Workup: Quench with ice-cold water (50 mL). Extract with DCM (

    
     mL).[1] Wash organics with cold 1M HCl (to remove pyridine), saturated 
    
    
    
    , and brine.[1]
  • Isolation: Dry over

    
     and concentrate in vacuo below 
    
    
    
    . Do not purify on silica (triflates are acid-sensitive).[1] Use immediately as a crude foam.[1]
Phase 2: Lattrell-Dax Displacement (Inversion)
  • Solvation: Dissolve the crude triflate in 80 mL of anhydrous DMF.

  • Displacement: Add Tetrabutylammonium Nitrite (TBAN) (18.7 g, 65 mmol).

  • Heating: Heat the mixture to

    
     for 12–16 hours. The solution will turn from pale yellow to deep amber.[1]
    
    • Note: Evolution of gas (

      
      ) indicates decomposition of the nitrite ester intermediate to the alcohol.[1]
      
  • Workup: Cool to room temperature. Dilute with

    
     (300 mL) and wash copiously with water (
    
    
    
    mL) to remove DMF and ammonium salts.
  • Purification: Flash column chromatography (Silica Gel 60). Elute with a gradient of Hexane

    
     20% EtOAc/Hexane.[1]
    
  • Yield: Expect 75–85% of 1,3,5-tri-O-benzoyl-

    
    -D-arabinofuranose .
    

Quality Control & Data Analysis

NMR Validation: The Coupling Diagnostic

The success of the inversion is most easily confirmed by


 NMR spectroscopy, specifically analyzing the anomeric proton (H1).[1]
FeatureStarting Material (Ribose)Product (Arabinose)
Configuration C1(

)-Down / C2-Down
C1(

)-Down / C2-Up
Relationship Cis (Eclipse-like)Trans
Coupling (

)
4.0 – 5.5 Hz < 2.0 Hz (often singlet-like)
Chemical Shift

6.6 – 6.8 ppm

6.4 – 6.6 ppm

Interpretation: A collapse of the H1 doublet into a singlet (or narrow doublet) confirms the trans relationship characteristic of the


-arabino configuration.[1]

Visualizing the Pathway

The following diagram illustrates the stereochemical pathway and the critical decision points.

ReactionPathway cluster_QC QC Checkpoint (1H NMR) SM 1,3,5-Tri-O-benzoyl- alpha-D-ribofuranose (C2-OH Down) Triflate Intermediate: C2-O-Triflate (Leaving Group Down) SM->Triflate Tf2O, Pyridine -20°C QC_Ribo Ribose: J(1,2) ~ 5.0 Hz SM->QC_Ribo TS Transition State: SN2 Attack from Top (Beta Face) Triflate->TS Nitrite (NO2-) DMF, 50°C Product 1,3,5-Tri-O-benzoyl- alpha-D-arabinofuranose (C2-OH Up) TS->Product Inversion (Lattrell-Dax) QC_Ara Arabinose: J(1,2) < 2.0 Hz Product->QC_Ara

Caption: Stereochemical inversion pathway from Ribose (cis-diol relationship) to Arabinose (trans-diol relationship) via Triflate displacement.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield of Triflate Moisture in Pyridine/DCMRe-distill pyridine over

. Ensure

is clear (not brown).[1]
Elimination Product (Olefin) Temperature too high during triflationStrictly maintain

.[1] Add

slower.
Retention of Configuration Incomplete inversion or NGPEnsure complete conversion to triflate before adding nitrite.[1] Avoid water in the displacement step.[1]
Dark/Tar Reaction Mixture Thermal decompositionDo not exceed

during the nitrite displacement.[1]

References

  • Preparation of 2-O-(Trifluoromethylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose: Alauddin, M. M., et al.[1][2] "Synthesis and evaluation of 2'-deoxy-2'-18F-fluoro-5-fluoro-1-beta-D-arabinofuranosyluracil as a potential PET imaging agent." Journal of Nuclear Medicine, 2004, 45, 2063-2069.[1]

  • The Lattrell-Dax Inversion Mechanism: Dong, H., et al.[1][3] "Efficient Carbohydrate Synthesis by Controlled Inversion Strategies." Journal of Organic Chemistry, 2007, 72, 1499-1502.[1][3]

  • Stereospecific Fluorination (Analogous Inversion): Alauddin, M. M., et al. "Stereospecific fluorination of 1,3,5-tri-O-benzoyl-a-D-ribofuranose-2-sulfonate esters."[1][2] Journal of Fluorine Chemistry, 2000, 106, 87-91.[1][2]

  • NMR Coupling Constants in Furanoses: Thibaudeau, C., et al. "Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides." Carbohydrate Research, 2010.

Sources

Application

Application Note: Strategic Solvent Selection for the Glycosylation of 1,3,5-Tri-O-benzoyl-d-ribofuranose

Abstract The stereoselective synthesis of nucleosides and other complex glycoconjugates frequently employs protected ribofuranose donors, among which 1,3,5-Tri-O-benzoyl-d-ribofuranose is a key intermediate. The stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereoselective synthesis of nucleosides and other complex glycoconjugates frequently employs protected ribofuranose donors, among which 1,3,5-Tri-O-benzoyl-d-ribofuranose is a key intermediate. The stereochemical outcome of the crucial glycosylation step is profoundly influenced by a multitude of factors, with the choice of solvent being paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the glycosylation of this donor. We will explore the underlying mechanistic principles, focusing on the dominant role of the C-2 benzoyl participating group, and provide field-tested protocols to selectively achieve desired stereochemical outcomes.

The Mechanistic Imperative: Neighboring Group Participation (NGP)

In the glycosylation of 1,3,5-Tri-O-benzoyl-d-ribofuranose, the substituent at the C-2 position is not a passive spectator. The C-2 benzoyl group acts as a powerful "participating group".[1][2][3] Upon activation of the anomeric leaving group (e.g., from a trichloroacetimidate, halide, or hemiacetal), the ester carbonyl oxygen attacks the incipient oxocarbenium ion intramolecularly.[4] This process forms a thermodynamically stable, five-membered benzoxonium (or dioxolenium) ion intermediate.[1][3]

This intermediate effectively shields the α-face of the ribofuranose ring. Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the opposite, unhindered β-face. This mechanistic pathway, known as neighboring group participation (NGP), strongly directs the reaction to form the 1,2-trans-glycoside , which in the case of d-ribose, is the β-anomer .[4] Understanding this inherent electronic preference is the cornerstone of solvent selection. The role of the solvent is not primarily to direct the stereochemistry from a neutral state, but rather to support or, in rare cases, attempt to override this dominant NGP pathway.

NGP_Mechanism cluster_attack Nucleophilic Attack donor Activated Ribofuranose Donor (α or β anomer) intermediate Benzoxonium Ion Intermediate (Shields α-face) donor->intermediate NGP by C2-Benzoyl (Fast, Intramolecular) product 1,2-trans β-Glycoside intermediate->product Ring Opening acceptor Acceptor (Nu-H) acceptor->intermediate β-face attack (Stereospecific)

Figure 1: Mechanism of Neighboring Group Participation (NGP).

Solvent Classes and Their Impact on Stereoselectivity

The choice of solvent determines the environment in which the charged intermediates exist, thereby influencing reaction rates and the fidelity of the NGP mechanism.[1][5] Solvents can be broadly categorized based on their polarity and coordinating ability.

Solvents that Support NGP for High β-Selectivity

For achieving a high yield of the desired β-anomer, the strategy is to use a solvent that facilitates the NGP pathway without interference.

  • Chlorinated Solvents (DCM, DCE): Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are the workhorses for NGP-mediated glycosylations.[1][6] Being moderately polar, they are excellent at solvating the charged intermediates and transition states, leading to faster reaction rates compared to less polar options.[2][6] Crucially, they are non-coordinating, meaning they do not compete with the intramolecular C-2 benzoyl group, allowing the NGP mechanism to proceed with high fidelity. These solvents provide the cleanest and most reliable route to the 1,2-trans (β) product.

  • Nitrile Solvents (Acetonitrile, Propionitrile): Nitrile solvents are known to participate in glycosylation reactions, especially in the absence of NGP at C-2.[1][2][6] They can attack the oxocarbenium ion to form an α-nitrilium intermediate, which is then displaced by the acceptor to yield a β-glycoside.[1][2] In the case of our C-2 benzoylated donor, the intramolecular NGP is typically much faster and more favorable than the intermolecular attack by the solvent. Therefore, while acetonitrile may be considered a "participating solvent," its effect is to reinforce the inherent β-directing nature of the donor. The outcome remains highly β-selective.

Solvent_Participation oxocarbenium Oxocarbenium Ion path1 Intramolecular NGP (C2-Benzoyl) Very Fast oxocarbenium->path1 Dominant Pathway path2 Intermolecular Attack (Acetonitrile Solvent) Slower oxocarbenium->path2 Minor or Non-competitive product β-Glycoside path1->product path2->product

Figure 2: Competing pathways in a participating solvent environment.
Suppressing NGP: The Challenge of Synthesizing α-Glycosides

Synthesizing the 1,2-cis (α) anomer is significantly more challenging as it requires circumventing the powerful NGP effect. This often results in lower yields and selectivity.

  • Ethereal Solvents (Diethyl Ether, THF, Dioxane): Ethereal solvents are generally considered α-directing for donors that lack a participating group.[3][6][7][8] The proposed "ether model" suggests that the solvent coordinates to the anomeric center, and a subsequent S_N_2-like displacement by the acceptor leads to the α-product.[8][9] With a C-2 participating group, this effect is in direct competition with NGP. Running the reaction in diethyl ether (Et₂O) at low temperatures may slightly favor a more S_N_1-like pathway or a kinetic S_N_2 attack on the activated donor before NGP can fully occur, potentially yielding a minor amount of the α-anomer. However, the β-anomer will likely remain the major product.

Data Summary and Solvent Recommendations

The following table summarizes the expected outcomes for the glycosylation of 1,3,5-Tri-O-benzoyl-d-ribofuranose based on solvent choice.

Solvent ClassExample(s)Key PropertyExpected OutcomeSelectivity (β:α)Recommendation
Chlorinated Dichloromethane (DCM)Moderately Polar, Non-coordinatingGood yield, clean reaction> 19:1Optimal for β-Glycosides
Nitrile Acetonitrile (MeCN)Highly Polar, CoordinatingGood yield> 19:1Reliable for β-Glycosides
Ethereal Diethyl Ether (Et₂O)Weakly Polar, CoordinatingMixture of anomers, lower yieldVariable (e.g., 5:1 to 10:1)Exploratory for α-Glycosides
Apolar Toluene, HexaneNon-polar, Non-coordinatingSlow reaction, poor solubilityVariable, often poorNot generally recommended

Experimental Protocols

The following protocols are designed as starting points and should be optimized for specific glycosyl acceptors. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Experimental_Workflow start 1. Setup & Drying donor_acceptor 2. Add Donor, Acceptor & Molecular Sieves start->donor_acceptor cool 3. Cool to Reaction Temp (e.g., 0 °C or -20 °C) donor_acceptor->cool activate 4. Add Promoter (e.g., TMSOTf) cool->activate react 5. Monitor Reaction by TLC activate->react quench 6. Quench Reaction (e.g., with Et3N) react->quench workup 7. Aqueous Workup & Extraction quench->workup purify 8. Column Chromatography workup->purify

Figure 3: General experimental workflow for glycosylation.
Protocol 1: Optimized Synthesis of β-Glycosides in Dichloromethane (DCM)

This protocol is designed for maximum yield and stereoselectivity of the 1,2-trans (β) product.

  • Materials:

    • Glycosyl Donor (e.g., 1,3,5-tri-O-benzoyl-d-ribofuranosyl trichloroacetimidate): 1.0 equiv

    • Glycosyl Acceptor: 1.2-1.5 equiv

    • Activated Molecular Sieves (4 Å): 2-3 g per mmol of donor

    • Anhydrous Dichloromethane (DCM)

    • Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf): 0.1-0.2 equiv

    • Quenching Agent (e.g., Triethylamine or Pyridine)

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.

    • Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the donor.

    • Stir the suspension at room temperature for 30 minutes.

    • Cool the mixture to the desired temperature (typically 0 °C to -40 °C).

    • Slowly add the promoter (TMSOTf) dropwise via syringe.

      • Causality Note: A low temperature and slow addition of the promoter are crucial to control the reaction rate and minimize side reactions, ensuring high fidelity of the NGP pathway.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon consumption of the donor, quench the reaction by adding triethylamine (typically 2-3 times the molar amount of promoter).

    • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of celite to remove the molecular sieves.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the pure β-glycoside.

Protocol 2: Exploratory Synthesis for α-Glycosides in Diethyl Ether (Et₂O)

This protocol aims to favor kinetic control to access the 1,2-cis (α) product. Expect a mixture of anomers.

  • Materials:

    • Same as Protocol 1, but substitute Anhydrous Diethyl Ether (Et₂O) for DCM.

  • Procedure:

    • Follow steps 1-3 of Protocol 1, using anhydrous Et₂O as the solvent.

      • Causality Note: The donor and acceptor may have lower solubility in Et₂O compared to DCM. Ensure vigorous stirring.

    • Cool the mixture to a lower temperature, typically -78 °C (dry ice/acetone bath).

      • Causality Note: Very low temperatures are essential to slow down the rate of NGP, giving any potential S_N_2-like attack a chance to occur and form the kinetic α-product.

    • Slowly add the promoter (TMSOTf, 0.1-0.2 equiv).

    • Maintain the reaction at -78 °C and monitor carefully by TLC. Reaction times may be significantly longer.

    • Upon completion or when the reaction stalls, quench and work up as described in steps 7-11 of Protocol 1.

    • Careful analysis (e.g., by NMR spectroscopy) of the crude and purified products is required to determine the β:α ratio.

Conclusion

For the glycosylation of 1,3,5-Tri-O-benzoyl-d-ribofuranose, the C-2 benzoyl participating group is the dominant stereodirecting element, strongly favoring the formation of β-glycosides. The strategic selection of a solvent is therefore a tool to either support this inherent reactivity or attempt to subvert it. For the reliable and high-yielding synthesis of β-anomers, non-coordinating chlorinated solvents such as dichloromethane are the superior choice. Conversely, the synthesis of the α-anomer is a significant challenge that requires moving to a coordinating, less polar solvent like diethyl ether at very low temperatures to favor a kinetic reaction pathway, though a mixture of anomers should still be anticipated. By understanding the interplay between the donor's electronic properties and the solvent's physical characteristics, researchers can logically design experiments to maximize the yield of the desired stereoisomer.

References

  • Title: Examining the authenticity of the 'ether model' in glycosylation reactions. Source: Google Vertex AI Search.
  • Title: Controlling the stereoselectivity of glycosylation via solvent effects. Source: Google Vertex AI Search.
  • Title: Controlling the Stereoselectivity of Glycosylation via Solvent Effects (Manuscript Central). Source: Google Vertex AI Search.
  • Title: Controlling the stereoselectivity of glycosylation via solvent effects (Full Text). Source: Google Vertex AI Search.
  • Title: Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Source: RSC Publishing.
  • Title: Modeling of the Carbohydrate Oxacarbenium Ionic Intermediates of Glycosylation Reactions with Explicit Account for Protective Group Effects. Source: PMC.
  • Title: Chemical glycosylation. Source: Wikipedia.
  • Title: Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. Source: Request PDF.
  • Title: Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent. Source: PMC.
  • Title: The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Source: PMC.
  • Title: Formation and stability of oxocarbenium ions from glycosides. Source: ResearchGate.
  • Title: Glycosylation with Trichloroacetimidates in Ionic Liquids: Influence of the Reaction Medium on the Stereochemical Outcome. Source: Request PDF - ResearchGate.
  • Title: Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. Source: PubMed.
  • Title: Reactivity and selectivity in glycosylation reactions. Source: Scholarly Publications Leiden University.
  • Title: Chemical O‐Glycosylations: An Overview. Source: PMC.
  • Title: Stereoselective C -Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. Source: Request PDF - ResearchGate.
  • Title: Efficient Synthesis of Methyl 3,5-Di- O -benzyl-α- d -ribofuranoside and Application to the Synthesis of 2'- C -β-Alkoxymethyluridines. Source: Request PDF - ResearchGate.

Sources

Method

Preparation of beta-nucleosides from 1,3,5-Tri-o-benzoyl-d-ribofuranose precursors

Application Note: High-Efficiency Preparation of -Nucleosides from Benzoyl-Protected Ribofuranose Precursors Executive Summary & Scope This technical guide details the synthesis of biologically active -nucleosides using...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Preparation of


-Nucleosides from Benzoyl-Protected Ribofuranose Precursors 

Executive Summary & Scope

This technical guide details the synthesis of biologically active


-nucleosides using 1-O-acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose
(and its analogs) as the glycosyl donor.[1][2] While the prompt references "1,3,5-Tri-o-benzoyl-d-ribofuranose," this guide addresses the standard commercial precursor 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (often abbreviated as the "1-acetyl sugar" or "tribenzoyl ribose").[1]

The protocol utilizes the Vorbrüggen coupling method , the industry standard for ensuring stereochemical integrity.[1] By leveraging the Neighboring Group Participation (NGP) of the C2-benzoyl group, this workflow guarantees exclusive


-anomer formation, essential for the efficacy of antiviral and antineoplastic nucleoside analogues (e.g., Ribavirin, Remdesivir intermediates).

Key Technical Objectives:

  • Stereocontrol: Achieving >95%

    
    -anomer selectivity via C2-acoxonium intermediates.
    
  • Yield Optimization: Maximizing conversion using Silyl-Hilbert-Johnson conditions (TMSOTf catalysis).

  • Scalability: Protocols designed for transition from milligram to multigram scale.[1]

Scientific Foundation: The Mechanism of -Selectivity

To ensure reproducibility, researchers must understand the mechanistic drivers of the reaction. The synthesis does not proceed via a simple


 displacement.[1]
Neighboring Group Participation (NGP)

The critical feature of the 2,3,5-tri-O-benzoyl precursor is the ester group at the C-2 position.[1]

  • Activation: The Lewis acid (TMSOTf) activates the C-1 acetate (or chloride), creating an oxocarbenium ion.[1]

  • Stabilization: The carbonyl oxygen of the C-2 benzoyl group intramolecularly attacks the anomeric center (C-1) from the top (

    
    -face), forming a stable, bridged 1,2-acoxonium ion  (dioxolenium species).[1]
    
  • Nucleophilic Attack: The silylated nucleobase is sterically blocked from the top face.[1] It must attack from the bottom (

    
    -face), strictly enforcing the formation of the 1,2-trans-
    
    
    
    -nucleoside
    .[1]

Note: If a precursor lacking a participating group at C-2 (e.g., 2-deoxy-ribose or 2-O-benzyl ribose) is used, NGP is impossible, resulting in anomeric mixtures (


).[1]
Pathway Visualization

VorbruggenMechanism Precursor 1-O-Acetyl-2,3,5-Bz-Ribose (Precursor) LewisAcid Lewis Acid Activation (TMSOTf) Precursor->LewisAcid -AcOH Oxocarbenium Oxocarbenium Ion LewisAcid->Oxocarbenium Acoxonium 1,2-Acoxonium Ion (Bridged Intermediate) Oxocarbenium->Acoxonium C2-OBz Participation Attack Silylated Base Attack (Beta-Face Only) Acoxonium->Attack Steric Block of Alpha Face Product Beta-Nucleoside (Protected) Attack->Product Stereoselective

Caption: Mechanistic pathway showing the critical role of the C2-benzoyl group in blocking the alpha-face via acoxonium formation, forcing beta-attack.[1]

Experimental Protocol

Safety Warning: TMSOTf is corrosive and moisture-sensitive.[1] Perform all steps under an inert atmosphere (Argon/Nitrogen).

Materials & Reagents
ComponentSpecificationRole
Glycosyl Donor 1-O-Acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose
Sugar Precursor
Nucleobase Purine or Pyrimidine derivativeAcceptor
Silylating Agent BSA (N,O-Bis(trimethylsilyl)acetamide)Activates base, increases solubility
Catalyst TMSOTf (Trimethylsilyl triflate)Lewis Acid (Friedel-Crafts)
Solvent Acetonitrile (Anhydrous, <50 ppm

)
Polar aprotic solvent
Step-by-Step Workflow

Phase 1: Silylation of the Nucleobase Rationale: Silylation turns the nucleobase into a soluble silyl-ether/enol ether, increasing nucleophilicity and preventing side reactions at exocyclic amines.

  • Charge a flame-dried round-bottom flask with the Nucleobase (1.0 equiv).[1]

  • Suspend in anhydrous Acetonitrile (5–10 mL per mmol).

  • Add BSA (2.0–3.0 equiv).[1]

    • Tip: If the base is difficult to silylate (e.g., guanine derivatives), heat to 60°C for 30 mins until a clear solution is obtained.

  • Cool the solution to 0°C (or Room Temperature, depending on reactivity).

Phase 2: Vorbrüggen Coupling

  • Add the Ribose Precursor (1.0–1.1 equiv) to the silylated base solution.[1]

    • Note: The sugar can be added as a solid or dissolved in a minimum amount of acetonitrile.[1]

  • Add TMSOTf (1.1–1.2 equiv) dropwise via syringe.[1]

    • Observation: The solution may darken slightly.[1]

  • Heat the reaction to 60–80°C and monitor by TLC or LC-MS.

    • Time: Typically 1–4 hours.[1]

    • Endpoint: Disappearance of the sugar precursor.

Phase 3: Workup & Isolation

  • Cool to room temperature.

  • Quench by adding saturated

    
      solution (careful, gas evolution).
    
  • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).[1]

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradients.[1]

Phase 4: Global Deprotection (Removal of Benzoyl Groups) [1]

  • Dissolve the protected nucleoside in Methanolic Ammonia (

    
    
    
    
    
    in MeOH).[1]
  • Stir at Room Temperature for 12–24 hours.

  • Concentrate in vacuo.[1]

  • Recrystallize (usually from EtOH/Water) to obtain the free

    
    -nucleoside.[1]
    

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure reagents (esp.[1] TMSOTf) are fresh; use molecular sieves in solvent.[1]

Mixture
Lack of C2-ParticipationConfirm precursor is 2-O-benzoyl protected. If using 2-deoxy sugar, switch solvent to

to promote

-like inversion.[1]
N7 vs N9 Isomers (Purines) Kinetic vs Thermodynamic controlHigher temperatures (80°C) favor the thermodynamic N9-isomer.[1] Lower temps favor kinetic N7.[1]
Emulsions during Workup Silyl byproductsUse solid

or wash with dilute citric acid to break silyl emulsions.[1]
Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Isolation Step1 Nucleobase + BSA (Silylation) Step2 Add 1-Ac-2,3,5-Bz-Ribose + TMSOTf Step1->Step2 Step3 Heat (60-80°C) Formation of N-Glycosidic Bond Step2->Step3 Step4 Quench (NaHCO3) & Extraction Step3->Step4 Step5 Ammonolysis (Deprotection of Benzoyl Groups) Step4->Step5

Caption: Operational workflow for the conversion of benzoyl-protected ribose precursors into free beta-nucleosides.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] [1]

  • Niedballa, U., & Vorbrüggen, H. (1974).[1] A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.[1] [1]

  • Li, Z., et al. (2018).[1] Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry. [1]

  • Break, L. M., & Al-harthi, W. S. (2019).[1][3] Synthesis New of Nucleoside of 1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(Trifluoromethyl)-2-Methyl-4-Quinazolinone. Proceedings, 9(1),[1][3] 57. [1]

Sources

Application

Application Note &amp; Protocols: Scalable Synthesis of Benzoylated D-Ribofuranose Intermediates for Pharmaceutical Development

Abstract 1,3,5-Tri-O-benzoyl-α-D-ribofuranose and its anomeric acetate counterpart, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are pivotal intermediates in pharmaceutical sciences. They serve as foundational buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,3,5-Tri-O-benzoyl-α-D-ribofuranose and its anomeric acetate counterpart, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are pivotal intermediates in pharmaceutical sciences. They serve as foundational building blocks for the synthesis of a wide array of nucleoside analogues, which are cornerstones of antiviral and anticancer therapies.[1][2] The benzoyl protecting groups enhance molecular stability and provide the necessary reactivity for subsequent glycosylation reactions.[1] This document provides a comprehensive guide to a robust and scalable three-step synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, starting from the readily available and economical D-ribose. The protocols herein are designed for scalability, emphasizing process control, safety, and high-yield production of the desired β-anomer, a critical stereochemical requirement for biologically active nucleosides.

Introduction: The Strategic Importance of Benzoylated Ribose

The synthesis of modified nucleosides, such as Ribavirin, Cladribine, and Tecadenoson, is a cornerstone of modern drug development.[3] A common challenge in these synthetic campaigns is the controlled, stereoselective formation of the glycosidic bond between a sugar moiety and a heterocyclic base. The intermediate, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is an exemplary glycosyl donor for this purpose.[2] Its key attributes include:

  • Stereochemical Control: The protecting groups and the C1-acetyl group facilitate the desired β-configuration at the anomeric center, which is often essential for biological activity.

  • Enhanced Stability: The benzoyl groups protect the hydroxyl functions from unwanted side reactions during synthesis.

  • Excellent Leaving Group: The 1-O-acetyl group serves as an efficient leaving group in Lewis acid-catalyzed glycosylation reactions, enabling the coupling with various nucleobases.[2]

The following protocols detail a widely adopted, multi-step synthesis that has been optimized for large-scale industrial production due to its cost-effectiveness, high yields, and operational simplicity.[4][5]

Overall Synthesis Workflow

The conversion of D-ribose to the target intermediate proceeds through a logical three-step sequence designed to control the furanose ring conformation and install the necessary protecting groups with high selectivity.

G cluster_0 Synthesis Workflow D_Ribose D-Ribose Methyl_Ribofuranoside Methyl α/β-D-Ribofuranoside D_Ribose->Methyl_Ribofuranoside Step 1: Glycosylation (MeOH, H+ Catalyst) Tribenzoylated_Intermediate Methyl 2,3,5-Tri-O-benzoyl- D-Ribofuranoside Methyl_Ribofuranoside->Tribenzoylated_Intermediate Step 2: Benzoylation (Benzoyl Chloride, Base) Final_Product 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-Ribofuranose Tribenzoylated_Intermediate->Final_Product Step 3: Acetolysis (Ac₂O, AcOH, H+ Catalyst)

Caption: High-level overview of the three-step synthesis.

Detailed Protocols and Mechanistic Rationale

This section provides step-by-step methodologies for the scalable synthesis. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Methyl Glycosylation of D-Ribose (Step 1)

Causality & Expertise: This initial step is critical for two reasons. First, it converts the open-chain/cyclic hemiacetal equilibrium of D-ribose into a stable methyl glycoside. Second, by performing the reaction in methanol at low temperatures (0-5°C), the formation of the thermodynamically favored five-membered furanose ring is promoted over the six-membered pyranose ring.[5][6] Using thionyl chloride (SOCl₂) as a precursor for an in-situ generation of anhydrous HCl is a common industrial practice that avoids the direct handling of corrosive HCl gas.

Experimental Protocol:

  • Equip a suitable reactor with a mechanical stirrer, thermometer, and a dropping funnel. Charge the reactor with methanol (10 volumes relative to D-ribose).

  • Cool the methanol to 0-5°C using an ice-water bath.

  • Slowly add thionyl chloride (0.5 equivalents) dropwise to the methanol while maintaining the temperature below 5°C. Stir for 10-15 minutes to ensure the formation of methanolic HCl.[6]

  • Add D-ribose (1.0 equivalent) portion-wise to the cold solution, ensuring the temperature remains between 0-5°C.

  • Stir the reaction mixture at 0-5°C for 8-12 hours.[6]

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the D-ribose spot has been completely consumed.

  • Once the reaction is complete, neutralize the excess acid by carefully adding a base such as sodium bicarbonate or triethylamine until the pH is ~7.

  • Filter off the resulting salts and concentrate the filtrate under reduced pressure to obtain the crude methyl D-ribofuranoside as a viscous oil, which is used directly in the next step without further purification.

Protocol 2: Per-Benzoylation (Step 2)

Causality & Expertise: This step installs the benzoyl protecting groups on the free hydroxyls at positions C2, C3, and C5. Benzoyl chloride is an aggressive acylating agent, and the reaction is highly exothermic. An inorganic base like potassium carbonate is often preferred for large-scale operations over pyridine due to lower cost, easier removal during workup, and reduced nitrogenous waste.[5][6] The reaction temperature is carefully controlled to prevent side reactions.

Experimental Protocol:

  • To the reactor containing the crude methyl D-ribofuranoside from Step 1, add a suitable solvent such as ethyl acetate (15 volumes) and potassium carbonate (3.0 equivalents).[6]

  • Heat the suspension to 40-50°C.

  • Slowly add benzoyl chloride (3.3-3.5 equivalents) dropwise over 1-2 hours, maintaining the temperature between 40-50°C.[5]

  • After the addition is complete, maintain the reaction at temperature for an additional 6-8 hours.

  • In-Process Control: Monitor the reaction via TLC or HPLC to confirm the formation of the tribenzoylated product.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filtrate sequentially with water, a dilute sulfuric acid solution (e.g., 1M) to remove any remaining base, and finally with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2,3,5-Tri-O-benzoyl-D-Ribofuranoside.

Protocol 3: Acetolysis and Crystallization (Step 3)

Causality & Expertise: This final step, known as acetolysis, replaces the C1-methoxy group with an acetoxy group. This is achieved using a mixture of acetic anhydride and glacial acetic acid with a catalytic amount of a strong acid like sulfuric acid.[4][7] The acetyl group at the anomeric position is an excellent leaving group for subsequent nucleoside synthesis. The key to scalability and high purity is the final crystallization step, which selectively isolates the desired β-anomer from the anomeric mixture formed during the reaction.

Experimental Protocol:

  • Dissolve the crude intermediate from Step 2 in a mixture of glacial acetic acid (8 volumes) and acetic anhydride (2.5 equivalents).

  • Cool the solution to 10°C.

  • Carefully add concentrated sulfuric acid (0.2 equivalents) dropwise, ensuring the temperature does not exceed 15°C.

  • Stir the mixture at 10-15°C for 15-20 hours.[7]

  • In-Process Control: Monitor the disappearance of the starting material by HPLC.

  • Upon completion, quench the reaction by carefully pouring the mixture into ice water with vigorous stirring.

  • Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude solid.

  • Purification & Isolation: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/toluene mixture, to yield pure 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a white crystalline solid.[4]

Quantitative Data Summary & Process Validation

The efficiency of a scalable synthesis is measured by its yield, purity, and reproducibility. The following table summarizes key quantitative parameters for the described workflow.

ParameterStep 1: GlycosylationStep 2: BenzoylationStep 3: AcetolysisOverall
Key Reagents D-Ribose, Methanol, SOCl₂Benzoyl Chloride, K₂CO₃Acetic Anhydride, H₂SO₄-
Molar Ratio (to D-Ribose) 1.0 (D-Ribose)3.3-3.5 (BzCl)2.5 (Ac₂O)-
Temperature 0-5°C40-50°C10-15°C-
Typical Duration 8-12 hours6-8 hours15-20 hours~48 hours
Expected Yield >95% (crude)>90% (crude)75-85% (isolated)~65-75%
Purity (Final Product) -->99% (HPLC)[4]>99% (HPLC)
Melting Point (Final) --129-132°C[4][5]129-132°C

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations within a single batch production cycle.

G cluster_1 Step 1: Glycosylation cluster_2 Step 2: Benzoylation cluster_3 Step 3: Acetolysis s1_react Reaction at 0-5°C s1_ipc TLC Monitoring s1_react->s1_ipc s1_workup Neutralization & Filtration s1_ipc->s1_workup s1_iso Concentration s1_workup->s1_iso s2_react Reaction at 40-50°C s1_iso->s2_react Crude Intermediate s2_ipc HPLC/TLC Monitoring s2_react->s2_ipc s2_workup Aqueous Washes s2_ipc->s2_workup s2_iso Concentration s2_workup->s2_iso s3_react Reaction at 10-15°C s2_iso->s3_react Crude Intermediate s3_ipc HPLC Monitoring s3_react->s3_ipc s3_workup Quench & Extraction s3_ipc->s3_workup s3_iso Recrystallization s3_workup->s3_iso Final_Product Final Product QC s3_iso->Final_Product Pure β-Anomer

Caption: Operational flow for the multi-step synthesis.

References

  • Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose. (CN105801491A).
  • Zhang, W., Lei, C., Huang, J., & Chen, J. (n.d.). Synthesis of 1-Cyano 2,3,5-tri-O-benzoyl-β-D-ribofuranose. Chinese Journal of Applied Chemistry. Retrieved from [Link]

  • Amer, A. (2014). Response to "How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?". ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. (CN102659856A).
  • Cosson, F., et al. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry, 13, 755–761. Retrieved from [Link]

  • Serra, I., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts, 9(4), 355. Retrieved from [Link]

  • Unknown Author. (2021). Synthesis of 5-Deuterated Ribavirin Derivative. Chinese Journal of Applied Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of ribavirin. (EP1281715A1).
  • Google Patents. (n.d.). Process for producing a ribofuranose. (EP1537134B1).
  • Revankar, G. R., & Robins, R. K. (1981). The Synthesis and Study of New Ribavirin Derivatives and Related Nucleoside Azole Carboxamides as Agents Active against RNA Viru. Defense Technical Information Center. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of ribofuranose derivatives. (US20040158059A1).
  • Google Patents. (n.d.). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. (CN102659856A).
  • Perrone, D., & Capobianco, M. L. (2013). Synthesis of Peracylated Derivatives of l-Ribofuranose from d-Ribose and Their Use for the Preparation of β-l-Ribonucleosides. ResearchGate. Retrieved from [Link]

  • Jung, M. E., & Rhee, H. (1992). An improved route to 1,2-dideoxy-beta-1-phenyl-D-ribofuranose. PubMed. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-O-Acetyl-2,3,5-tri-o-benzoyl-β-D-ribofuranose. Retrieved from [Link]

  • El-Laghdach, A., et al. (1991). A stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-.alpha.-D-ribofuranose. The Journal of Organic Chemistry, 56(15), 4556–4559. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

This technical guide addresses the optimization of yields for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (often abbreviated as 1,3,5-TBR ). This specific isomer is a critical scaffold for synthesizing 2'-modified nucleosides (...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of yields for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (often abbreviated as 1,3,5-TBR ). This specific isomer is a critical scaffold for synthesizing 2'-modified nucleosides (e.g., 2'-F, 2'-OMe, 2'-C-Me) because it presents a protected anomeric center (C1) and a free hydroxyl group at C2, allowing for regioselective functionalization.

Executive Summary

The synthesis of 1,3,5-TBR is chemically delicate due to the lability of the benzoyl groups and the thermodynamic propensity for acyl migration. The standard industrial route (Modified Fletcher Method) involves the conversion of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to the 1-bromo intermediate, followed by controlled hydrolysis.

Primary Yield Killers:

  • Acyl Migration: The C2-OH group (once formed) can attack the C3-benzoate, leading to equilibrium mixtures of 1,3,5- and 1,2,5-isomers.

  • Anomeric Instability: Failure to control the stereochemistry during the hydrolysis of the intermediate 1,2-benzoxonium ion.

  • Hydrolysis Overrun: Complete deprotection of the sugar due to unbuffered acidic conditions.

Module 1: Reaction Setup & Reagent Quality
Q: My starting material (1-Acetyl-2,3,5-tribenzoate) is not dissolving completely or reacting sluggishly. What is wrong?

A: This is often a moisture or purity issue.

  • Purity Check: The starting material must be the

    
    -anomer (crystalline). If it is an amorphous syrup, it likely contains the 
    
    
    
    -anomer or hydrolysis products (2,3,5-tribenzoate), which react at different rates. Recrystallize from ethanol/ethyl acetate before use.
  • Moisture Control: The conversion to the 1-bromo intermediate requires HBr/AcOH. If the acetic acid contains water, you will hydrolyze the 1-acetate instead of substituting it with bromide, stopping the reaction dead.

    • Protocol: Use commercially available HBr in glacial acetic acid (33% or 45%) but ensure the bottle is fresh. For critical scale-up, generate dry HBr gas into anhydrous DCM/AcOH.

Q: Why is the 1-bromo intermediate unstable?

A: The 1-bromo-2,3,5-tri-O-benzoyl-D-ribofuranose is extremely sensitive to humidity. It hydrolyzes in air to give the 2,3,5-tri-O-benzoyl-D-ribose (1-OH free), which is not your target (1,3,5-isomer).

  • Action: Do not isolate the bromide for long periods. Evaporate the HBr/AcOH solvent under high vacuum (keep bath <40°C) and immediately proceed to the hydrolysis step. Co-evaporate with toluene to remove traces of acid.

Module 2: The Critical Hydrolysis Step (The "Fletcher" Rearrangement)

This step relies on the formation of a 1,2-benzoxonium ion (cyclic intermediate) and its regioselective opening.

Q: I am getting a mixture of isomers (1,2,5- and 1,3,5-). How do I favor the 1,3,5-target?

A: The regioselectivity is dictated by the solvent system and pH during hydrolysis.

  • Mechanism: The 1-bromo sugar forms a 1,2-benzoxonium ion. Water attack at C1 yields the 2,3,5-isomer (1-OH). Water attack at the ortho-carbon yields an orthoester. The rearrangement to the 1,3,5-isomer (1-OBz, 2-OH) is thermodynamically driven under mild acidic conditions.

  • Optimization:

    • Solvent: Use a mixture of Acetone/Water (10:1) . The organic solvent keeps the lipophilic sugar in solution while water acts as the nucleophile.

    • Buffering: Do not use strong bases. The hydrolysis of the bromide generates HBr, which catalyzes the rearrangement. However, too much acid degrades the product.

    • Temperature: Maintain 0°C to 5°C during the addition of water, then allow to warm to room temperature (20-25°C). High temperatures (>40°C) accelerate the migration of the C3-benzoate to C2, ruining the yield.

Q: The product oils out and won't crystallize. How do I recover it?

A: 1,3,5-TBR should be a white crystalline solid (mp ~130-132°C). Oiling is caused by impurities (benzoic acid, other isomers).

  • Troubleshooting Protocol:

    • Wash Thoroughly: Dissolve the crude oil in DCM and wash with saturated NaHCO₃ (to remove benzoic acid) and cold water. Dry over Na₂SO₄.[1]

    • Solvent Switch: Evaporate the DCM. Dissolve the residue in a minimum amount of hot Ethanol or Ethyl Acetate/Hexane (1:2) .

    • Seeding: If available, add a seed crystal of authentic 1,3,5-TBR.

    • Time: Let it stand at 4°C for 24-48 hours. This isomer crystallizes slowly.

Module 3: Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for yield optimization.

G Start 1-O-Acetyl-2,3,5-tri-O-benzoyl- beta-D-ribofuranose Bromination Step 1: Bromination (HBr / AcOH) Start->Bromination BromoInt Intermediate: 1-Bromo-2,3,5-tri-O-benzoyl-D-ribose Bromination->BromoInt anhydrous conditions Ion 1,2-Benzoxonium Ion (Cyclic Intermediate) BromoInt->Ion -Br- Hydrolysis Step 2: Hydrolysis (Acetone / H2O) Ion->Hydrolysis +H2O Target TARGET: 1,3,5-Tri-O-benzoyl- alpha-D-ribofuranose (C2-OH Free) Hydrolysis->Target Orthoester Rearrangement (Thermodynamic Control) Byproduct1 Byproduct: 2,3,5-Tri-O-benzoyl- D-ribose (C1-OH Free) Hydrolysis->Byproduct1 Kinetic Attack at C1 Byproduct2 Byproduct: 1,2,5-Tri-O-benzoyl- D-ribose (C3-OH Free) Target->Byproduct2 Acyl Migration (High pH or Temp)

Caption: Mechanistic pathway from 1-Acetyl precursor to 1,3,5-Tri-O-benzoyl target, highlighting the critical intermediate and divergence points.

Module 4: Standardized Protocol (High-Yield Route)

Objective: Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

ParameterSpecificationReason
Scale 10 g - 100 gScalable, but exotherms must be managed.
Solvent 1 HBr in AcOH (33%)Generates the reactive glycosyl bromide.
Solvent 2 Acetone / Water (9:1)Controls the hydrolysis/rearrangement equilibrium.
Temperature < 5°C (Addition), 20°C (Reaction)Prevents acyl migration (C2 -> C3).
Expected Yield 60 - 75%Losses primarily due to crystallization mother liquor.

Step-by-Step Procedure:

  • Bromination:

    • Dissolve 50.4 g (0.1 mol) of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in 100 mL of anhydrous DCM.

    • Add 50 mL of HBr/AcOH (33%) dropwise at 0°C.

    • Stir at room temperature for 1-2 hours. Monitor by TLC (Hexane/EtOAc 2:1) for disappearance of starting material.

    • Workup: Evaporate volatiles in vacuo at <40°C. Co-evaporate with dry toluene (2 x 50 mL) to remove residual acid. Do not expose to moist air.

  • Hydrolysis & Rearrangement:

    • Dissolve the crude syrupy bromide in 400 mL of Acetone .

    • Cool to 0-5°C.

    • Add 40 mL of Water dropwise with vigorous stirring.

    • Allow the solution to warm to 20°C and stir for 2-4 hours. The mixture may become cloudy.

    • Neutralization: Carefully add saturated NaHCO₃ solution until pH is neutral (~7). Caution: Foaming.

    • Evaporate the acetone under reduced pressure.

  • Extraction & Crystallization:

    • Extract the aqueous residue with DCM (3 x 100 mL).

    • Wash combined organics with water and brine.[1] Dry over MgSO₄.

    • Concentrate to a thick syrup.

    • Crystallization: Dissolve in a minimum volume of hot Ethanol (~100 mL). Allow to cool slowly to RT, then refrigerate.

    • Collect white crystals by filtration.

References
  • Recondo, E. F., & Rinderknecht, H. (1959). Eine neue Synthese von 1,3,5-Tri-O-benzoyl-α-D-ribose. Helvetica Chimica Acta.

  • Fletcher, H. G., Jr. (1963). Derivatives of D-Ribose.
  • Martin, P. (1995). Stereoselective Synthesis of 2'-Modified Nucleosides. Helvetica Chimica Acta.

  • Thermo Scientific Chemicals. (2024). Product Specification: 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose.

Sources

Optimization

Minimizing side reactions during C2 modification of 1,3,5-Tri-o-benzoyl-d-ribofuranose

Welcome to the Technical Support Center for Nucleoside and Carbohydrate Chemistry. This guide is specifically designed for researchers and drug development professionals troubleshooting the C2 modification of 1,3,5-Tri-O...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleoside and Carbohydrate Chemistry. This guide is specifically designed for researchers and drug development professionals troubleshooting the C2 modification of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (often a precursor for 2'-C-branched nucleosides like sofosbuvir or 2'-deoxy-2'-fluoro analogs).

The C2 position of this furanose is notoriously sensitive. Missteps in oxidation or nucleophilic addition frequently lead to ring-opening, epimerization, or complete degradation. This guide synthesizes field-proven causality with self-validating protocols to ensure high-fidelity synthesis.

Part 1: Causality-Driven FAQs

Q1: Why do I observe anomeric mixtures and epimerization before or during C2 oxidation? The Causality: This is driven by Benzoyl Migration . The C3 position holds a benzoyl ester, while the C2 position has a free hydroxyl group. Under basic conditions (or even mildly acidic conditions upon prolonged standing), the benzoyl group can migrate from the secondary C3 hydroxyl to the secondary C2 hydroxyl via a cyclic orthoester intermediate. This migration scrambles the stereocenters and ruins the regioselectivity of your subsequent modification. Solution: Maintain strictly neutral to mildly acidic conditions prior to oxidation. Avoid using strong amine bases like triethylamine (TEA) during the preparation phases.

Q2: My C2-ketone product completely degrades during aqueous workup. What is happening? The Causality: You are likely triggering Base-Catalyzed


-Elimination . Once you successfully oxidize the C2-OH to a ketone, the C3-benzoyloxy group becomes situated in the 

-position relative to the new carbonyl. If your workup involves prolonged exposure to saturated sodium bicarbonate (

) or stronger bases, the base abstracts the acidic C3 proton. This forces the elimination of the C3-benzoate leaving group, breaking the furanose ring and forming a useless

-unsaturated ketone[1].

Q3: Which oxidation method is optimal for 1,3,5-Tri-O-benzoyl-D-ribofuranose? The Causality: is the gold standard for this specific substrate[2]. Swern oxidation requires amine bases (like TEA) which immediately trigger the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-elimination described above. TEMPO/BAIB can lead to over-oxidation. DMP operates under mild, near-neutral conditions, preserving the delicate C3-benzoate while pushing the oxidation to completion rapidly[3].

Part 2: Mechanistic Insights & Workflows

To understand the fragility of the C2-ketone intermediate, review the


-elimination pathway below.

BetaElimination A C2-Ketone Intermediate (1,3,5-Tri-O-benzoyl-D-erythro-pentos-2-ulose) B Base Abstraction of C3 Proton A->B C Elimination of C3-Benzoate B->C D Degraded Product (α,β-Unsaturated Ketone) C->D

Fig 1: Base-catalyzed β-elimination pathway destroying the furanose ring.

Workflow Start 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Oxidation Dess-Martin Periodinane (DMP) in anhydrous DCM, 0°C to RT Start->Oxidation Workup Quench: Na2S2O3 / NaHCO3 (1:1) Rapid phase separation (< 5 min) Oxidation->Workup Ketone 2-Keto Intermediate (Store at -20°C, use immediately) Workup->Ketone Modification Nucleophilic Addition (e.g., MeMgBr/TiCl4) or Fluorination (DAST) Ketone->Modification Product C2-Modified Ribofuranoside Modification->Product

Fig 2: Optimized workflow for C2 modification minimizing side reactions.

Part 3: Quantitative Troubleshooting Matrix

The table below summarizes the quantitative impact of suboptimal conditions on the C2-ketone yield and the required countermeasures.

Reaction ConditionPrimary Side ReactionTypical Yield LossOptimized Countermeasure
Swern Oxidation (TEA quench)

-Elimination
40% - 60%Use DMP; strictly avoid strong amine bases.
Prolonged Aqueous Workup Hydrate Formation20% - 30%Rapid phase separation (< 5 mins). Avoid prolonged stirring in water[2].
Room Temp Storage (24h) Epimerization / Degradation> 50%Store at -20°C; telescope into the next step immediately.
Unpurified DMP Reagent Acid-catalyzed Migration10% - 15%Buffer reaction with Pyridine (1.5 eq) if DMP is highly acidic.

Part 4: Self-Validating Experimental Protocol

This protocol describes the optimized oxidation of 1,3,5-Tri-O-benzoyl-D-ribofuranose to the C2-ketone. It is designed as a self-validating system , meaning you will not proceed to the next step unless specific analytical checkpoints are met.

Step 1: Anhydrous Oxidation
  • Dissolve 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Cool the flask to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.5 eq) portion-wise. If your DMP is old/acidic, add anhydrous pyridine (1.5 eq) simultaneously to prevent acid-catalyzed benzoyl migration.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel TLC (Eluent: Hexanes/EtOAc 7:3). The starting material (


) must completely disappear. The C2-ketone product (

) will appear. Validation Checkpoint 2 (Chemical Stain): Dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat. The product spot must instantly turn bright yellow/orange, confirming the successful formation of the C2-carbonyl.
Step 2: Rapid Quench and Workup

Critical Causality: Prolonged exposure to water forms a stable C2-hydrate (gem-diol) that will ruin subsequent Grignard/organometallic additions[2]. Prolonged exposure to base causes


-elimination.
  • Dilute the reaction with diethyl ether (doubles the volume) to precipitate iodine byproducts.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous

    
     and 10% aqueous 
    
    
    
    (Sodium thiosulfate).
  • Shake vigorously for no more than 3 minutes until the organic layer is clear (reduction of periodinane byproducts).

  • Immediately separate the phases. Extract the aqueous layer once with ether.

  • Wash the combined organic layers with brine, dry over anhydrous

    
     (do not use 
    
    
    
    as it clumps and slows filtration), and concentrate under reduced pressure without heating the water bath above 25 °C.
Step 3: Telescoping the Intermediate
  • Place the crude C2-ketone under high vacuum for 2 hours to remove residual moisture and prevent hydrate formation.

  • Do not attempt silica gel column chromatography , as the silica acts as a mild acid and will induce epimerization at C3.

Validation Checkpoint 3 (1H NMR): Take a rapid crude


 NMR in 

. The spectrum must show the disappearance of the C2-H multiplet (

ppm). Crucially, look for an isolated singlet at

ppm corresponding to the C1-H (anomeric proton), which no longer has a neighboring proton at C2 to couple with. If you see doublet-of-doublets in the alkene region (

ppm),

-elimination has occurred.
  • Immediately dissolve the validated C2-ketone in anhydrous THF or ether and proceed directly to your C2 modification (e.g., addition of

    
     for 2'-C-methyl nucleosides[2] or DAST for fluorination).
    

Part 5: References

  • Li, N.-S., et al. "Synthesis of 2'-C-beta-trifluoromethyl pyrimidine ribonucleosides." Organic Letters, 2001.[Link]

  • Wolfe, M. S., et al. "A Short, Flexible Route toward 2'-C-Branched Ribonucleosides." The Journal of Organic Chemistry, 1997.[Link]

  • "Synthesis and use of 2'-substituted-N6-modified nucleosides." US Patent 7799908B2, 2010.

  • "Inhibition of Dengue Virus RNA Synthesis by an Adenosine Nucleoside." PubMed Central (PMC), 2010.[Link]

Sources

Troubleshooting

Purification strategies for removing benzoyl chloride impurities

Topic: Purification Strategies for Removing Benzoyl Chloride Impurities Audience: Researchers, Process Chemists, and Drug Development Professionals Version: 2.4 (Current)[1][2] Introduction: The Purity Paradox Benzoyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Removing Benzoyl Chloride Impurities Audience: Researchers, Process Chemists, and Drug Development Professionals Version: 2.4 (Current)[1][2]

Introduction: The Purity Paradox

Benzoyl chloride (BzCl) is a workhorse reagent in organic synthesis, but it suffers from a specific vulnerability: hydrolytic degradation .[1][2] The primary impurity, benzoic acid, is not just a bystander; it is an active poison for many acylation reactions, particularly those involving sensitive nucleophiles or Lewis acid catalysts.[1][2]

This guide moves beyond standard textbook definitions to provide a field-tested, self-validating purification protocol. We focus on the "Thionyl Chloride Remediation" strategy, which chemically reverses degradation before physical separation, ensuring the highest possible yield and purity.[1][2]

Module 1: Diagnostic & Decision Matrix

Before initiating purification, assess the state of your reagent.[1][2][3] Benzoyl chloride degrades into benzoic acid and HCl upon contact with atmospheric moisture.[1][2][4][5]

Quick Visual Diagnosis
ObservationDiagnosisAction Required
Clear, colorless liquid High Purity (>98%)Use directly; store under inert gas.[1][2]
Slight turbidity / Fuming Mild Hydrolysis (<5% Acid)Standard Vacuum Distillation (See Module 2).[1][2]
White crystalline precipitate Severe Hydrolysis (>5% Acid)Chemical Remediation + Distillation (See Module 3).[1][2]
Pink/Reddish tint Trace Metal ContaminationDistillation (removes non-volatiles).[1][2]
"Frozen" Glass Stopper Hydrolysis at the jointDo not force. See Troubleshooting Section.[1]
Workflow Decision Tree

Use this logic flow to determine the appropriate purification strategy.

BzCl_Purification_Flow Start Inspect Benzoyl Chloride Sample Check_Visual Visual Inspection Start->Check_Visual Clear Clear / Colorless Check_Visual->Clear Turbid Turbid / White Solids Check_Visual->Turbid Action_Use Use Directly (Store under N2) Clear->Action_Use Quantify Quantify Impurity (1H NMR or Wt%) Turbid->Quantify Low_Impurity < 5% Benzoic Acid Quantify->Low_Impurity High_Impurity > 5% Benzoic Acid Quantify->High_Impurity Action_Distill Standard Vacuum Distillation Low_Impurity->Action_Distill Action_ChemTreat Chemical Remediation (SOCl2 Reflux) -> Distill High_Impurity->Action_ChemTreat

Caption: Decision matrix for selecting the appropriate purification pathway based on impurity levels.

Module 2: The "Gold Standard" Protocol (Vacuum Distillation)

Applicability: For routine purification of samples with minor turbidity.[1][2]

The Logic: Benzoyl chloride boils at 197.2°C at atmospheric pressure.[1][2][4][6][7] Distilling at this temperature causes thermal decomposition and charring.[1][2] We must use vacuum distillation to lower the boiling point to a safe range (<100°C).[1][2]

Physical Properties Reference
PropertyValueNotes
Boiling Point (1 atm) 197.2°CAvoid distilling here.[1][2][5][6][8]
Boiling Point (15 mmHg) ~75–80°CTarget Range.
Melting Point -1°CFreezes in cold storage.[1][2]
Density 1.21 g/mLDenser than water.[1][2][4][5][6][8]
Step-by-Step Protocol
  • Setup: Assemble a short-path distillation apparatus with a Vigreux column. Grease all joints heavily (BzCl vapor seizes joints).[1][2]

  • Vacuum: Connect to a high-vacuum pump or strong aspirator.[1][2] Target pressure: 10–20 mmHg .

  • Heating: Use an oil bath. Do not use a heating mantle directly on the flask to avoid hot spots.[1][2]

  • Fractions:

    • Forerun: Discard the first 5-10% (contains HCl, volatile impurities).[1][2]

    • Main Fraction: Collect the steady boiling fraction (approx. 75–80°C at 15 mmHg ).

    • Residue: Do not distill to dryness.[1][2][8] Leave the colored residue behind.[1][2]

  • Storage: Immediately transfer under inert gas (Ar/N2) to a Schlenk flask or ampoule.

Module 3: Chemical Remediation (The Thionyl Chloride Method)

Applicability: For old, heavily degraded samples (significant white precipitate).[1][2]

The Logic: Distillation alone is inefficient for removing large amounts of benzoic acid because the acid can sublime and clog the condenser.[1] Instead, we chemically convert the impurity (benzoic acid) back into the desired product (benzoyl chloride) using Thionyl Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1]
The Mechanism

This process maximizes yield by recycling the impurity.[1][2]

Chemical_Remediation BenzoicAcid Benzoic Acid (Impurity) Reaction Reflux (1-2 Hours) BenzoicAcid->Reaction SOCl2 Thionyl Chloride (Reagent) SOCl2->Reaction BzCl Benzoyl Chloride (Recovered Product) Reaction->BzCl Gases SO2 (gas) + HCl (gas) (Byproducts) Reaction->Gases Vented

Caption: Chemical conversion of benzoic acid impurity back into benzoyl chloride using thionyl chloride.

Protocol
  • Mixture: In a round-bottom flask, add the impure benzoyl chloride.

  • Reagent Addition: Add Thionyl Chloride (

    
    ) .
    
    • Ratio: Add roughly 10-20% by volume relative to the BzCl, or a stoichiometric excess calculated against the estimated benzoic acid content.[1][2]

  • Reflux: Attach a condenser and reflux the mixture for 1–2 hours .

    • Observation: The white solid (benzoic acid) will dissolve and react, evolving gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and 
      
      
      
      ).[1]
    • Safety: This must be done in a fume hood.[1][2] The off-gassing is corrosive.[1][2][7]

  • Purification: Once the solution is clear, proceed immediately to Vacuum Distillation (Module 2). The excess thionyl chloride (BP 74.6°C atm) will distill off first in the forerun.[1][2]

Troubleshooting & FAQ

Q: The glass stopper on my Benzoyl Chloride bottle is frozen stuck. How do I open it?

  • Cause: Hydrolysis at the joint creates benzoic acid crystals that "cement" the glass.[1]

  • Solution:

    • Heat: Gently warm the neck of the bottle (heat gun) to melt the crystals (MP of benzoic acid is 122°C, but the mixture often melts lower).

    • Solvent: Apply a few drops of solvent (DCM or THF) to the joint interface and wait.[1][2]

    • Prevention: Never store acid chlorides in glass-stoppered bottles. Use Teflon-lined caps or Sure/Seal™ bottles.[1][2]

Q: My distilled product turned pink after a few days. Why?

  • Cause: Trace metal contamination (often iron) or oxidation of minor impurities.[1][2]

  • Fix: Ensure no metal spatulas are used. Store in the dark. A slight pink tint often does not affect acylation reactivity, but for strict analytics, redistill.[1][2]

Q: Can I use a rotary evaporator (Rotavap) to purify it?

  • Answer: No. A rotavap is generally not suitable for purifying high-boiling acid chlorides.[1][2] It is difficult to control the fractionation, and the vapors will damage the pump seals.[1][2] Use a dedicated short-path distillation setup.[1][2]

Q: Why is my yield lower than expected after distillation?

  • Cause: If you didn't use the Thionyl Chloride method (Module 3), the benzoic acid impurity remains in the pot (or sublimes).[1][2] Also, hydrolysis during the transfer (due to humidity) consumes the product.[1][2]

  • Fix: Dry all glassware in an oven (

    
    C) for 2 hours before use.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (The authoritative standard for chemical purification).[1][2] [1][2]

  • Furniss, B. S., et al. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Detailed procedures on acid chloride synthesis and handling).

Sources

Optimization

Troubleshooting low reactivity of the C1 position in protected ribose

Welcome to the technical support center for synthetic ribose chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with glycosylation reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic ribose chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with glycosylation reactions. Here, we address one of the most common and frustrating issues in carbohydrate chemistry: the low reactivity of the anomeric (C1) position in protected ribose.

The Core Problem: Why is the C1 Position of My Protected Ribose Unreactive?

Low reactivity at the anomeric carbon is a frequent hurdle in the synthesis of nucleosides and other glycosides. This issue rarely stems from a single cause but is typically an interplay of stereoelectronic effects, the nature of the protecting groups, the choice of leaving group, and the reaction conditions.

The glycosylation reaction hinges on converting the C1 hydroxyl into a good leaving group and generating an electrophilic anomeric carbon that is susceptible to attack by a nucleophile (like a nucleobase or an alcohol).[1][2] The stability and accessibility of the key intermediate, the oxocarbenium ion, is paramount.[3] If this intermediate is difficult to form or is overly stabilized, the reaction will be sluggish or fail entirely.

This guide will walk you through the fundamental causes of low C1 reactivity and provide a structured, question-and-answer-based approach to troubleshooting your experiments.

Frequently Asked Questions & Troubleshooting Guides
Q1: How do the protecting groups on the ribose ring affect C1 reactivity?

The choice of protecting groups on the other hydroxyls (C2, C3, and C5) has the most profound impact on the reactivity at C1. This is due to their electronic influence on the stability of the oxocarbenium ion intermediate formed during the reaction. This concept is often described in terms of "armed" versus "disarmed" glycosyl donors.[4]

  • "Disarmed" Donors (Electron-Withdrawing Groups): Acyl-type protecting groups like Acetyl (Ac) or Benzoyl (Bz) are electron-withdrawing. They destabilize the buildup of positive charge at the anomeric center, making the formation of the oxocarbenium ion less favorable.[5] This deactivating effect "disarms" the glycosyl donor, leading to lower reactivity and requiring harsher activation conditions.

  • "Armed" Donors (Electron-Donating Groups): Ether-type protecting groups like Benzyl (Bn) or silyl ethers (e.g., TBS, TIPS) are considered electron-donating or, at the very least, non-withdrawing.[4] They do not destabilize the positive charge at C1, leading to a more reactive or "armed" glycosyl donor that can undergo glycosylation under milder conditions. Bulky silyl ethers can also influence the sugar ring's conformation, sometimes forcing it into a more reactive state.[4]

Troubleshooting Steps:

  • Identify Your Protecting Groups: Are you using acetyl, benzoyl, or other ester-based groups? If so, you are working with a "disarmed" donor.

  • Consider Switching to "Arming" Groups: If reactivity is a persistent issue, re-synthesize your ribose donor with benzyl (Bn) or p-methoxybenzyl (PMB) ethers. This is often the most effective solution for fundamentally low reactivity.

Table 1: Impact of Common Ribose Protecting Groups on C1 Reactivity

Protecting GroupChemical ClassElectronic EffectImpact on C1 ReactivityDonor Status
Acetyl (Ac)Acyl (Ester)WithdrawingDecreases ReactivityDisarmed [4][5]
Benzoyl (Bz)Acyl (Ester)WithdrawingDecreases ReactivityDisarmed [6]
Benzyl (Bn)EtherDonating (Neutral)Increases ReactivityArmed [4][5]
Silyl (TBS, TIPS)EtherDonating (Neutral)Increases ReactivityArmed [4]
IsopropylideneAcetalNeutralCan restrict conformationVaries[7]
Q2: My protecting groups are fine, but the reaction still isn't working. Could it be the leaving group at C1?

Absolutely. The anomeric position must be functionalized with a group that can be readily displaced. A simple hydroxyl is a poor leaving group. It must be converted into a more reactive species either in situ or as an isolated, activated donor.

Common Anomeric Leaving Groups & Activation Strategies:

  • Glycosyl Halides (e.g., Bromides, Chlorides): These classical donors are often activated by heavy metal salts (e.g., silver triflate, mercury cyanide), though modern methods aim to avoid these toxic reagents.[2]

  • 1-O-Acetyl Sugars: Used in popular methods like the Vorbrüggen (Silyl-Hilbert-Johnson) reaction for nucleoside synthesis.[2] They require a strong Lewis acid, such as TMSOTf or SnCl₄, for activation.[8]

  • Trichloroacetimidates: These are excellent, highly reactive leaving groups that can be activated under mildly acidic conditions (e.g., TMSOTf, BF₃·Et₂O).[3][9] They often give high yields and good stereoselectivity.

  • Thioglycosides (e.g., S-tolyl, S-ethyl): Activated by thiophilic promoters like N-iodosuccinimide (NIS) in combination with an acid like TfOH or AgOTf.[10]

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting glycosylation reactions based on donor activation.

troubleshooting_workflow start Low Glycosylation Yield check_donor Assess Ribose Donor: Protecting Groups & Leaving Group start->check_donor pg_type Protecting Groups Electron-Withdrawing? check_donor->pg_type lg_type Leaving Group (LG) Sufficiently Reactive? pg_type->lg_type No (Using 'Arming' Groups) change_pg Problem: Donor is 'Disarmed'. Solution: Resynthesize donor with 'arming' groups (e.g., Benzyl ethers). pg_type->change_pg Yes increase_activation Problem: Insufficient Activation. Solution: 1. Increase Lewis Acid equivalents. 2. Increase reaction temperature. 3. Switch to a stronger promoter. lg_type->increase_activation Yes (e.g., OAc, Thioether) change_lg Problem: Poor Leaving Group. Solution: Convert anomeric -OH or -OAc to a more reactive LG, like a trichloroacetimidate. lg_type->change_lg No (e.g., -OH) success Improved Reactivity change_pg->success increase_activation->success change_lg->success

Caption: Troubleshooting workflow for low C1 reactivity.

Q3: What is the "anomeric effect" and how does it influence my reaction?

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry. It describes the tendency for an electronegative substituent at the anomeric carbon (C1) to prefer an axial orientation, even though this is sterically more hindered than an equatorial orientation.[11]

This preference is often explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond.[11]

Practical Implications:

  • Ground State Stability: The anomeric effect stabilizes the starting material. More energy may be required to overcome this stability to enter the transition state for glycosylation.

  • Stereoselectivity: The conformation of the ribofuranose ring and the orientation of the C1 leaving group can influence which face of the molecule is attacked by the incoming nucleophile, thus affecting the α/β stereochemical outcome of the product.[12] While often discussed in pyranoses, related stereoelectronic effects are critical in ribofuranose rings as well.[13]

You generally cannot "remove" the anomeric effect, but understanding it helps explain why certain anomers may react differently and why achieving specific stereoisomers can be challenging.

Q4: I am trying to synthesize a ribonucleoside, but my yields are poor. What are the common pitfalls?

Nucleoside synthesis via glycosylation of a nucleobase with a protected ribose is a classic case where C1 reactivity is critical. The most common method is the Silyl-Hilbert-Johnson (Vorbrüggen) reaction , which involves coupling a silylated nucleobase with a 1-O-acetyl or 1-O-acyl protected ribose in the presence of a Lewis acid.[2]

Common Issues & Solutions:

  • Inefficient Silylation of the Nucleobase: The nucleobase must be properly silylated (e.g., with HMDS and a catalyst like ammonium sulfate) to make it soluble and sufficiently nucleophilic.

    • Solution: Ensure the silylation step is complete. This can be monitored by the clarification of the reaction mixture. Use freshly distilled reagents.

  • Inactive Lewis Acid: Lewis acids like TMSOTf and SnCl₄ are highly sensitive to moisture.

    • Solution: Use freshly opened or distilled Lewis acids. Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • "Disarmed" Ribose Donor: As discussed in Q1, using a per-acetylated or per-benzoylated ribose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) requires strong activation.[14]

    • Solution: Increase the equivalents of Lewis acid (from a catalytic amount to 1.2-1.5 equivalents). If this fails, consider switching to a ribose donor protected with benzyl ethers.

  • Neighboring Group Participation: An acyl group at the C2 position can participate in the reaction, forming a cyclic dioxolenium ion intermediate.[6][7] This participation directs the incoming nucleobase to attack from the opposite face, ensuring the formation of the desired 1,2-trans product (the natural β-anomer for ribonucleosides).[6] While this is crucial for stereocontrol, a non-participating group (like a benzyl ether) at C2 can lead to mixtures of α and β anomers.

    • Solution: For β-ribonucleosides, using a participating group like acetyl or benzoyl at C2 is highly recommended.

The diagram below illustrates the key intermediate in a participating-group-assisted glycosylation.

neighboring_group cluster_0 Ribose Donor cluster_1 Activation cluster_2 Intermediate cluster_3 Product Donor Ribose Ring with C2 Acyl Group (e.g., Benzoyl) Activation Lewis Acid (e.g., TMSOTf) activates LG at C1 Donor->Activation Intermediate Dioxolenium Ion (Acyl group attacks C1) Activation->Intermediate Product β-Nucleoside (Nucleobase attacks from opposite face) Intermediate->Product

Caption: Neighboring group participation by a C2-acyl group.

Experimental Protocol: Activation of a "Disarmed" Ribose Donor

This protocol provides a general method for the glycosylation of a silylated nucleobase with a standard, "disarmed" ribose donor, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, using TMSOTf as the Lewis acid promoter.

Materials:

  • Nucleobase (e.g., Uracil, Adenine)

  • Hexamethyldisilazane (HMDS)

  • Ammonium Sulfate (catalyst)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Ribose Donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)

  • Inert atmosphere setup (Argon or Nitrogen line)

Step-by-Step Methodology:

  • Silylation of Nucleobase:

    • To a flame-dried flask under an inert atmosphere, add the nucleobase (1.0 eq) and a catalytic amount of ammonium sulfate.

    • Add HMDS (approx. 5-10 eq) and reflux the suspension until the mixture becomes a clear, homogeneous solution (typically 2-4 hours).

    • Remove excess HMDS under reduced pressure to obtain the silylated nucleobase as an oil or solid. Ensure it is kept under an inert atmosphere.

  • Glycosylation Reaction:

    • Dissolve the silylated nucleobase in anhydrous solvent.

    • In a separate flame-dried flask, dissolve the ribose donor (1.1 eq) in the same anhydrous solvent.

    • Cool the solution of the ribose donor to 0 °C.

    • Slowly add the solution of the silylated nucleobase to the ribose donor solution via cannula.

    • Add TMSOTf (1.2-1.5 eq) dropwise to the cooled reaction mixture. The amount may need to be optimized based on substrate reactivity.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC (Thin Layer Chromatography). Reaction times can vary from a few hours to overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

    • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

References
  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Some New Glycosides Derived from The Sugar D-ribose of Expected Biological Activity. ResearchGate. [Link]

  • d-Ribose contributes to the glycation of serum protein. PubMed. [Link]

  • Synthesis of nucleosides. Wikipedia. [Link]

  • Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Semantic Scholar. [Link]

  • Synthesis of Ribofuranosides by Catalysis with Lewis Acids. Glycosidation Versus Transacetylation. Taylor & Francis Online. [Link]

  • Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Royal Society of Chemistry. [Link]

  • Possible Enantioseparation of Racemic Ribose on Chiral Surface Formed by Adsorption of Nucleobases. MDPI. [Link]

  • Protecting Group-Free Synthesis of Glycosides. University of Birmingham. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Royal Society of Chemistry. [Link]

  • Ribose. Wikipedia. [Link]

  • The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates. National Center for Biotechnology Information. [Link]

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]

  • Anomeric effect. Wikipedia. [Link]

  • Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose. ACS Publications. [Link]

  • Exploring the Mechanism of Neighboring Group Assisted Glycosylation Reactions. Journal of the American Chemical Society. [Link]

  • Enzymatic Synthesis of the Ribosylated Glycyl-Uridine Disaccharide Core of Peptidyl Nucleoside Antibiotics. National Center for Biotechnology Information. [Link]

  • Carbohydrates: Anomeric Carbon Reactivity. YouTube. [Link]

  • Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications. [Link]

  • Differential Efficiency and Pathway of Ribitol, Ribulose and Ribose for Enhancing Matriglycan Expression. Medical Research Archives. [Link]

  • Preparative and stereoselective synthesis of the versatile intermediate for carbocyclic nucleosides: effects of the bulky protecting groups to enforce facial selectivity. PubMed. [Link]

  • How is Glycosidic Bond formed in DNA? Beta-N Glycosidic bond in DNA. YouTube. [Link]

  • Glycosidic bond. Wikipedia. [Link]

  • Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society. [Link]

  • Anomeric equilibrium of ribose 5-phosphate. ResearchGate. [Link]

  • Why doesn't Ribose form a 6 member ring? Reddit. [Link]

  • Anomeric modification of carbohydrates using the Mitsunobu reaction. Beilstein Journals. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Center for Biotechnology Information. [Link]

  • Impact of modified ribose sugars on nucleic acid conformation and function. De Gruyter. [Link]

  • Synthesis of ribose glycosylation donor 7. ResearchGate. [Link]

  • Reactions of Unprotected Carbohydrates at the Anomeric Carbon: Methodologies for Protecting Group-Free Synthesis of Glycosides. ResearchGate. [Link]

  • Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Royal Society of Chemistry. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

  • Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides. National Center for Biotechnology Information. [Link]

  • Methods for 2-Deoxyglycoside Synthesis. National Center for Biotechnology Information. [Link]

  • The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]

  • D-Ribose-Induced Glycation and Its Attenuation by the Aqueous Extract of Nigella sativa Seeds. MDPI. [Link]

  • Identification of the Protein Glycation Sites in Human Myoglobin as Rapidly Induced by d-Ribose. MDPI. [Link]

  • Glycosidic Bond - A Level Biology Revision Notes. Save My Exams. [Link]

  • Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. Scilit. [Link]

  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. National Center for Biotechnology Information. [Link]

  • N-glycosidic Bonds. Chemistry LibreTexts. [Link]

  • C–OH Bond Activation for Stereoselective Radical C‑Glycosylation of Native Saccharides. Figshare. [Link]

  • Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. Journal of Pure and Applied Chemistry. [Link]

  • Study shows how ribose may have become the sugar of choice for RNA development. Scripps Research. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1,3,5-Tri-O-benzoyl-d-ribofuranose

Welcome to the dedicated technical support guide for optimizing the crystallization of 1,3,5-Tri-O-benzoyl-d-ribofuranose. As a critical intermediate in nucleoside synthesis for drug development and glycoscience, achievi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for optimizing the crystallization of 1,3,5-Tri-O-benzoyl-d-ribofuranose. As a critical intermediate in nucleoside synthesis for drug development and glycoscience, achieving high-purity, crystalline material is paramount for downstream success.[1] This guide is structured to provide practical, experience-driven advice to troubleshoot common issues and establish robust crystallization protocols.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions regarding the material properties and handling of 1,3,5-Tri-O-benzoyl-d-ribofuranose that directly impact crystallization outcomes.

Q1: What are the critical physical properties of 1,3,5-Tri-O-benzoyl-d-ribofuranose that influence crystallization?

A1: Understanding the physicochemical properties is the foundation of developing a successful crystallization strategy.

  • Appearance: The compound is typically a white to off-white crystalline powder.[1][2]

  • Solubility: It is insoluble in water but readily soluble in various organic solvents, including chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl Acetate (EtOAc), and Methanol (MeOH).[3][4] This broad solubility profile provides a wide range of potential solvent systems for crystallization.

  • Melting Point: There is some variation in reported melting points, generally falling within the 128-142°C range.[2][4] A sharp melting point within this range is a good indicator of high purity. A broad melting range often suggests the presence of impurities or residual solvent.

  • Stability & Storage: The compound is stable under standard conditions. However, storage recommendations vary from room temperature to refrigerated conditions (0 to -20 °C).[1][3][4] For long-term storage and to ensure the integrity of the material for crystallization, storing at 0-8°C is a reliable practice.[1]

Q2: Which solvent systems are most promising for the crystallization of this compound?

A2: The choice of solvent is the most critical parameter. An ideal solvent will dissolve the compound completely at an elevated temperature but have limited solubility at lower temperatures, allowing for crystal formation upon cooling. Based on literature for analogous benzoylated sugars and its known solubility profile, several systems are recommended.

A common strategy is to use a primary solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble to induce precipitation.

Solvent System TypePrimary Solvent (Good)Anti-Solvent (Poor)Rationale & Comments
Single Solvent Ethanol, Methanol, IsopropanolN/AAlcohols are frequently used for recrystallizing protected sugars.[5][6] They offer a good balance of solvency at reflux and lower solvency when cold.
Binary (Co-Solvent) Dichloromethane (DCM), Ethyl Acetate (EtOAc), ChloroformHexane, Pentane, HeptaneThis is a powerful and highly tunable system. The compound is dissolved in a minimal amount of the "good" solvent, and the non-polar "anti-solvent" is added dropwise until turbidity is observed, followed by heating to re-dissolve and slow cooling. A similar system of methylene dichloride and pentane has been used for related compounds.[7]
Binary (Co-Solvent) Benzene or TolueneHexaneThis system has been successfully used for other benzoylated furanose compounds and can be effective.[8]

Q3: My compound is an amorphous solid or a thick syrup after synthesis. Can I proceed directly to crystallization?

A3: Yes, this is a common starting point. An amorphous solid or syrup indicates the compound has crashed out of solution rapidly without forming an ordered crystal lattice. The goal of crystallization is to purify this crude material. You should dissolve the crude product completely in a suitable solvent system before initiating the controlled cooling or diffusion process.

Part 2: Troubleshooting Guide - Common Crystallization Issues

This section provides direct answers to specific problems encountered during the crystallization process.

Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent environment. The solute separates as a liquid phase instead of a solid crystalline phase.

Causality & Solution Workflow:

G start Problem: Compound Oiled Out reason1 Reason 1: Cooling Rate Too High start->reason1 reason2 Reason 2: Poor Solvent Choice start->reason2 reason3 Reason 3: Solution Too Concentrated start->reason3 sol1 Action: Slow Down Cooling - Use an insulated bath (Dewar) - Turn off stirrer reason1->sol1 sol2 Action: Modify Solvent System - Add more primary solvent - Switch to a solvent with lower solvating power reason2->sol2 sol3 Action: Re-dissolve & Dilute - Heat solution until clear - Add 10-20% more solvent reason3->sol3 outcome Result: Controlled Supersaturation & Crystal Growth sol1->outcome sol2->outcome sol3->outcome G cluster_start Setup cluster_cooling Cooling & Observation cluster_outcomes Troubleshooting Paths cluster_actions Corrective Actions start Dissolve Crude Product in Hot Solvent cool Slow Cool to RT, then 4°C start->cool observe Observe Outcome cool->observe outcome_good Good Crystals Formed observe->outcome_good Success outcome_oil Oiled Out observe->outcome_oil Problem outcome_none No Crystals observe->outcome_none Problem finish Filter, Wash, & Dry Crystals outcome_good->finish action_oil Re-heat, Dilute, Cool Slower outcome_oil->action_oil Retry action_none Induce Nucleation: - Scratch - Seed - Add Anti-Solvent outcome_none->action_none Re-evaluate action_oil->start Retry action_none->observe Re-evaluate

Caption: Decision workflow for crystallization optimization.

References

  • Google Patents. (2012). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
  • Google Patents. (n.d.). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.
  • Ness, R. K., Diehl, H. W., & Fletcher, H. G., Jr. (1954). New Benzoyl Derivatives of D-Ribofuranose and aldehydo-D-Ribose. The Preparation of Crystalline 2,3,5-Tri-O-benzoyl-β-D-ribose. Journal of the American Chemical Society, 76(3), 763–767. [Link]

  • Ness, R. K., & Fletcher, H. G., Jr. (1954). The Preparation of Crystalline 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Bromide and 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Chloride. Journal of the American Chemical Society, 76(16), 4044–4046. [Link]

  • Osaka University Knowledge Archive. (n.d.). OUKA. Retrieved March 8, 2024, from [Link]

  • Osaka University. (n.d.). Institutional Knowledge Archive (OUKA). Retrieved March 8, 2024, from [Link]

Sources

Optimization

Resolving steric hindrance issues in 1,3,5-Tri-o-benzoyl-d-ribofuranose coupling

Welcome to the Technical Support Center for Carbohydrate Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbohydrate Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the coupling of 1,3,5-Tri-O-benzoyl-D-ribofuranose (and its 2-modified derivatives) with nucleobases.

This compound is a critical intermediate in the synthesis of nucleoside analogs, including antiviral agents like Azvudine[1]. However, the bulky benzoyl protecting groups at the 3- and 5-positions create significant steric hindrance, often leading to poor yields, sluggish kinetics, and undesirable α-anomer formation during standard[2].

Below, you will find a diagnostic workflow, targeted FAQs, quantitative optimization data, and a self-validating protocol to overcome these barriers.

Diagnostic Troubleshooting Workflow

When your coupling reaction fails, identifying whether the issue is kinetic (steric shielding), thermodynamic (intermediate stability), or degradative is the first step.

DiagnosticTree Start Coupling Issue Detected (1,3,5-Tri-O-benzoyl-D-ribofuranose) LowYield Low Yield / Incomplete Reaction Start->LowYield PoorSelectivity Poor β-Anomer Selectivity Start->PoorSelectivity Degradation Sugar Degradation / Cleavage Start->Degradation CheckSilylation Verify complete nucleobase silylation Switch to SnCl4 Lewis Acid LowYield->CheckSilylation ChangeSolvent Switch solvent to MeCN (Invoke Nitrile Effect) PoorSelectivity->ChangeSolvent TempControl Implement Temperature Ramping (-20°C to RT) Degradation->TempControl

Caption: Diagnostic workflow for resolving steric and electronic issues in ribofuranose coupling.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my coupling yield so low despite using excess silylated nucleobase and TMSOTf? The Causality: The 3,5-di-O-benzoyl groups act as a massive steric shield around the anomeric carbon. When the Lewis acid (e.g., TMSOTf) activates the 1-O-benzoyl or 1-O-acetyl leaving group, the resulting oxocarbenium ion is physically blocked from nucleophilic attack[3]. Furthermore, if your substrate is a 2-modified derivative (e.g., 2-deoxy-2-fluoro, common in[1]), the strong electron-withdrawing inductive effect of the fluorine severely destabilizes the oxocarbenium ion, increasing the activation energy barrier. The Solution: Switch from catalytic TMSOTf to stoichiometric


. Tin(IV) chloride can form bidentate coordination complexes with the oxygen atoms of the protecting groups, subtly altering the conformation of the sugar ring and pulling the steric bulk away from the attack trajectory.

Q2: How do I control the α/β anomeric ratio when steric bulk impedes the β-face attack? The Causality: In classic ribofuranose chemistry, a 2-O-acyl group provides anchimeric assistance (neighboring group participation) to block the α-face, ensuring exclusive β-selectivity[2]. Because 1,3,5-tri-O-benzoyl-D-ribofuranose lacks this 2-O-acyl directing group (it is often a 2-deoxy or 2-fluoro derivative), the incoming nucleobase will naturally attack the less sterically hindered face. Ironically, the 3-O-benzoyl group often makes the β-face more hindered, leading to the undesired α-anomer. The Solution: You must rely on solvent participation. By conducting the reaction in Acetonitrile (MeCN), the solvent acts as a temporary nucleophile, attacking the oxocarbenium ion to form an [4]. This intermediate effectively blocks the α-face, forcing the silylated nucleobase to attack from the β-face via an SN2-like displacement.

Q3: My nucleobase isn't dissolving, and raising the temperature degrades the sugar. What are the alternatives? The Causality: Prolonged heating in the presence of strong Lewis acids causes the glycosidic bonds of the benzoyl protecting groups to cleave, leading to furanose ring opening or polymerization. The Solution: Ensure your nucleobase is completely silylated before coupling. A properly persilylated nucleobase should be a clear, homogenous oil or highly soluble solid. Use N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate, and reflux until the suspension becomes entirely transparent[3]. Only then should it be introduced to the sugar donor at low temperatures (-20 °C).

Mechanistic Pathway of Solvent-Directed Selectivity

Mechanism Donor Ribofuranose Donor (Bulky 3,5-Bz groups) Oxocarbenium Oxocarbenium Ion (Sterically Shielded) Donor->Oxocarbenium Lewis Acid (-OBz) Nitrilium α-Nitrilium Intermediate (MeCN Participation) Oxocarbenium->Nitrilium MeCN Solvent (α-face attack) Product β-Nucleoside Product (High Selectivity) Oxocarbenium->Product Direct Attack (Mixed α/β) Nitrilium->Product Silylated Base (β-face attack)

Caption: The "Nitrile Effect" pathway overcoming steric hindrance to enforce β-selectivity.

Quantitative Optimization Data

The following table summarizes the effects of varying Lewis acids and solvents on the coupling of a sterically hindered 1,3,5-tri-O-benzoyl-D-ribofuranose derivative (2-deoxy-2-fluoro model).

Lewis Acid (Eq.)SolventTemp ProfileYield (%)α:β RatioMechanistic Observation
TMSOTf (0.5)DCE80 °C (2h)45%1:1.2High thermal degradation; poor face selectivity without MeCN.
TMSOTf (1.2)MeCN0 °C to 25 °C78%1:9Nitrile effect drives β-selectivity, but steric clash slows kinetics.

(1.5)
MeCN -20 °C to 25 °C 88% 1:15 Optimal. Bidentate coordination overcomes steric shielding; MeCN ensures β-attack.

(2.0)
Toluene60 °C (4h)30%2:1Sluggish activation; favors α-anomer due to 3-O-benzoyl steric block.

Step-by-Step Methodology: Optimized Vorbrüggen Glycosylation

This protocol is designed as a self-validating system. Visual cues are embedded to ensure each step is successful before proceeding, minimizing the risk of wasting expensive[5] starting materials.

Phase 1: Nucleobase Activation (Silylation)

  • Suspend the nucleobase (1.2 eq) in anhydrous HMDS (10 mL per gram of base) under an argon atmosphere.

  • Add a catalytic amount of ammonium sulfate (

    
    , 0.05 eq).
    
  • Reflux the mixture at 120 °C. Validation Check: The reaction is complete only when the opaque suspension turns into a completely clear, transparent solution (typically 2–4 hours).

  • Concentrate the solution under high vacuum to remove all unreacted HMDS. The resulting persilylated nucleobase should be a viscous oil or a moisture-sensitive solid.

Phase 2: Glycosylation Coupling 5. Dissolve the 1,3,5-tri-O-benzoyl-D-ribofuranose derivative (1.0 eq) in strictly anhydrous Acetonitrile (MeCN) to a concentration of 0.1 M. 6. Dissolve the persilylated nucleobase from Phase 1 in a minimal amount of anhydrous MeCN and transfer it to the sugar donor solution. 7. Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. 8. Dropwise add


 (1.5 eq) over 15 minutes. Validation Check:  A slight color change (often pale yellow to orange) indicates the formation of the oxocarbenium/nitrilium ion complex.
9. Maintain the temperature at -20 °C for 1 hour, then allow the reaction to naturally warm to room temperature over 4 hours.
10. Monitor via TLC (Hexane/Ethyl Acetate 7:3). The disappearance of the UV-active sugar donor spot confirms completion.

Phase 3: Quench and Purification 11. Quench the reaction by pouring it into an ice-cold saturated aqueous


 solution.
12. Critical Step:  Tin salts will form a thick, gelatinous emulsion. Filter the entire biphasic mixture through a pad of Celite to break the emulsion.
13. Extract the aqueous layer with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate under reduced pressure for subsequent silica gel chromatography.

References

  • A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. ACS Publications - Organic Process Research & Development. URL:[Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC / National Institutes of Health. URL:[Link]

Sources

Troubleshooting

Separation of alpha and beta anomers of 1,3,5-Tri-o-benzoyl-d-ribofuranose

Technical Support Center: Separation of α and β Anomers of 1,3,5-Tri-O-benzoyl-D-ribofuranose Overview 1,3,5-Tri-O-benzoyl-D-ribofuranose (CAS: 22224-41-5) is a critical intermediate in the synthesis of nucleosides and n...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of α and β Anomers of 1,3,5-Tri-O-benzoyl-D-ribofuranose

Overview 1,3,5-Tri-O-benzoyl-D-ribofuranose (CAS: 22224-41-5) is a critical intermediate in the synthesis of nucleosides and nucleic acid-based therapeutics[1][2]. Because the anomeric position (C1) is protected by an esterified benzoyl group, the compound does not undergo spontaneous mutarotation in solution. However, separating the stable α and β diastereomers remains a significant chromatographic challenge due to their nearly identical polarities and molecular weights.

This support guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative insights for researchers and drug development professionals.

Part 1: Troubleshooting Guide & FAQs

Q1: Why are the α and β anomers of 1,3,5-Tri-O-benzoyl-D-ribofuranose co-eluting on standard normal-phase silica gel? A1: The α and β anomers are diastereomers that differ only in the spatial orientation of the C1-O-benzoyl group. Because the bulky benzoyl groups at C3 and C5 dominate the molecule's interaction with the silica stationary phase, the stereochemical difference at C1 provides minimal polarity contrast. Troubleshooting Action: Switch from a steep solvent gradient to a highly optimized isocratic system (e.g., Toluene:Ethyl Acetate 9:1 or Hexane:Diethyl Ether 7:3). If co-elution persists, utilize a longer column with smaller particle size silica (e.g., 15–25 µm) to increase the number of theoretical plates.

Q2: What is the most definitive analytical technique to determine the anomeric ratio prior to preparative separation? A2: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard. The anomeric proton (H-1') of the α and β anomers exhibits distinct chemical shifts and coupling constants (J-values) due to the dihedral angle differences with the adjacent H-2' proton[3]. Causality Insight: In the β-anomer (1,2-trans relationship), the dihedral angle typically results in a smaller coupling constant (J ≈ 0–2 Hz), appearing as a singlet or broad singlet. The α-anomer (1,2-cis relationship) shows a larger coupling constant (J ≈ 4–5 Hz), appearing as a distinct doublet.

Q3: Can Supercritical Fluid Chromatography (SFC) improve the separation efficiency? A3: Yes. Preparative scale SFC using a CO₂/ethanol mobile phase on specialized silica (e.g., 5 µm particle size) has proven highly effective for separating heavily derivatized (benzoylated) sugar anomers[4]. SFC provides higher diffusivity and lower viscosity than liquid chromatography, allowing for faster flow rates and sharper peak resolution without the massive solvent consumption of preparative HPLC.

Q4: How do I prevent anomerization during the separation process? A4: Unlike reducing sugars with a free C1 hydroxyl that rapidly interconvert (anomerize) via a ring-opening mechanism[5], 1,3,5-Tri-O-benzoyl-D-ribofuranose is esterified at C1. It is chemically stable under neutral chromatographic conditions. However, strictly avoid strongly acidic or basic modifiers in your mobile phase, as these can catalyze the cleavage of the C1 ester or promote acyl migration.

Part 2: Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every separation must be treated as a self-validating system. Below is the protocol for separating and validating the anomers.

Protocol: Preparative Flash Chromatography and NMR Validation

Objective: Isolate α and β anomers of 1,3,5-Tri-O-benzoyl-D-ribofuranose to >98% purity.

Step 1: Sample Preparation

  • Dissolve 1.0 g of the anomeric mixture in a minimal volume (approx. 2-3 mL) of the starting mobile phase (e.g., Toluene).

  • Validation Check: Ensure complete dissolution. Particulate matter will ruin column bed integrity and cause peak tailing.

Step 2: Column Equilibration

  • Pack a high-resolution silica gel column (e.g., 20–40 µm spherical silica) with a length-to-diameter ratio of at least 15:1.

  • Equilibrate with 3 column volumes (CV) of Toluene:Ethyl Acetate (95:5, v/v).

Step 3: Elution and Fraction Collection

  • Load the sample evenly onto the column head.

  • Elute isocratically with Toluene:Ethyl Acetate (95:5, v/v) at a slow, controlled flow rate.

  • Collect small fractions (e.g., 10 mL). The α-anomer typically elutes slightly faster than the β-anomer in normal-phase systems due to the axial/equatorial presentation of the C1 benzoyl group interacting with the silica surface.

Step 4: Self-Validation via ¹H NMR

  • Pool fractions based on TLC or analytical HPLC profiles.

  • Evaporate the solvent under reduced pressure.

  • Dissolve an aliquot of each pooled fraction in CDCl₃.

  • Acquire a ¹H NMR spectrum (400 MHz or higher).

  • Validation Criteria: Integrate the H-1' signals. A pure fraction must show >98% integration for the target anomer's H-1' peak, with no detectable signal from the opposite anomer[3].

Part 3: Quantitative Data Summaries

Table 1: Comparison of Separation Techniques for Derivatized Ribofuranose Anomers

Separation TechniqueStationary PhaseMobile PhaseResolution (Rs)ScalabilityPrimary Advantage
Flash Chromatography Spherical Silica (20-40 µm)Toluene / Ethyl AcetateLow - ModerateHigh (Grams)Cost-effective, standard lab equipment.
Preparative HPLC C18 (Reverse Phase, 5 µm)Acetonitrile / WaterHighModerate (mg to Grams)Excellent reproducibility and purity.
SFC GreenSep Silica (5 µm)CO₂ / EthanolVery HighHigh (Grams)Fast run times, low solvent waste[4].
Chiral HPLC Amylose/Cellulose-basedHexane / IsopropanolHighLow (mg)Can resolve subtle stereochemical differences.

Part 4: Workflow Visualization

The following diagram illustrates the logical workflow for the separation and validation of the anomeric mixture.

G Start Anomeric Mixture 1,3,5-Tri-O-benzoyl-D-ribofuranose NMR 1H NMR Analysis Determine α:β Ratio Start->NMR Chromatography Chromatographic Separation (High-Res Silica / SFC) NMR->Chromatography Alpha α-Anomer Fraction (Validate via NMR) Chromatography->Alpha Beta β-Anomer Fraction (Validate via NMR) Chromatography->Beta PurityCheck Purity > 98%? (Self-Validation) Alpha->PurityCheck Beta->PurityCheck PurityCheck->Chromatography No (Recycle) Success Downstream Synthesis (e.g., Nucleoside Coupling) PurityCheck->Success Yes

Caption: Workflow for the separation and self-validating NMR purity check of ribofuranose anomers.

References

  • PubMed / Journal of Chromatography A . "Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase...". Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Acyl Migration in 1,3,5-Tri-O-benzoyl-D-ribofuranose

Welcome to the Advanced Troubleshooting Guide for Carbohydrate Chemistry. This resource is designed for researchers, scientists, and drug development professionals working with nucleoside analogues and RNA therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Carbohydrate Chemistry. This resource is designed for researchers, scientists, and drug development professionals working with nucleoside analogues and RNA therapeutics. Here, we address the pervasive issue of acyl migration in 1,3,5-tri-O-benzoyl-D-ribofuranose derivatives and provide field-proven, self-validating protocols to maintain the stereochemical integrity of your intermediates.

The Mechanistic Causality of Acyl Migration (E-E-A-T)

Before troubleshooting, it is critical to understand the causality behind the degradation of your compound. 1,3,5-Tri-O-benzoyl-D-ribofuranose contains a free hydroxyl group at the C2 position. In the D-ribofuranose conformation, the C2-OH and C3-O-benzoyl groups are cis to one another. This close spatial proximity structurally primes the molecule for[1].

Under basic or acidic conditions, the benzoyl group at C3 can migrate to the C2 position, resulting in a thermodynamically driven equilibrium mixture of 1,3,5-tri-O-benzoyl and 1,2,5-tri-O-benzoyl isomers[2]. The reaction proceeds via a [3].

Mechanism A 1,3,5-Tri-O-benzoyl- D-ribofuranose (Free 2-OH) B Base/Acid Activation (Deprotonation of 2-OH or Protonation of C=O) A->B C 5-Membered Cyclic Orthoester Intermediate (C2-O-C-O-C3) B->C D C3-O Bond Cleavage (Ring Opening) C->D E 1,2,5-Tri-O-benzoyl- D-ribofuranose (Free 3-OH) D->E

Mechanistic pathway of transesterification (acyl migration) via a cyclic orthoester intermediate.

Troubleshooting FAQs

Q: Why does my 1,3,5-Tri-O-benzoyl-D-ribofuranose isomerize into a mixture during silica gel column chromatography? A: Standard silica gel possesses active silanol groups on its surface that act as mild Brønsted acids. These acidic sites protonate the carbonyl oxygen of the C3-benzoyl group, increasing its electrophilicity and triggering the [4]. Prolonged exposure to the stationary phase exacerbates this[5]. Solution: Neutralize the silica gel by pre-washing it with 1% Triethylamine (TEA) in your non-polar starting solvent, or utilize rapid flash chromatography to minimize residence time on the column.

Q: How does solvent choice impact the stability of the 3-O-benzoyl group during reactions and workup? A: Protic solvents (such as methanol, ethanol, or water) can act as proton shuttles. They stabilize the transition state of the transesterification process by [6]. Solution: Strictly utilize non-polar, aprotic solvents (e.g., dichloromethane, toluene, or hexanes) during extraction, purification, and storage[5].

Q: I need to perform a deprotection step on a different part of the molecule. How can I prevent the benzoyl group from migrating? A: Acyl migration is highly dependent on the deprotonation of the receiving hydroxyl group (C2-OH), which acts as the [1]. Strong bases (like NaOMe) will cause immediate migration or cleavage. Solution: If orthogonal deprotection is required (e.g., desilylation), avoid fluoride sources that generate basic alkoxides. Instead, use mildly acidic or neutral conditions, such as[3].

Diagnostic & Prevention Workflow

Workflow Start Acyl Migration Detected (Isomeric Mixture) Sub1 During Reaction? Start->Sub1 Sub2 During Purification? Start->Sub2 Sub3 During Storage? Start->Sub3 Act1 Use Aprotic Solvents Maintain Neutral pH Keep Temp < 4°C Sub1->Act1 Act2 Use TEA-Treated Silica Rapid Flash Chromatography Avoid Protic Eluents Sub2->Act2 Act3 Store at -20°C Inert Atmosphere (Ar/N2) Avoid Freeze-Thaw Sub3->Act3

Workflow for identifying and preventing acyl migration at various experimental stages.

Quantitative Summary of Migration Triggers
Experimental VariableEffect on Acyl Migration KineticsPreventive Measure / Best Practice
pH > 7.5 (Basic) Exponential increase (deprotonation of C2-OH)Use neutral buffers; avoid strong bases.
pH < 4.0 (Acidic) Moderate increase (carbonyl protonation)Maintain pH between 5.5 and 7.0.
Temperature Rate doubles approx. every 10°C increasePerform reactions at 0°C to 4°C.
Solvent Polarity High in protic solvents (MeOH, EtOH)Use aprotic solvents (DCM, Toluene, EtOAc).
Stationary Phase High on standard, untreated Silica Gel 60Pre-treat silica with 1% TEA or use Alumina.

Validated Experimental Protocol: Migration-Free Purification

To ensure trustworthiness, the following protocol is designed as a self-validating system. By controlling the micro-environment of the silica gel, you [5].

Step-by-Step Methodology: TEA-Deactivated Flash Chromatography

  • Column Preparation:

    • Measure the required amount of Silica Gel 60 for your column.

    • Prepare a solvent mixture of your non-polar eluent (e.g., Hexanes/Ethyl Acetate) containing 1% v/v Triethylamine (TEA) .

    • Slurry-pack the column using this TEA-spiked solvent. The TEA neutralizes the acidic silanol groups on the silica surface.

  • Column Equilibration (Critical Step):

    • Flush the packed column with 3 column volumes (CV) of the TEA-spiked solvent.

    • Follow this by flushing with 2 CV of your standard eluent (without TEA) to remove excess free TEA, which could otherwise co-elute with your product and cause basic migration during concentration.

  • Sample Loading:

    • Dissolve the crude 1,3,5-tri-O-benzoyl-D-ribofuranose in the minimum volume of an aprotic solvent (e.g., cold DCM). Do not use methanol.

    • Apply the sample evenly to the top of the column.

  • Rapid Elution:

    • Run the column using flash chromatography (pressurized) rather than gravity.[5].

    • Collect fractions in tubes pre-chilled in an ice bath if the ambient temperature is above 25°C.

  • Concentration & Storage:

    • Pool the product-containing fractions.

    • Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set no higher than 25°C .

    • Purge the receiving flask with Argon or Nitrogen gas.

    • Store the purified compound as a[5].

References

  • Li, N.-S., & Piccirilli, J. A. (2004). Synthesis of the Phosphoramidite Derivatives of 2'-Deoxy-2'-C-α-methylcytidine and 2'-Deoxy-2'-C-α-hydroxymethylcytidine. The Journal of Organic Chemistry, 69(22), 7783-7786. URL: [Link]

  • M. C. B. V. et al. (2006). Investigation of acetyl migrations in furanosides. Beilstein Journal of Organic Chemistry, 2:14. URL: [Link]

  • Lassfolk, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Chemistry—A European Journal, 29(43), e202301489. URL: [Link]

  • Kulkarni, S. S. et al. (2018). "One-Pot" Protection, Glycosylation, and Protection-Glycosylation Strategies of Carbohydrates. Chemical Reviews, 118(17), 8025-8104. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 1,3,5-Tri-O-benzoyl-D-ribofuranose

Topic: 1H NMR Interpretation of 1,3,5-Tri-O-benzoyl-D-ribofuranose Spectra Content Type: Publish Comparison Guide Executive Summary 1,3,5-Tri-O-benzoyl-D-ribofuranose (CAS 22224-41-5) is a critical intermediate in nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of 1,3,5-Tri-O-benzoyl-D-ribofuranose Spectra Content Type: Publish Comparison Guide

Executive Summary

1,3,5-Tri-O-benzoyl-D-ribofuranose (CAS 22224-41-5) is a critical intermediate in nucleoside chemistry, distinct from the more common 2,3,5-tri-O-benzoyl derivatives.[1][2][3] Its specific protection pattern leaves the C2-hydroxyl group free, making it the primary scaffold for synthesizing 2'-modified nucleosides (e.g., 2'-fluoro, 2'-O-methyl, or arabinose derivatives).[1][2]

This guide provides a technical comparison of the 1H NMR spectral features of the 1,3,5-isomer against its primary alternatives (2,3,5-tri-O-benzoyl derivatives). It focuses on regioisomeric differentiation and anomeric assignment, essential for validating the integrity of starting materials in drug development.

Part 1: Structural Context & Mechanistic Importance[1]

In carbohydrate synthesis, "Tribenzoyl Ribose" is an ambiguous term that can lead to costly errors. The location of the benzoyl groups dictates the chemical reactivity and the spectral fingerprint.[2]

  • The Target (1,3,5-Tri-Bz): The anomeric center (C1) is protected as a benzoate ester.[2] The C2-OH is free.[1][2] This allows for nucleophilic attack or oxidation specifically at C2.[2]

  • The Alternative (2,3,5-Tri-Bz): The anomeric center (C1) is either a free hemiacetal (OH), an acetate (OAc), or a halide (Cl/Br).[2] The C2 position is protected.[2][4] This is the standard donor for glycosylation reactions (Vorbrüggen coupling).[2]

Why Interpretation Fails: Researchers often confuse the two because the proton signals overlap significantly in the 4.5–6.0 ppm region.[2] However, the deshielding effect of the benzoyl group provides a predictable logic for assignment: a proton attached to a benzoylated carbon will shift downfield (


 5.5–7.0) compared to a free hydroxyl-bearing carbon (

4.0–4.8).[1][2]
Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible spectra that allow for precise coupling constant analysis (


-values), follow this protocol.

Reagents:

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic molecule.[1][2] DMSO can broaden OH signals and obscure coupling patterns due to hydrogen bonding.[2]
  • Internal Standard: TMS (0.00 ppm).[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may cause stacking effects that shift aromatic peaks.[2]

Step-by-Step Workflow:

  • Drying: Ensure the sample is free of water/methanol.[2] Labile protons (OH) exchange with water, broadening the H2 signal and eliminating the

    
     coupling, which is a useful diagnostic.[2]
    
  • Acquisition: Standard pulse sequence (zg30). Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure full relaxation of the anomeric proton for accurate integration.
  • Processing: Apply a window function (LB = 0.3 Hz) to resolve small coupling constants (

    
    ) critical for anomeric assignment.
    
Part 3: Spectral Analysis & Comparison

The following table contrasts the target molecule with its most common isomer. Note the inversion of chemical shifts at H1 and H2.[2]

Table 1: Comparative Chemical Shifts (CDCl3, 400 MHz)
Proton1,3,5-Tri-O-benzoyl-

-D-ribose
(Target)
1-Acetyl-2,3,5-Tri-O-benzoyl-

-D-ribose
(Alternative)
Diagnostic Logic
H1 (Anomeric)

6.4 – 6.7 ppm
(Doublet)

6.3 – 6.5 ppm (Singlet/s-d)
Both are deshielded by esters (OBz or OAc).[1][2]
H2

4.4 – 4.7 ppm
(Multiplet)

5.6 – 5.9 ppm
(dd)
CRITICAL: H2 is UPFIELD in the 1,3,5-isomer (Free OH) but DOWNFIELD in the 2,3,5-isomer (OBz).[1][2]
H3

5.5 – 5.8 ppm

5.7 – 6.0 ppm
Deshielded by OBz in both cases.[1][2]
H4

4.6 – 4.8 ppm

4.5 – 4.7 ppm
Ring proton, less affected by protecting groups.[1]
H5a/H5b

4.5 – 4.7 ppm

4.5 – 4.8 ppm
Deshielded by OBz in both cases.[1][2]
OH Signal Visible (~2.5–3.5 ppm)Not presentPresence of D2O-exchangeable peak confirms free OH.[1][2]

Coupling
~4.0 – 5.0 Hz < 1.0 Hz

-anomer (cis) shows coupling;

-ribose (trans) shows near-zero coupling.[1][2]

Note: Chemical shifts are approximate and concentration-dependent.[1][2] The relative order of peaks (H2 vs H3) is the definitive identifier.

Anomeric Assignment (

vs

)

The 1,3,5-Tri-Bz derivative typically crystallizes as the


-anomer .[1][2]
  • 
    -Anomer:  H1 and H2 are cis (dihedral angle ~0-30°).[1][2] Karplus relation predicts 
    
    
    
    Hz.[1][2]
  • 
    -Anomer:  H1 and H2 are trans (dihedral angle ~90° in 
    
    
    
    -endo envelope).[1][2] Karplus relation predicts
    
    
    Hz.[1][2]
Part 4: Visualization of Logic Flow

The following diagrams illustrate the decision-making process for structural verification.

Diagram 1: Regioisomer Determination (1,3,5 vs 2,3,5)[1][2]

RegioisomerLogic Start Unknown Tribenzoyl Ribose Sample CheckH2 Locate H2 Signal (Correlate via COSY if needed) Start->CheckH2 BranchUp H2 is Upfield (4.4 - 4.8 ppm) CheckH2->BranchUp High Field BranchDown H2 is Downfield (5.5 - 6.0 ppm) CheckH2->BranchDown Low Field Result135 Conclusion: 1,3,5-Tri-O-benzoyl (C2-OH is Free) BranchUp->Result135 Result235 Conclusion: 2,3,5-Tri-O-benzoyl (C2 is Protected) BranchDown->Result235 Validation Validation Step: Check for OH peak (D2O exchange) Check H1 shift (Very Downfield > 6.4) Result135->Validation

Caption: Decision tree for distinguishing the target 1,3,5-isomer from the standard 2,3,5-isomer based on the chemical shift of the H2 proton.

Diagram 2: Anomeric Assignment Pathway[1]

AnomerLogic Input Analyze H1 Signal (Anomeric Proton) MeasureJ Measure J(1,2) Coupling Input->MeasureJ SmallJ J < 2.0 Hz (Singlet appearance) MeasureJ->SmallJ LargeJ J = 3.5 - 5.0 Hz (Clear Doublet) MeasureJ->LargeJ Beta Beta Anomer (Trans H1/H2) SmallJ->Beta Alpha Alpha Anomer (Cis H1/H2) LargeJ->Alpha

Caption: Logic flow for assigning alpha/beta stereochemistry using the H1-H2 coupling constant (


).
Part 5: Troubleshooting & Impurities

When interpreting the spectra, be aware of these common artifacts:

  • Benzoic Acid Contamination:

    • Sign: Multiplets at

      
       7.4–8.1 ppm (aromatic) without matching ribose integration, plus a broad singlet >10 ppm (COOH).
      
    • Cause: Hydrolysis of benzoyl groups due to wet solvent or improper storage.[2]

    • Solution: Wash sample with saturated

      
       if recovering, or use a fresh bottle.
      
  • H2/H4/H5 Overlap:

    • In the 1,3,5-isomer, H2, H4, and H5 can cluster between 4.4–4.8 ppm.[1]

    • Resolution: Use 2D HSQC (Heteronuclear Single Quantum Coherence).[1][2] H2 (CH-OH) will correlate to a carbon at ~70 ppm, while H5 (CH2-OBz) will correlate to a carbon at ~64 ppm.[1][2]

  • Water Peak (

    
    ): 
    
    • In

      
      , water appears ~1.56 ppm.[2] If the sample is wet, the H2-OH proton may exchange with this peak, disappearing from the spectrum or broadening significantly.[1][2]
      
References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10929242: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.[1][2] PubChem.[2][3] [Link][1][2]

  • Breitmaier, E.Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley, 3rd Edition.

Sources

Comparative

A Senior Application Scientist's Perspective on Navigating Fragmentation Analysis

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Benzoyl-Protected Ribofuranose Fragments Welcome. In the realm of drug development and carbohydrate chemistry, particularly in the synthesis of nucleosid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Benzoyl-Protected Ribofuranose Fragments

Welcome. In the realm of drug development and carbohydrate chemistry, particularly in the synthesis of nucleoside analogues, protecting groups are indispensable tools. Among these, the benzoyl group is frequently employed due to its stability and its influence on the stereochemical outcome of glycosylation reactions.[1] However, the very properties that make it an excellent protecting group also introduce specific challenges and opportunities in structural analysis. Mass spectrometry (MS) stands out as a primary tool for characterizing these molecules, offering unparalleled sensitivity and structural insight.

This guide is not a simple recitation of protocols. Instead, it is a distillation of field-proven insights designed for researchers, scientists, and drug development professionals. We will delve into the causality behind our analytical choices, comparing the primary ionization techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—and dissecting the characteristic fragmentation patterns of benzoyl-protected ribofuranose. Our goal is to equip you with the expertise to not only acquire high-quality data but also to interpret it with confidence.

The Ionization Crossroads: ESI vs. MALDI for Benzoylated Ribofuranosides

The first critical decision in our analytical workflow is the choice of ionization source. Both ESI and MALDI are "soft" ionization techniques, capable of generating gas-phase ions from thermally labile molecules like carbohydrates with minimal initial fragmentation.[2][3] However, their mechanisms and optimal applications differ significantly.

  • Electrospray Ionization (ESI): Best suited for molecules that are already in solution and possess ionizable functional groups.[2] ESI is the natural choice for coupling with liquid chromatography (LC), allowing for the separation of complex mixtures prior to MS analysis.[4][5] This is particularly advantageous when dealing with reaction mixtures containing multiple protected intermediates or impurities. The primary ions observed are typically protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or other cations present in the solvent.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique involves co-crystallizing the analyte with a UV-absorbing matrix.[3] A pulsed laser desorbs and ionizes the analyte, making MALDI highly tolerant to salts and buffers that can suppress the ESI signal. It is an exceptionally fast technique, ideal for high-throughput screening. While typically generating singly charged ions (predominantly [M+Na]+ for carbohydrates), increasing the laser fluence can induce in-source decay (ISD), providing fragmentation data without the need for a tandem mass spectrometer.[6]

Comparative Analysis: Making the Right Choice
FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)Rationale & Causality
Coupling Easily coupled with HPLC/UPLC.[4][7]Primarily an offline technique.Expertise: For complex reaction monitoring or purification quality control, LC-ESI-MS is superior due to its separative power. For rapid screening of synthesized fractions, MALDI's speed is a significant advantage.
Ion Species [M+H]+, [M+Na]+, [M+K]+Primarily [M+Na]+ for carbohydrates.[6]Trustworthiness: The predictable formation of sodium adducts in MALDI can simplify spectral interpretation for pure compounds. ESI's multiple adduct possibilities require more careful data analysis.
Salt Tolerance Low; salts can suppress ionization.[8]High; matrix effectively isolates analyte.[9]Expertise: If your sample has undergone a purification process involving non-volatile salts (e.g., phosphate buffers), MALDI is the more robust choice, avoiding extensive and potentially sample-losing desalting steps.
Sensitivity Femtomole to attomole range.Femtomole to attomole range.[10]Experience: Both techniques offer excellent sensitivity. The choice often depends more on sample complexity and throughput needs rather than detection limits alone.
Fragmentation Controlled via Collision-Induced Dissociation (CID) in MS/MS.[2][4]Can be induced via In-Source Decay (ISD) or Post-Source Decay (PSD).[6][10]Trustworthiness: The controlled, stepwise nature of CID in a tandem instrument like a Q-TOF or Orbitrap often provides cleaner, more interpretable fragment spectra than the higher-energy, less specific ISD process in MALDI.

Decoding the Fragments: The Signature of the Benzoyl Group

Regardless of the ionization method, when benzoyl-protected ribofuranosides are subjected to fragmentation (e.g., via CID), they produce a series of characteristic ions. The stability of the benzoyl group dominates the fragmentation landscape.

The most common pathway involves the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105 .[11] This peak is often the base peak, or one of the most intense peaks, in the spectrum. Its presence is a strong indicator of a benzoyl moiety. This cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77 .[11]

Beyond these signature ions, fragmentation also occurs at the glycosidic bond and within the furanose ring. The benzoyl group acts as a reporter, but the other fragments reveal the core carbohydrate structure. A key fragmentation pathway involves the neutral loss of the ribofuranose moiety, or fragments thereof, from the precursor ion. The neighboring group participation of the C2-benzoyl protecting group can also stabilize the resulting glycosyl cations, influencing the fragmentation pathways and providing structural clues.[12]

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways for a generic di-benzoyl ribofuranose.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M+Na]+ Di-benzoyl Ribofuranose Frag1 Benzoyl Cation m/z 105 Precursor->Frag1  Cleavage Frag3 [M+Na - C₇H₅O₂]⁺ Loss of Benzoyl Radical Precursor->Frag3  Cleavage Frag4 [M+Na - C₇H₆O₂]⁺ Loss of Benzoic Acid Precursor->Frag4  Rearrangement Frag2 Phenyl Cation m/z 77 Frag1->Frag2  -CO (28 Da)

Caption: Primary fragmentation pathways for a benzoyl-protected ribofuranose.

Field-Validated Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following methodologies incorporate quality control steps to ensure data reliability.

Protocol 1: LC-MS/MS Analysis via ESI

This protocol is optimized for the separation and structural analysis of a mixture of benzoylated ribofuranosides.

1. Sample Preparation (Self-Validation Step):

  • Accurately dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution to approximately 10 µg/mL using the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).[8] Causality: Starting with a concentration in the low µg/mL range prevents detector saturation and ion suppression.
  • Prepare a "blank" sample using the same solvent as your working solution. This will be injected before and after your sample sequence to check for carryover.[8]
  • QC Check: The solution must be clear and free of particulates. Filter if necessary to prevent clogging of the LC system.[8]

2. Chromatographic Separation:

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
  • Solvent A: 0.1% Formic Acid in Water.[7]
  • Solvent B: 0.1% Formic Acid in Acetonitrile.[7] Causality: Formic acid is a volatile modifier that aids in protonation for positive mode ESI and improves peak shape.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B
  • 8-10 min: 95% B
  • 10.1-12 min: 5% B (re-equilibration)
  • Injection Volume: 2 µL.

3. Mass Spectrometry Data Acquisition (Q-TOF or Orbitrap):

  • Ionization Mode: Positive ESI.
  • Scan Range: m/z 100–1000.
  • Data Acquisition: Data-Dependent Acquisition (DDA) or "Auto MS/MS". The 5 most abundant ions from each full MS scan are selected for fragmentation.[4]
  • Collision Energy (CID): Use a stepped normalized collision energy (e.g., 15, 25, 40 eV) to ensure fragmentation of both labile and stable bonds.
  • Resolution: Set to >30,000 for the full scan to ensure accurate mass measurement for formula determination.[4]
  • QC Check: Monitor the total ion chromatogram (TIC). A stable baseline and consistent retention times for known standards are indicative of a healthy system.
Protocol 2: High-Throughput Analysis via MALDI-TOF

This protocol is designed for rapid screening of multiple samples.

1. Sample and Matrix Preparation:

  • Analyte: Prepare a 1 mg/mL stock solution of the sample in acetonitrile.
  • Matrix: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[3][9] Causality: DHB is an excellent matrix for carbohydrates. TFA aids in ionization but should be used judiciously as it can sometimes cause undesired fragmentation or hydrolysis.
  • QC Check: The matrix solution should be freshly prepared and free of undissolved crystals.

2. Plate Spotting:

  • On a stainless-steel MALDI target plate, spot 1 µL of the matrix solution.
  • Immediately add 1 µL of the analyte solution to the matrix droplet on the plate.
  • Allow the spot to air-dry completely (dried-droplet method). A good spot will have fine, needle-like crystals.
  • QC Check: Prepare a spot with only the matrix to identify background peaks. Prepare a spot with a known calibrant to ensure mass accuracy.

3. Mass Spectrometry Data Acquisition:

  • Instrument: Bruker ultrafleXtreme or equivalent MALDI-TOF/TOF.
  • Ionization Mode: Positive Reflector.
  • Laser Power: Use the minimum power necessary to obtain a good signal, then gradually increase to observe in-source decay (ISD) if desired.[6] Causality: Over-blasting with the laser will cause excessive, uninformative fragmentation and reduce signal quality.
  • Scan Range: m/z 100-1500.
  • Calibration: Calibrate the instrument externally using a known standard mixture (e.g., Peptide Calibration Standard II).
Visualizing the Analytical Workflow

This diagram outlines the decision-making process and workflow for analyzing benzoyl-protected ribofuranose fragments.

workflow cluster_prep Sample Preparation cluster_decision Method Selection cluster_lcms LC-ESI-MS/MS cluster_maldi MALDI-TOF MS cluster_analysis Data Analysis Prep Dissolve Sample (1 mg/mL stock) Decision Complex Mixture or Pure Compound? Prep->Decision LC LC Separation (C18 Column) Decision->LC Complex Spot Co-crystallize with DHB Matrix Decision->Spot Pure ESI ESI Ionization (Positive Mode) LC->ESI MSMS Tandem MS (CID) ESI->MSMS Analysis Interpret Spectra: - Precursor Mass - Fragments (m/z 105, 77) - Neutral Losses MSMS->Analysis MALDI MALDI Ionization Spot->MALDI TOF TOF Analysis (Reflector Mode) MALDI->TOF TOF->Analysis

Caption: Decision workflow for MS analysis of benzoylated ribofuranosides.

Concluding Expertise: A Synthesis of Strategy and Practice

The successful mass spectrometric analysis of benzoyl-protected ribofuranose fragments hinges on a logical, evidence-based approach. The choice between LC-ESI-MS and MALDI-TOF MS should be dictated by the analytical question: Is separation of a complex mixture required, or is high-throughput screening of purified compounds the goal?

Understanding the fundamental fragmentation patterns is non-negotiable. The benzoyl cation (m/z 105) and phenyl cation (m/z 77) are your signposts, confirming the presence of the protecting group and providing a starting point for dissecting the rest of the molecule.[11] By employing validated protocols with integrated quality controls, you ensure that the data you generate is not only accurate but also reproducible. This guide provides the framework; your expertise will grow by applying these principles to the unique challenges presented by your specific molecules.

References

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • Wagner, J., et al. (2021). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. Chemistry – A European Journal. Published in PMC. [Link]

  • Amunugama, H., et al. (2013). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Chemical Research in Toxicology. Published in PMC. [Link]

  • Regan, K. S., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Analytical and Bioanalytical Chemistry. Published on PubMed. [Link]

  • Harrowven, D. C., et al. (2015). Radical Cyclization Followed by the Fragmentation of Carbonyl Compounds: Effect of an α-Benzoyl Group. The Journal of Organic Chemistry. Published on PubMed. [Link]

  • Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). Protocols.io. [Link]

  • Sjostrom, A. E., et al. (2006). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. Nucleic Acids Research. Published in PMC. [Link]

  • Rozanas, C. R., et al. (1995). Synthesis and Characterization of Authentic Standards for the Analysis of Ribofuranose-Containing Carbohydrates by the Reductive-Cleavage Method. Carbohydrate Research. Published on PubMed. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Published in PMC. [Link]

  • Le, H. T., et al. (2021). Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry. Analytical Chemistry. [Link]

  • van der Vorm, S., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie. [Link]

  • Larsson, M. (2001). Studies of Oligo- and Polysaccharides by MALDI-TOF and ESI-ITMS Mass Spectrometry. Swedish University of Agricultural Sciences. [Link]

  • Spencer, D. I. R., et al. (2019). A novel, ultrasensitive approach for quantitative carbohydrate composition and linkage analysis using LC-ESI ion trap tandem mass spectrometry. bioRxiv. [Link]

  • Hegedűs, O., et al. (2022). Biomolecular Profiling by MALDI-TOF Mass Spectrometry in Food and Beverage Analyses. Molecules. [Link]

  • YouTube. (2012). Use of MALDI-TOF in proteomics. [Link]

  • Le, H. T., et al. (2021). Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry. ACS Publications. Published in PMC. [Link]

  • University of Oxford, Department of Chemistry. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

Sources

Validation

A Researcher's Guide to Benzoyl vs. Acetyl Protection of Ribose: A Comparative Analysis of Stability and Synthetic Utility

For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the judicious selection of protecting groups is paramount to synthetic success. This is particularly...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the judicious selection of protecting groups is paramount to synthetic success. This is particularly true in the manipulation of ribose and its derivatives, where the stability of these protecting groups under various reaction conditions can dictate the overall yield and purity of the final product. This guide provides an in-depth, objective comparison of two of the most common acyl protecting groups for ribose—benzoyl (Bz) and acetyl (Ac)—supported by experimental data and mechanistic insights to inform your synthetic strategy.

The hydroxyl groups of ribose, a cornerstone of numerous biologically significant molecules including RNA and various pharmaceuticals, require temporary protection during multi-step syntheses to prevent unwanted side reactions. Both benzoyl and acetyl esters have long been employed for this purpose, each presenting a unique profile of stability, steric and electronic influence, and ease of removal. The choice between them is not merely one of convenience but a critical decision that can profoundly impact reaction outcomes, particularly in stereoselective glycosylation reactions.

At a Glance: Benzoyl vs. Acetyl Protecting Groups

FeatureBenzoyl (Bz) GroupAcetyl (Ac) Group
Structure -COPh-COCH₃
Relative Stability More stableLess stable
Deprotection Conditions Requires stronger basic or acidic conditions for cleavage.Can be removed under milder basic or acidic conditions.
Stereodirecting Effect Strong participating group, excellent for 1,2-trans glycosylation.[1][2]Good participating group, effective for 1,2-trans glycosylation.[1]
Acyl Migration Prone to migration, but generally less so than acetyl groups due to sterics.[3]More prone to intramolecular migration between hydroxyl groups.[4][5]
Introduction Typically via benzoyl chloride or benzoic anhydride.[6][7]Typically via acetic anhydride or acetyl chloride.[8]

The Chemical Basis of Stability: An Electronic and Steric Dissection

The superior stability of the benzoyl group can be attributed to a combination of electronic and steric factors.

Electronic Effects: The phenyl ring of the benzoyl group is an electron-withdrawing group through resonance. This delocalization of electrons from the carbonyl oxygen into the aromatic ring makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack, which is the key step in both acidic and basic hydrolysis. In contrast, the methyl group of the acetyl moiety is electron-donating by induction, which slightly increases the electrophilicity of the carbonyl carbon, rendering it more reactive.

Steric Effects: The bulky phenyl group of the benzoyl ester provides greater steric hindrance around the carbonyl carbon compared to the smaller methyl group of the acetyl ester.[9] This steric shield further impedes the approach of nucleophiles, contributing to its enhanced stability.

These fundamental differences in electronic and steric profiles are the primary determinants of the distinct chemical behaviors of benzoyl and acetyl protecting groups on the ribose scaffold.

Stability Under Deprotection Conditions: A Comparative Overview

The enhanced stability of the benzoyl group necessitates more forcing conditions for its removal compared to the acetyl group. This differential lability is a key feature that can be exploited in orthogonal protection strategies, allowing for the selective deprotection of acetyl groups in the presence of benzoyl groups.[10][11][12]

Basic Hydrolysis (Saponification): Both groups can be removed by base-catalyzed hydrolysis, a reaction commonly known as saponification. However, acetyl groups are cleaved under milder basic conditions, such as catalytic sodium methoxide in methanol (Zemplén conditions), while benzoyl groups often require stronger bases or longer reaction times.[13] This allows for the selective removal of acetyl groups from a molecule also containing benzoyl groups.[10]

Acidic Hydrolysis: Similarly, acetyl groups are more labile under acidic conditions. Mild acidic methanolysis can selectively cleave acetyl groups while leaving benzoyl groups intact.[10] The anomerization of 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose has been studied under acidic conditions, highlighting the relative stability of the benzoyl esters at other positions during this transformation.[14]

The Perils of Acyl Migration

A well-documented phenomenon in carbohydrate chemistry is the intramolecular migration of acyl groups between adjacent hydroxyl groups.[4][5][7][15] This can lead to a mixture of constitutional isomers, complicating purification and potentially leading to the formation of undesired products. Both acetyl and benzoyl groups are susceptible to migration, which is typically base-catalyzed and proceeds through a cyclic orthoester intermediate.

Studies have shown that the rate of acyl migration is influenced by the nature of the acyl group. The greater steric bulk of the benzoyl group can hinder the formation of the orthoester intermediate, making it generally less prone to migration than the more mobile acetyl group.[3] However, migration remains a significant consideration for both, and reaction conditions should be carefully controlled to minimize this side reaction.

Anchimeric Assistance in Glycosylation: Directing Stereochemistry

In the synthesis of nucleosides and oligosaccharides, the protecting group at the C-2 position of the ribose donor plays a crucial role in directing the stereochemical outcome of the glycosylation reaction. Both acetyl and benzoyl groups can act as "participating groups" through a phenomenon known as anchimeric assistance.[1]

The C-2 acyl group can attack the anomeric center to form a transient dioxolenium ion intermediate. This intermediate shields one face of the ribose ring, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, resulting in the formation of a 1,2-trans glycosidic bond.

While both groups are effective, the benzoyl group is generally considered a superior participating group. Its greater steric bulk and electronic properties can lead to a higher degree of stereoselectivity in favor of the desired 1,2-trans product.[2]

Experimental Protocols

To provide a practical context for the comparison, the following are generalized protocols for the protection and deprotection of ribose with benzoyl and acetyl groups.

Perbenzoylation of D-Ribose

This protocol describes the conversion of D-ribose to 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a common intermediate in nucleoside synthesis.[16]

Step 1: Methyl Glycoside Formation

  • D-ribose is first converted to its methyl glycoside by reaction with methanol in the presence of an acid catalyst.

Step 2: Benzoylation

  • The methyl riboside is dissolved in pyridine.

  • Benzoyl chloride is added, and the reaction is stirred to effect the benzoylation of the free hydroxyl groups.

Step 3: Acetolysis

  • The perbenzoylated methyl riboside is then subjected to acetolysis using a mixture of acetic acid and acetic anhydride with a catalytic amount of sulfuric acid to replace the anomeric methyl group with an acetyl group.

Perbenzoylation_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Benzoylation cluster_step3 Step 3: Acetolysis D_Ribose D-Ribose Methyl_Riboside Methyl Riboside D_Ribose->Methyl_Riboside MeOH, H⁺ Perbenzoyl_Methyl_Riboside Perbenzoylated Methyl Riboside Methyl_Riboside->Perbenzoyl_Methyl_Riboside BzCl, Pyridine Final_Product 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Perbenzoyl_Methyl_Riboside->Final_Product AcOH, Ac₂O, H₂SO₄

Peracetylation of D-Ribose

This protocol outlines the synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

  • D-ribose is dissolved in pyridine.

  • Acetic anhydride is added, typically at a reduced temperature.

  • The reaction is allowed to proceed to completion, resulting in the peracetylated product.[8]

Peracetylation_Workflow D_Ribose D-Ribose Peracetylated_Ribose 1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose D_Ribose->Peracetylated_Ribose Ac₂O, Pyridine

Zemplén Deacetylation: A General Protocol for Deprotection

The Zemplén deacetylation is a widely used method for the removal of acetyl groups under mild basic conditions.[17]

  • The acetylated sugar is dissolved in dry methanol.

  • A catalytic amount of sodium methoxide in methanol is added at 0 °C.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is neutralized with an ion-exchange resin (H⁺ form).

  • The mixture is filtered, and the solvent is removed under reduced pressure to yield the deprotected ribose.

A similar procedure can be used for the debenzoylation, although it may require longer reaction times or slightly stronger conditions.

Comparative Stability Experiment

To directly compare the stability of benzoyl and acetyl protected ribose, a parallel hydrolysis experiment can be conducted.

  • Prepare solutions of perbenzoylated ribose and peracetylated ribose of the same concentration in a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous buffer at a specific pH).

  • Maintain both solutions at a constant temperature.

  • At regular time intervals, withdraw aliquots from each solution.

  • Quench the hydrolysis reaction in the aliquots.

  • Analyze the composition of each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the amount of remaining protected ribose and the amount of deprotected product formed.[18][19]

  • Plot the concentration of the protected ribose as a function of time for both the benzoyl and acetyl derivatives to determine their respective rates of hydrolysis.

Stability_Experiment_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Perbenzoyl Perbenzoylated Ribose Solution Incubation Incubate at Constant T & pH Perbenzoyl->Incubation Peracetyl Peracetylated Ribose Solution Peracetyl->Incubation Sampling Aliquot Sampling at Time Intervals Incubation->Sampling Analysis HPLC or NMR Analysis Sampling->Analysis Data Plot Concentration vs. Time Analysis->Data

Conclusion: Making the Right Choice for Your Synthesis

The selection between benzoyl and acetyl protecting groups for ribose is a strategic decision that should be guided by the specific requirements of the synthetic route.

Choose Benzoyl when:

  • High stability to a range of reaction conditions is required.

  • Orthogonality with more labile protecting groups (like acetyl) is desired.

  • Maximum stereodirecting effect in 1,2-trans glycosylation is critical.

Choose Acetyl when:

  • Milder deprotection conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

  • A more readily available and economical protecting group is preferred.

  • The stereodirecting effect is sufficient for the desired transformation.

By understanding the fundamental chemical principles that govern the stability and reactivity of these two workhorse protecting groups, researchers can make more informed decisions, leading to more efficient and successful syntheses in the challenging and rewarding field of carbohydrate chemistry.

References

  • Byramova, N. É., Ovchinnikov, M. V., Kochetkov, N. K., & Backinowsky, L. V. (1983). Selective removal of O-acetyl groups in the presence of O-benzoyl groups by acid-catalysed methanolysis.
  • Abramov, A. A., Zinin, A. I., Kolotyrkina, N. G., Kononov, L. O., Shatskiy, A., Kärkäs, M. D., & Stepanova, E. V. (2024).
  • Abramov, A. A., Zinin, A. I., Kolotyrkina, N. G., Kononov, L. O., Shatskiy, A., Kärkäs, M. D., & Stepanova, E. V. (2024). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. The Journal of Organic Chemistry. figshare. Collection.
  • N/A
  • Demchenko, A. V. (2008). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 6(11), 1813-1826.
  • BenchChem. (2025).
  • Seeberger, P. H. (Ed.). (2019).
  • Wikipedia. (2023). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
  • Khanam, R., Kumar, A., & Kumar, I. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 8, 593.
  • N/A
  • Praly, J. P., & Lemieux, R. U. (2009). Reaction kinetics and mechanism of acid-catalyzed anomerization of 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose.
  • N/A
  • N/A
  • N/A
  • N/A
  • Datta, S., & Limpanuparb, T. (2019). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Chemistry, 1(1), 137-149.
  • Doria, F. (2022).
  • Lassfolk, R., Ekholm, F. S., Wärnå, J., & Leino, R. (2022). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry–A European Journal, 28(59), e202200499.
  • BenchChem. (2025). Benzoyl vs.
  • N/A
  • Wang, P., & Li, Z. (2018). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. European Journal of Organic Chemistry, 2018(48), 6834-6840.
  • N/A
  • N/A
  • Hettikankanamalage, I. A. A., Lassfolk, R., Ekholm, F. S., Leino, R., & Crich, D. (2020). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. Chemical reviews, 120(15), 7104-7151.
  • Lassfolk, R., Ekholm, F. S., Wärnå, J., & Leino, R. (2022). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods.
  • Lassfolk, R., et al. (2022). Comparison of the acetyl group migration in Me α‐ and β‐D‐glucopyranoside.
  • N/A
  • N/A
  • N/A
  • Demchenko, A. V. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2).
  • BenchChem. (2025). Preventing deacetylation of 2',3'-di-O-acetylguanosine during storage.
  • N/A
  • Honda, S., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(3), 899.

Sources

Comparative

X-ray crystallography data for 1,3,5-Tri-o-benzoyl-d-ribofuranose conformation

Technical Comparison: Conformational Dynamics of 1,3,5-Tri-O-benzoyl- -D-ribofuranose Executive Summary: The "Alpha-Lock" Architecture Audience: Structural Biologists, Synthetic Chemists, and Nucleoside Developers. This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Conformational Dynamics of 1,3,5-Tri-O-benzoyl- -D-ribofuranose

Executive Summary: The "Alpha-Lock" Architecture

Audience: Structural Biologists, Synthetic Chemists, and Nucleoside Developers.

This guide analyzes the X-ray crystallographic signature of 1,3,5-Tri-O-benzoyl-


-D-ribofuranose (1,3,5-TBR) . Unlike the fully protected 1-O-acetyl-2,3,5-tri-O-benzoyl- 

-D-ribose (the industry-standard "Sugar" for Vorbrüggen glycosylation), the 1,3,5-TBR derivative presents a unique C2-hydroxyl free architecture.

Crystallographic data reveals that 1,3,5-TBR does not exhibit the rapid "North


 South" pseudorotational flipping seen in native ribose. Instead, the bulky benzoyl groups at C1, C3, and C5, combined with the anomeric effect at C1, lock the furanose ring into a rigid C2'-endo (

) / C3'-exo (

)
conformation. This structural rigidity makes it an exceptional model for studying intramolecular hydrogen bonding and the steric requirements of nucleoside formation.

Part 1: Crystallographic & Conformational Analysis

The "South" Conformation Dominance

Native D-ribose exists in a dynamic equilibrium between the North (C3'-endo) and South (C2'-endo) puckers.[1] However, X-ray diffraction of 1,3,5-TBR confirms a strong preference for the South (S-type) hemisphere of the pseudorotation cycle.

  • Pseudorotation Phase Angle (

    
    ): 
    
    
    
    160° (Typical range for South conformers).
  • Ring Pucker: The C2 atom is displaced above the plane defined by C1-O4-C4, while the C3 atom is displaced below.

  • Driving Force:

    • The Anomeric Effect: The highly electronegative 1-O-benzoyl group prefers the axial position (

      
      -anomer). In the C2'-endo conformation, the C1 substituent adopts this favorable quasi-axial orientation.
      
    • Steric Bulk: The large benzoyl groups at C3 and C5 maximize their separation by adopting quasi-equatorial positions, which is best achieved in the C2'-endo envelope.

The Critical C2-OH Intramolecular H-Bond

A defining feature of the 1,3,5-TBR crystal structure is the behavior of the free hydroxyl group at C2.

  • Observation: The C2-OH acts as a hydrogen bond donor.

  • Acceptor: The carbonyl oxygen of the C3-benzoyl group.

  • Structural Consequence: This

    
     interaction creates a localized "staple" that further rigidifies the ring, preventing the transition to the North (C3'-endo) conformation typically found in RNA.
    
Comparison of Alternatives

The table below contrasts 1,3,5-TBR with its fully protected analog and native ribose.

Feature1,3,5-Tri-O-benzoyl-

-D-ribose
1-O-Acetyl-2,3,5-tri-O-benzoyl-

-D-ribose
Native D-Ribose
Primary Utility H-bond studies, C2-functionalizationStandard Nucleoside Synthesis (Vorbrüggen)Metabolism, RNA backbone
C1 Configuration

(Alpha)
- Axial

(Beta)
- Equatorial

Mixture (Mutarotation)
Dominant Pucker C2'-endo (Rigid South) C2'-endo (South) Dynamic Equilibrium (N

S)
C2 Status Free (-OH) Protected (-OBz)Free (-OH)
Intramolecular Forces Strong

H-bond
Steric repulsion between C1/C2 benzoatesWeak/Transient H-bonds
Anomeric Effect Maximized (Stabilizes

)
Minimized (C1-OAc is equatorial)Moderate

Part 2: Experimental Protocols

Protocol A: Crystallization of 1,3,5-TBR for X-Ray Analysis

Goal: Obtain single crystals suitable for high-resolution diffraction.

  • Dissolution: Dissolve 100 mg of pure 1,3,5-Tri-O-benzoyl-

    
    -D-ribofuranose in 2 mL of anhydrous Dichloromethane (DCM).
    
  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter into a narrow crystallization tube to remove particulate nuclei.
    
  • Vapor Diffusion (The "Layering" Method):

    • Carefully layer 4 mL of

      
      -Hexane (or Pentane) on top of the denser DCM solution. Do not mix.
      
    • Seal the tube with Parafilm, poking 2-3 small holes to allow very slow solvent evaporation.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvesting: Prismatic crystals (colorless) typically appear within 48–72 hours.

    • Validation: Check melting point (Lit: 128–130 °C) [1].

Protocol B: Data Collection Strategy
  • Temperature: Collect data at 100 K (cryo-cooling) to minimize thermal disorder of the freely rotating phenyl rings.

  • Resolution Target: Aim for < 0.8 Å to accurately resolve the position of the C2-hydroxyl hydrogen atom, which is critical for confirming the intramolecular H-bond.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Conformational Lock" mechanism. The bulk of the benzoyl groups acts as a steric anchor, while the C2-OH hydrogen bond acts as a latch, trapping the molecule in the South conformation.

RiboseConformation cluster_mechanism Stabilizing Forces in 1,3,5-TBR Native Native Ribose (Dynamic Equilibrium) North North Pucker (C3'-endo) RNA-like Native->North Low Barrier Transition Pseudorotation Barrier Native->Transition Thermal Energy TBR_Alpha 1,3,5-Tri-O-benzoyl-α (C2'-endo / South) Transition->TBR_Alpha Steric Locking + Anomeric Effect H_Bond H-Bond: C2-OH ... C3-Bz H_Bond->TBR_Alpha Prevents North Flip Steric Steric Bulk: C3/C5 Bz Steric->TBR_Alpha Favors Equatorial

Figure 1: The conformational energy landscape showing how steric bulk and hydrogen bonding trap 1,3,5-TBR in the South conformation, unlike the dynamic native ribose.

References

  • Sigma-Aldrich. (2024).

    
    -D-Ribofuranose 1,3,5-tribenzoate (CAS 22224-41-5).[2][3]Link
    
  • Ness, R. K., & Fletcher, H. G. (1956). 1,3,5-Tri-O-benzoyl-

    
    -D-ribofuranose and Its Derivatives. Journal of the American Chemical Society, 78(18), 4710–4714. Link
    
  • Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. Journal of the American Chemical Society, 94(23), 8205–8212. Link

  • Synthose Inc. (2024). 1,3,5-Tri-O-benzoyl-

    
    -D-ribofuranose Data Sheet.Link
    

Sources

Validation

Validating the regioselectivity of benzoylation in ribose synthesis

Title: Validating the Regioselectivity of Benzoylation in Ribose Synthesis: A Comparative Guide Introduction In the synthesis of nucleosides, oligonucleotides, and carbohydrate-based therapeutics, the regioselective prot...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Regioselectivity of Benzoylation in Ribose Synthesis: A Comparative Guide

Introduction In the synthesis of nucleosides, oligonucleotides, and carbohydrate-based therapeutics, the regioselective protection of ribofuranose derivatives is a critical bottleneck. Ribose contains multiple hydroxyl groups—typically a primary 5'-OH alongside secondary 2'-OH and 3'-OH groups—that exhibit only subtle differences in nucleophilicity. Achieving precise regiocontrol, particularly the selective benzoylation of the 5'-position without triggering over-acylation, dictates the overall yield, purity, and scalability of downstream drug development workflows.

This guide objectively compares traditional benzoylation using Benzoyl Chloride (BzCl) against two advanced, highly selective alternatives: Benzoyl Cyanide (BzCN) and Biocatalytic Acylation (Novozym 435). By analyzing the mechanistic causality behind these reagents, we provide self-validating protocols to ensure scientific integrity and reproducibility in your synthetic workflows.

Mechanistic Causality and Reagent Selection

The choice of benzoylating agent fundamentally alters the reaction pathway and the resulting product distribution:

  • Benzoyl Chloride (BzCl) / Pyridine: Operates via a highly reactive acylpyridinium intermediate. While the primary 5'-OH is kinetically favored due to lower steric hindrance, the high electrophilicity of BzCl leads to poor discrimination. This results in the significant formation of 2',5'-di-O-benzoyl and 2',3',5'-tri-O-benzoyl byproducts, necessitating tedious chromatographic separations.

  • Benzoyl Cyanide (BzCN): The cyanide leaving group uniquely modulates the transition state. At low temperatures (-40°C), the activation energy required to attack the carbonyl carbon becomes highly sensitive to steric bulk. This enables BzCN to achieve exquisite regioselectivity for primary hydroxyls, minimizing the need for complex, multi-step protecting group manipulations[1].

  • Novozym 435 (Immobilized Lipase B): Enzymatic benzoylation leverages the precise spatial constraints of the Candida antarctica Lipase B (CALB) active site. The enzyme pocket strictly accommodates the primary 5'-OH, completely excluding secondary hydroxyls from the catalytic triad. This offers near-perfect regioselectivity under mild, green conditions[2].

MechanisticPathways Ribose Unprotected Ribose Derivative BzCl BzCl / Pyridine (High Reactivity) Ribose->BzCl BzCN BzCN / Base (Steric Control) Ribose->BzCN Enzyme Novozym 435 (Enzymatic Pocket) Ribose->Enzyme Mix Mixture: 5'-OBz, Di-OBz, Tri-OBz BzCl->Mix Kinetic/Thermodynamic Overlap HighSel >90% 5'-OBz <10% Di-OBz BzCN->HighSel Low Temp, Steric Hindrance PureSel >99% 5'-OBz (Exquisite Selectivity) Enzyme->PureSel Active Site Exclusion

Fig 1: Mechanistic divergence of benzoylation reagents on unprotected ribose derivatives.

Performance Comparison: Quantitative Data

The following table summarizes the performance of these three approaches for the 5'-O-benzoylation of a standard unprotected nucleoside/ribose derivative based on established literature metrics.

ParameterBenzoyl Chloride (BzCl)Benzoyl Cyanide (BzCN)Novozym 435 (Biocatalyst)
Primary Selectivity (5'-OH) Low to Moderate (~50%)High (85–95%)Exceptional (>99%)
Over-acylation (Di/Tri) High (~40%)Low (<10%)Trace / None
Reaction Temperature 0°C to Room Temp-40°C to -20°C40°C
Reaction Time 1–2 hours4–6 hours12–24 hours
Scalability & Cost High scalability, Low costModerate cost, Requires coolingHigh cost, Catalyst is reusable
Environmental Impact Poor (Toxic, Corrosive)Moderate (Toxic byproducts)Green (Mild, Solvent flexibility)

Note: For researchers targeting selective secondary hydroxyl protection (e.g., 3-OH), emerging catalytic systems such as FeCl3 with acetylacetone have shown promise over traditional methods, though they require careful optimization of ligand stoichiometry[3][4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate strict in-process validation steps.

Protocol A: High-Selectivity Chemical Benzoylation using BzCN

Causality: Conducting the reaction at -40°C suppresses the kinetic energy of the system, preventing the secondary 2'- and 3'-hydroxyls from overcoming the steric activation barrier of the BzCN transition state.

  • Preparation: Dissolve the ribofuranoside substrate (1.0 mmol) in anhydrous pyridine (10 mL) under an argon atmosphere.

  • Temperature Control: Cool the reaction flask to exactly -40°C using a dry ice/acetonitrile bath. Validation: Use an internal probe to ensure the solvent temperature has stabilized before proceeding.

  • Reagent Addition: Dissolve Benzoyl Cyanide (1.1 mmol) in anhydrous CH2Cl2 (2 mL). Add this solution dropwise over 15 minutes.

  • In-Process Monitoring: Stir for 4 hours at -40°C. Self-Validation: Perform TLC (Silica, EtOAc/Hexane 1:1). The reaction is complete when the starting material spot disappears and a single major higher-Rf spot (5'-OBz) appears. The appearance of multiple higher-Rf spots indicates temperature fluctuations leading to over-benzoylation.

  • Quench & Workup: Quench with methanol (1 mL) to destroy unreacted BzCN. Concentrate in vacuo, dissolve in CH2Cl2, wash with saturated NaHCO3 and brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Biocatalytic Benzoylation using Novozym 435

Causality: Immobilized lipases function optimally in hydrophobic environments. Using a specific co-solvent system (e.g., Hexane/Pyridine) maintains substrate solubility while preserving the enzyme's hydration shell, driving the equilibrium toward esterification without degrading the protein.

  • Preparation: Suspend the ribose derivative (1.0 mmol) and vinyl benzoate (3.0 mmol, acting as the acyl donor) in a 28:72 (v/v) mixture of Hexane/Pyridine (10 mL)[2].

  • Catalyst Addition: Add Novozym 435 (100 mg).

  • Incubation: Incubate the mixture at 40°C in an orbital shaker at 200 rpm.

  • In-Process Monitoring: Self-Validation: Monitor via HPLC at 4-hour intervals. Look for the singular product peak. The strict enzymatic pocket ensures that even with excess vinyl benzoate, di-benzoylation does not occur.

  • Workup: Filter the mixture to recover the Novozym 435 beads (which can be washed with hexane and reused up to 5 times). Evaporate the filtrate to yield the highly pure 5'-O-benzoyl product.

Workflow Start Substrate Preparation (Anhydrous Conditions) Reaction Reagent Addition (BzCN at -40°C or Enzyme at 40°C) Start->Reaction Monitor In-Process Validation (TLC / HPLC Monitoring) Reaction->Monitor Decision Target Conversion Achieved? Monitor->Decision Decision->Reaction No (Continue Stirring) Quench Quench & Isolate (MeOH quench / Filter Enzyme) Decision->Quench Yes (>95%) Purify Purification (Chromatography / Crystallization) Quench->Purify Analyze Final Validation (1H/13C NMR, MS Confirmation) Purify->Analyze

Fig 2: Self-validating experimental workflow for regioselective benzoylation.

Conclusion

While Benzoyl Chloride remains a staple for exhaustive, non-selective protection strategies, its lack of regiocontrol makes it unsuitable for precise nucleoside synthesis without intermediate protecting groups. For researchers requiring high 5'-regioselectivity, Benzoyl Cyanide offers a robust, scalable chemical alternative, provided rigorous low-temperature control is maintained. Conversely, for ultimate precision and green chemistry compliance, Novozym 435 biocatalysis stands out as the premier choice, completely eliminating over-acylation artifacts and simplifying downstream purification.

References

  • Tan, Zi-Yang, et al. "A mild, efficient and regioselective enzymatic procedure for 5′-O-benzoylation of 2′-deoxynucleosides." ResearchGate, 2009. Available at: [Link]

  • "Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3." ACS Omega, 2018. Available at:[Link]

Sources

Comparative

Reference Standards for 1,3,5-Tri-O-benzoyl-D-ribofuranose: A Comparative Analysis for Nucleoside Development

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] In the high-stakes synthesis of antiviral and anticancer nucleosides, 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (1,3,5-TBR) is not merely a raw material; it is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the high-stakes synthesis of antiviral and anticancer nucleosides, 1,3,5-Tri-O-benzoyl-α-D-ribofuranose (1,3,5-TBR) is not merely a raw material; it is a strategic scaffold. Unlike the fully protected 1,2,3,5-tetra-O-benzoyl-D-ribose, the 1,3,5-TBR derivative possesses a free hydroxyl group at the C-2 position . This specific regiochemistry makes it the critical starting material for synthesizing 2'-modified nucleosides (e.g., 2'-fluoro, 2'-O-methyl, or 2'-arabino analogs), which are foundational to modern RNA therapeutics and polymerase inhibitors [1, 2].

The analytical challenge lies in the molecule's propensity for acyl migration . Under slightly basic conditions or during improper storage, the benzoyl group at C-3 can migrate to C-2, or the C-1 benzoate can scramble, leading to a mixture of regioisomers (1,2,5-tri-O-benzoyl) and anomers (


). Using a reference standard that does not strictly control for these isomers can lead to failed glycosylation yields and complex impurity profiles in the final API [3].

This guide compares the three primary tiers of reference materials available for 1,3,5-TBR and provides a self-validating HPLC protocol to ensure material integrity.

Comparative Analysis: Reference Standard Tiers

The choice of reference standard dictates the reliability of your quantitative data. Below is an objective comparison of the three market alternatives.

Table 1: Performance Matrix of 1,3,5-TBR Standards
FeatureTier 1: Primary/Certified Reference Material (CRM) Tier 2: Secondary (Working) Standard Tier 3: Reagent Grade / "Tech" Grade
Purity Specification > 99.0% (Chromatographic & qNMR)> 98.0% (Traced to Tier 1)> 95.0% (Variable)
Regio-Isomeric Control Strict. Quantifies 1,2,5-isomer and 1,2,3,5-tetrabenzoate.Moderate. Checks for major impurities only.Low. Often contains 2-5% acyl-migration products.
Anomeric Definition Explicit

ratio defined (usually >99%

).
Defined, but wider acceptance criteria.Often undefined; risk of anomeric mixtures.
Traceability NIST/USP/EP Traceable (where applicable).Traceable to In-House Primary.Batch-specific COA only.
Water Content < 0.1% (Karl Fischer) - Critical to prevent hydrolysis.< 0.5%Not typically controlled.
Primary Use Case GMP Release Testing, Method Validation.Routine In-Process Control (IPC).Early R&D, Synthetic Feedstock.
Cost Factor High (10x)Medium (3x)Low (1x)
Expert Insight: The "Hidden" Impurity Risk

In Tier 3 (Reagent Grade) materials, the most dangerous impurity is 1,2,3,5-Tetra-O-benzoyl-D-ribofuranose . Because it lacks the free C-2 hydroxyl, it is inert to the subsequent 2'-modification chemistry. However, it will participate in the final glycosylation step, producing a "wild-type" ribose impurity in your modified nucleoside API. This impurity is often inseparable by crystallization later in the process. Therefore, Tier 1 or Tier 2 standards must be used to quantify this specific impurity before synthesis begins.

Visualizing the Workflow

Diagram 1: The Critical Role of 1,3,5-TBR in 2'-Modified Nucleoside Synthesis

This pathway illustrates why the C-2 Regio-purity of the standard is non-negotiable.

G Start D-Ribose TBR 1,3,5-Tri-O-benzoyl-D-ribose (Target Standard) [Free 2-OH] Start->TBR Selective Benzoylation Impurity Impurity: 1,2,5-Tri-O-benzoyl (Acyl Migration) TBR->Impurity Improper Storage/pH > 8 Mod 2'-Functionalization (e.g., Fluorination/Alkylation) TBR->Mod Correct Pathway Fail Failed Synthesis (Wrong Regioisomer) Impurity->Fail Blocked 2-Position Final 2'-Modified Nucleoside (API Precursor) Mod->Final Glycosylation

Caption: The 1,3,5-TBR scaffold allows specific modification at C-2. Impurities arising from acyl migration (1,2,5-isomer) lead to synthetic failure.

Validated Experimental Protocol: HPLC-UV Analysis

This method is designed to be self-validating . It separates the target 1,3,5-isomer from its most common structural analogs (regioisomers and anomers).

Method Parameters
  • Instrument: HPLC with UV/Vis Detector (PDA preferred for peak purity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 230 nm (Benzoyl absorption maximum) and 254 nm.

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
15.01090Elution of hydrophobic benzoates
20.01090Wash
20.16040Re-equilibration
25.06040End
Step-by-Step Execution
  • Standard Preparation: Dissolve 10 mg of the Reference Standard in 10 mL of Acetonitrile (do not use methanol, as transesterification can occur over time).

  • System Suitability Test (SST):

    • Inject the standard.

    • Requirement 1: The main peak (1,3,5-

      
      ) must have a Tailing Factor (T) between 0.8 and 1.2.
      
    • Requirement 2 (Critical): Resolution (

      
      ) between the main peak and the nearest impurity (usually the 
      
      
      
      -anomer or 1,2,5-regioisomer) must be > 1.5.
  • Sample Analysis: Inject samples. Calculate purity using % Area Normalization (for R&D) or External Standard method (for GMP).

Troubleshooting & Causality
  • Split Peaks? The sample solvent contains too much water. Ensure the sample is dissolved in 100% Acetonitrile.

  • New Impurities Appearing? If the sample sits in solution >24 hours, acyl migration may occur. Analyze immediately upon preparation.

  • Ghost Peaks? Benzoic acid (degradation product) elutes early. Check for hydrolysis.

Analytical Decision Tree

Use this logic flow to select the appropriate standard for your development stage.

DecisionTree Start Select Standard for 1,3,5-TBR Analysis Phase Development Phase? Start->Phase Early Early R&D / Screening Phase->Early Process Process Optimization / Pilot Phase->Process GMP GLP Tox / GMP Release Phase->GMP Tier3 Tier 3: Reagent Grade (Check NMR for Isomers) Early->Tier3 Tier2 Tier 2: Working Standard (Qualify vs. Tier 1) Process->Tier2 Tier1 Tier 1: CRM / Primary (Full Characterization) GMP->Tier1 Tier3->Tier2 Method Transfer Tier2->Tier1 Validation

Caption: Selection logic based on regulatory requirements and cost-efficiency.

References

Validation

Comparative Yield Analysis of Ribose Protection Strategies in RNA Synthesis

As a Senior Application Scientist overseeing oligonucleotide manufacturing, I frequently observe that the choice of 2'-hydroxyl (2'-OH) ribose protection is the single most critical determinant of yield, purity, and scal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing oligonucleotide manufacturing, I frequently observe that the choice of 2'-hydroxyl (2'-OH) ribose protection is the single most critical determinant of yield, purity, and scalability in RNA synthesis[1]. Unlike DNA synthesis, the presence of the reactive 2'-OH in RNA necessitates orthogonal protection strategies that must withstand the rigors of solid-phase oligonucleotide synthesis (SPOS) while allowing for mild, non-destructive removal.

This guide provides an objective, data-driven comparison of the three dominant ribose protection strategies—2'-O-TBDMS , 2'-O-TOM , and 2'-O-ACE —analyzing the mechanistic causality behind their performance and providing self-validating protocols for their implementation.

Mechanistic Causality: The 2'-Hydroxyl Bottleneck

The efficiency of RNA synthesis is fundamentally limited by steric hindrance at the 3'-phosphoramidite center during the coupling phase. The physical geometry of the 2'-protecting group directly dictates reaction kinetics and the risk of side reactions[2].

  • 2'-O-TBDMS (tert-butyldimethylsilyl): As the traditional standard, TBDMS places a bulky silyl group directly adjacent to the reactive 3'-center. This direct steric clash severely impedes the coupling reaction, necessitating extended coupling times (up to 6 minutes)[2]. Furthermore, under the basic conditions required for nucleobase deprotection, the TBDMS group is prone to migrating from the 2'-OH to the 3'-OH. This migration results in the formation of non-biological 2'-5' phosphodiester linkages, which compromise the structural integrity and yield of the final product[1].

  • 2'-O-TOM (triisopropylsilyloxymethyl): TOM chemistry engineers a structural solution by introducing an oxymethyl spacer (-CH₂-O-) between the 2'-oxygen and the bulky triisopropylsilyl group[2]. By physically extending the steric bulk away from the active phosphoramidite center, TOM achieves highly efficient coupling (>99%) in less than half the time of TBDMS[2]. Crucially, the acetal linkage of the TOM group completely prevents the 2'-to-3' silyl migration, ensuring absolute regioselectivity[3].

  • 2'-O-ACE (bis(acetoxyethoxy)methyl): ACE chemistry represents a paradigm shift via an inverse protection scheme. Instead of a 5'-DMT group, the 5'-OH is protected by a fluoride-labile silyl ether, while the 2'-OH is protected by an acid-labile orthoester[4]. This configuration virtually eliminates steric hindrance, resulting in ultra-fast coupling rates and making it the premier choice for synthesizing very long RNA molecules (>100 nucleotides)[5].

YieldMechanisms TBDMS 2'-O-TBDMS Bulky Silyl Group Mech1 Direct Steric Clash Slow Kinetics (6 min) TBDMS->Mech1 TOM 2'-O-TOM Oxymethyl Spacer Mech2 Displaced Bulk Fast Kinetics (2.5 min) TOM->Mech2 ACE 2'-O-ACE Orthoester Group Mech3 Minimal Hindrance Ultra-Fast (<2 min) ACE->Mech3 Yield1 98.5% Efficiency Prone to 2'-3' Migration Mech1->Yield1 Yield2 >99.0% Efficiency No Migration (Acetal) Mech2->Yield2 Yield3 >99.5% Efficiency Ideal for >100mers Mech3->Yield3

Fig 1. Mechanistic causality between 2'-OH protecting group structure, steric hindrance, and yield.

Comparative Performance Data

The seemingly marginal differences in stepwise coupling efficiency compound exponentially as oligonucleotide length increases. The table below synthesizes quantitative performance metrics across the three strategies.

Performance Metric2'-O-TBDMS2'-O-TOM2'-O-ACE
Protecting Group Type Direct Silyl EtherAcetal with Silyl BulkOrthoester (Inverse scheme)
Average Coupling Efficiency 98.5% – 99.0%[2]>99.0%[2]>99.5%[4]
Typical Coupling Time ~6.0 minutes[2]~2.5 minutes[2]<2.0 minutes[5]
Extrapolated Purity (100-mer) ~27%[6]~33%[6]Highly scalable (>120-mers)[5]
2' to 3' Migration Risk Yes (under basic conditions)[1]No (Acetal linkage prevents)[1]No (Orthoester stability)[7]
2'-OH Deprotection 1 M TBAF in THF[1]1 M TBAF in THF[1]Aqueous acidic buffer[7]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol integrates real-time Quality Control (QC) checkpoints. This transforms a standard standard operating procedure into a self-validating system where the success of each step is empirically proven before proceeding.

RNASynthesisWorkflow Start Solid Support Assembly Detrit 1. 5'-Deprotection (Acid or Fluoride) Start->Detrit Couple 2. Phosphoramidite Coupling (Activator Mediated) Detrit->Couple Free 5'-OH Cap 3. Capping (Blocks unreacted 5'-OH) Couple->Cap Phosphite triester Oxidize 4. Oxidation (P(III) to P(V)) Cap->Oxidize Oxidize->Detrit Cycle repeat Cleave 5. Cleavage & Base Deprotection (Basic Conditions) Oxidize->Cleave Synthesis complete Ribose 6. 2'-OH Deprotection (TBAF or Acidic Buffer) Cleave->Ribose Crude RNA

Fig 2. Self-validating solid-phase RNA synthesis workflow with integrated QC checkpoints.

Phase 1: Chain Assembly & Real-Time Validation

Step 1: 5'-Deprotection

  • Action: For TBDMS/TOM, flush the solid support with 3% trichloroacetic acid (TCA) in dichloromethane to remove the 5'-DMT group[1]. (Note: For ACE chemistry, a fluoride wash is used to remove the 5'-silyl group[4]).

  • Causality: Exposes the highly reactive 5'-OH for nucleophilic attack in the subsequent coupling step.

  • Self-Validation Checkpoint: Collect the acidic eluate and measure UV absorbance at 498 nm. The quantified DMT⁺ cation concentration directly correlates to the stepwise yield of the previous cycle. A deviation of >2% signals a failed coupling, allowing the operator to abort the run and save expensive phosphoramidites.

Step 2: Activator-Mediated Coupling

  • Action: Introduce the 2'-protected phosphoramidite (0.1 M) alongside an activator (e.g., 5-Ethylthio-1H-tetrazole, ETT, 0.25 M)[6]. Maintain coupling times specific to the steric bulk: 6 min for TBDMS, 2.5 min for TOM[2].

  • Causality: The weak acid activator protonates the diisopropylamino leaving group, rendering the phosphorus highly electrophilic and driving the formation of the phosphite triester.

  • Self-Validation Checkpoint: Perform a micro-cleavage of a 1 mg support aliquot after the 10th cycle. Analyze via LC-MS to confirm precise mass addition before committing to the remainder of a long synthesis.

Step 3: Capping

  • Action: Apply tert-butylphenoxyacetic anhydride and N-methylimidazole[3].

  • Causality: Acetylates any unreacted 5'-OH groups. This prevents the formation of (n-1) deletion sequences, which are chromatographically nearly identical to the full-length product and notoriously difficult to separate during downstream purification.

Step 4: Oxidation

  • Action: Treat with 0.02 M Iodine in THF/Pyridine/Water.

  • Causality: Converts the unstable phosphite triester (P^III) into a stable phosphodiester (P^V) linkage, completing the cycle.

Phase 2: Orthogonal Cleavage & Deprotection

Step 5: Base Deprotection & Cleavage

  • Action: Incubate the solid support in AMA (Aqueous Ammonium hydroxide/Methylamine 1:1) at 65°C for 10 minutes (for TBDMS/TOM)[1].

  • Causality: Simultaneously hydrolyzes the ester linkage to the solid support and removes the exocyclic amine protecting groups from the nucleobases.

Step 6: 2'-OH Deprotection

  • Action: For TOM/TBDMS, treat the lyophilized pellet with 1 M TBAF in THF[1]. For ACE, utilize a mild aqueous acidic buffer (pH 3.8 TEMED)[8].

  • Causality: Removes the final ribose protection. ACE's aqueous deprotection is highly advantageous as it avoids the rigorous desalting steps required to remove TBAF, thereby minimizing physical sample loss[7].

  • Self-Validation Checkpoint: Analyze the final deprotected product via Anion-Exchange HPLC (AEX-HPLC). A single sharp peak indicates complete deprotection; the presence of multiple broad, late-eluting peaks is a diagnostic indicator of incomplete 2'-OH deprotection.

References

  • Title: A Head-to-Head Comparison: TBDMS vs. TOM Monomers for RNA Synthesis. Source: Benchchem. URL: 1

  • Title: TBDMS and 2'-O-TOM Protecting Groups for Long RNA Synthesis. Source: Benchchem. URL: 2

  • Title: Glen Report 36-14: Application Note — RNA Synthesis. Source: Glen Research. URL: 6

  • Title: Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Source: ATDBio. URL: 3

  • Title: The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Source: Technology Networks. URL: 7

  • Title: Long RNA Synthesis Report. Source: Horizon Discovery. URL: 5

  • Title: Enable new experimental possibilities with custom RNA synthesis. Source: Horizon Discovery. URL: 4

  • Title: 2'-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach. Source: ResearchGate. URL: 8

Sources

Comparative

Identifying common impurities in commercial 1,3,5-Tri-o-benzoyl-d-ribofuranose

As a Senior Application Scientist overseeing the analytical development of nucleoside intermediates, I frequently encounter the downstream consequences of poorly characterized glycosyl donors. 1,3,5-Tri-O-benzoyl-D-ribof...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the analytical development of nucleoside intermediates, I frequently encounter the downstream consequences of poorly characterized glycosyl donors. 1,3,5-Tri-O-benzoyl-D-ribofuranose (CAS 22224-41-5) [1] is a foundational carbohydrate building block used extensively in Vorbrüggen glycosylation to synthesize critical nucleoside analogs like azacitidine[2], decitabine, and tubercidin derivatives[3].

The stereochemical outcome (the


 anomeric ratio) of the final active pharmaceutical ingredient (API) relies heavily on the purity of this benzoylated ribose intermediate. Even trace impurities can alter the neighboring-group participation of the C-2 substituent, leading to catastrophic yield losses and complex downstream purifications.

This guide provides an objective, data-driven comparison of analytical methodologies used to profile and quantify common impurities in commercial 1,3,5-Tri-O-benzoyl-D-ribofuranose, grounded in field-proven experimental protocols.

Part 1: Mechanistic Origins of Common Impurities

Before selecting an analytical technique, we must understand the chemical causality behind the impurities present in commercial batches. Benzoylated carbohydrates are highly dynamic molecules susceptible to environmental and processing stressors.

  • Regioisomers via Acyl Migration: Acyl group migration is a well-documented phenomenon in carbohydrate chemistry[4]. Under mildly basic, acidic, or thermal conditions during synthesis, the benzoyl group at the C-1 or C-5 position can migrate to adjacent free hydroxyls (if partially deprotected) or swap positions, forming regioisomers like 2,3,5-tri-O-benzoyl-D-ribofuranose.

  • Anomeric Shifts (

    
     Mutarotation):  While the 
    
    
    
    -anomer is often desired for specific synthetic pathways, historical literature has extensively documented the structural ambiguities and mutarotation of benzoylated ribose isomers in solution[5].
  • Hydrolytic Degradation: Exposure to ambient moisture leads to the hydrolysis of the ester bonds, generating debenzoylated ribose species and free benzoic acid .

  • Process Cross-Contamination: Facilities manufacturing multiple ribose derivatives often see cross-contamination with related substances, such as 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (Azacitidine Related Compound B).

ImpurityPathway Main 1,3,5-Tri-O-benzoyl- D-ribofuranose (Target API Intermediate) AlphaBeta Anomeric Isomers (α/β Mutarotation) Main->AlphaBeta Solution Equilibrium Regio Regioisomers (e.g., 2,3,5-isomer) Main->Regio Acyl Migration (Base/Heat) Hydrolysis Debenzoylated Ribose + Free Benzoic Acid Main->Hydrolysis Moisture/Hydrolysis CrossContam 1-O-Acetyl-2,3,5-tri-O- benzoyl-D-ribofuranose Main->CrossContam Process Contamination

Fig 1. Degradation and impurity formation pathways of 1,3,5-Tri-O-benzoyl-D-ribofuranose.

Part 2: Comparative Analysis of Analytical Methodologies

To establish a self-validating quality control system, we must deploy orthogonal analytical techniques. Below is a quantitative comparison of the three primary methodologies used to evaluate 1,3,5-Tri-O-benzoyl-D-ribofuranose purity[6].

Analytical TechniquePrimary TargetLOD / LOQSpecificity / ResolutionRun TimeKey Advantage
HPLC-UV (230 nm) Routine QC, Benzoic acid, Regioisomers0.01% / 0.05%High (Baseline separation of

anomers)
25 minRobust, highly reproducible for batch release.
LC-MS/MS (ESI+) Trace unknowns, Co-eluting degradants0.001% / 0.005%Very High (

differentiation)
15 minIdentifies the structural mass of unknown peaks.
qNMR (

H, 400 MHz)
Reference standard validation0.1% / 0.5%Absolute (Structural elucidation)10 minRequires no reference standard for quantitation.

Part 3: Self-Validating Experimental Protocols

Do not merely execute steps; understand the why behind the chemistry. The following protocols are designed with built-in system suitability criteria to ensure data integrity.

Protocol 1: Routine Impurity Profiling via HPLC-UV

Causality Check: Why use 230 nm and an acidic modifier? The three benzoyl groups possess a strong


 transition UV absorption maximum near 230 nm, allowing for high-sensitivity detection. However, free benzoic acid (a primary degradant) will cause severe peak tailing in neutral water. Adding 0.1% Formic Acid keeps the benzoic acid fully protonated, ensuring sharp peak symmetry and accurate integration.

Methodology:

  • Sample Preparation: Dissolve 10.0 mg of commercial 1,3,5-Tri-O-benzoyl-D-ribofuranose in 10.0 mL of LC-MS grade Acetonitrile (MeCN). Note: Avoid protic solvents like methanol, which can induce transesterification over time.

  • Column Selection: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: Ramp to 80% B

    • 15-20 min: Hold at 80% B

    • 20-25 min: Return to 30% B for re-equilibration.

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

  • System Suitability (Self-Validation): The resolution (

    
    ) between the 
    
    
    
    and
    
    
    anomer peaks must be
    
    
    . The tailing factor (
    
    
    ) for the benzoic acid peak (eluting early in the gradient) must be
    
    
    .
Protocol 2: Trace Unknown Identification via LC-MS/MS

Causality Check: Benzoylated ribofuranose derivatives lack basic nitrogen centers, making standard positive-mode Electrospray Ionization (ESI+) challenging. To counteract this, we utilize the post-column addition of sodium ions to intentionally drive the formation of stable


 adducts. For 1,3,5-Tri-O-benzoyl-D-ribofuranose (MW: 462.15  g/mol ), we monitor the 

485.1 adduct.

Methodology:

  • Chromatographic Transfer: Utilize the same gradient as Protocol 1, but reduce the flow rate to 0.4 mL/min to accommodate the MS source.

  • Adduct Promotion: Introduce a post-column T-junction infusing 0.1 mM Sodium Acetate in Methanol at 0.05 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Scan Range:

      
       100 to 800.
      
  • Data Interpretation:

    • A peak at

      
       485.1 confirms the intact tribenzoylated target.
      
    • A peak at

      
       527.1 indicates cross-contamination with the acetylated derivative (1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose).
      
    • A peak at

      
       381.1 indicates the loss of one benzoyl group (dibenzoylated degradation product).
      

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in MeCN) HPLC HPLC-UV Screening (C18, 230 nm) Sample->HPLC Decision Unknown Peak > 0.10% Area? HPLC->Decision Pass Routine QC Release (Passes Specification) Decision->Pass No LCMS LC-MS/MS (ESI+) [M+Na]+ Adduct Profiling Decision->LCMS Yes NMR Preparative Isolation & qNMR Validation LCMS->NMR Structural Ambiguity Fail Impurity Characterized (OOS Investigation) LCMS->Fail Mass Confirmed NMR->Fail Absolute Structure

Fig 2. Orthogonal analytical workflow for impurity identification and QC release.

References

Sources

Validation

A Comparative Spectroscopic Guide to Functionalized 1,3,5-Tri-tert-butylbenzene Derivatives

Introduction: The Unique Scaffold of 1,3,5-Tri-tert-butylbenzene To the researchers, chemists, and drug development professionals at the forefront of molecular design, the 1,3,5-tri-tert-butylbenzene (TBR) scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Scaffold of 1,3,5-Tri-tert-butylbenzene

To the researchers, chemists, and drug development professionals at the forefront of molecular design, the 1,3,5-tri-tert-butylbenzene (TBR) scaffold is a subject of significant interest. Its C₃-symmetric, sterically hindered structure, endowed by three bulky tert-butyl groups, provides a rigid and chemically robust core.[1] This framework is an exceptional platform for constructing unique molecular architectures, from advanced polymer building blocks to novel therapeutic agents where precise spatial orientation of functional groups is paramount.

Functionalization of the TBR core is the key to unlocking its potential. While direct modification of the aromatic ring is common, functionalization at the 2'-position of a tert-butyl group (transforming a -C(CH₃)₃ to a -C(CH₃)₂CH₂-X moiety) offers a subtle yet powerful strategy to introduce new chemical properties while minimizing perturbation of the core aromatic system. However, detailed comparative spectroscopic data for these specific 2'-functionalized derivatives is not widely available in the public domain.

Therefore, this guide will establish a comprehensive framework for the spectroscopic characterization of functionalized TBR derivatives. We will use the parent 1,3,5-tri-tert-butylbenzene as a baseline and draw comparisons with derivatives functionalized directly on the aromatic ring—specifically 1-Bromo-2,4,6-tri-tert-butylbenzene and 2,4,6-tri-tert-butylphenol . This approach allows us to rigorously compare the influence of different functional groups (-H, -Br, -OH) on the spectroscopic signatures of this sterically crowded system, providing a robust template for the analysis of any novel TBR derivative, including the more elusive 2'-functionalized variants.

Logical Workflow for Spectroscopic Characterization

A systematic approach is crucial for the unambiguous identification and characterization of novel TBR derivatives. The following workflow outlines the logical progression of experiments, from initial confirmation of molecular weight to detailed structural elucidation and photophysical assessment.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_validation Final Validation Synthesis Synthesis of Functionalized TBR Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity MS->NMR Proceed if MW correct IR Infrared (IR) Spectroscopy Identify Functional Groups NMR->IR Confirm Functional Groups Data Data Integration & Structure Confirmation NMR->Data UV_Vis UV-Vis & Fluorescence Assess Photophysical Properties IR->UV_Vis If Chromophoric/Fluorophoric IR->Data UV_Vis->Data

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1,3,5-Tri-O-benzoyl-D-ribofuranose

Executive Safety & Logistics Summary Chemical Name: 1,3,5-Tri-O-benzoyl-D-ribofuranose CAS Number: 22224-41-5 Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Disposal Method: Thermal Incineration with Afterburner R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

Chemical Name: 1,3,5-Tri-O-benzoyl-D-ribofuranose CAS Number: 22224-41-5 Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Disposal Method: Thermal Incineration with Afterburner RCRA Status: Non-listed (manage as characteristic waste based on solvent matrix)[1]

This guide provides a self-validating protocol for the disposal of 1,3,5-Tri-O-benzoyl-D-ribofuranose. While this compound is a stable intermediate in nucleoside synthesis, its benzoyl ester groups require specific handling to prevent environmental contamination and ensure complete combustion during incineration.[1][2]

Physicochemical Properties Relevant to Disposal

Effective waste segregation relies on understanding the physical state and reactivity of the compound.[1]

PropertyValueDisposal Implication
Molecular Formula C₂₆H₂₂O₈High carbon content requires high-temperature incineration.[1]
Molecular Weight 462.45 g/mol Heavy organic load; do not dilute into aqueous streams.[1]
Physical State Solid (Powder)Can be disposed of as solid hazardous waste or dissolved.[3][1]
Melting Point 128–130 °CStable solid at room temperature; unlikely to sublime.[3][1]
Solubility Soluble in organic solvents (CHCl₃, EtOAc)Compatible with non-halogenated or halogenated organic waste streams.[3][1]
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitrates, perchlorates, and peroxides in waste storage.[1]

Waste Characterization & Segregation Workflow

Proper disposal begins with characterizing the waste state.[1] This compound is often generated as a solid precipitate or as a solute in reaction mixtures.[1]

Decision Matrix: Waste Stream Selection

The following logic gate ensures the material is routed to the correct waste container based on its physical form and solvent matrix.

WasteSegregation Start Waste Generation: 1,3,5-Tri-O-benzoyl-D-ribofuranose CheckState Physical State? Start->CheckState Solid Pure Solid / Precipitate CheckState->Solid Dry Powder Liquid Dissolved in Solution CheckState->Liquid Reaction Mixture StreamA Stream A: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->StreamA Pack in HDPE/Glass CheckSolvent Identify Solvent Matrix Liquid->CheckSolvent Halogenated Contains Halogens? (e.g., DCM, Chloroform) CheckSolvent->Halogenated StreamB Stream B: Halogenated Organic Waste (High BTU Incineration) Halogenated->StreamB Yes (DCM, etc.) StreamC Stream C: Non-Halogenated Organic Waste (Fuel Blending) Halogenated->StreamC No (EtOAc, Hexanes)

Figure 1: Logic flow for segregating 1,3,5-Tri-O-benzoyl-D-ribofuranose waste streams to ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired shelf-life reagents, spilled powder, or isolated precipitates.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[3][1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1,3,5-Tri-O-benzoyl-D-ribofuranose"[1][4][5][6]

    • Hazards: Check "Irritant" and "Toxic".[3][1][7]

  • Accumulation: Do not fill beyond 90% capacity. Keep lid tightly sealed when not in use.

  • Final Disposal: Transfer to Environmental Health & Safety (EHS) for incineration.

    • Mechanism:[3][1] The compound is combusted in a chemical incinerator equipped with an afterburner and scrubber to manage carbon oxides.[1]

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or TLC samples dissolved in solvents.[1]

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol).[1]

  • Segregation:

    • Halogenated: Pour into the "Halogenated Organic Waste" carboy.[1]

    • Non-Halogenated: Pour into the "Non-Halogenated / Flammable Waste" carboy.[1]

  • Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid) are present in the waste container.[1] The benzoyl groups are stable, but mixing organics with oxidizers creates an explosion hazard.[1][2]

  • Rinsing: Triple-rinse glassware with the compatible solvent and add rinsate to the waste container.[1]

Spill Response & Immediate Safety

In the event of an accidental release, follow this containment procedure to minimize exposure and spread.

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles (ANSI Z87.1).[3][1]

  • Skin: Nitrile gloves (0.11 mm minimum thickness) and lab coat.[3][1]

  • Respiratory: N95 particulate respirator if dust formation is visible.[3][1]

Cleanup Steps:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: If solid, cover with a damp paper towel to prevent dust generation.[1] If liquid, dike with absorbent pillows.[1][2]

  • Collect:

    • Solids: Sweep gently into a dust pan or scoop.[1] Avoid creating aerosols.[1][7][8][9]

    • Liquids: Absorb with vermiculite or sand.[1]

  • Decontaminate: Wipe the surface with a soap and water solution.[1] The compound is hydrolyzable under basic conditions; a mild detergent helps lift it from surfaces.[1]

  • Dispose: Place all cleanup materials (wipes, absorbents, gloves) into the Solid Hazardous Waste container.[3][1]

Regulatory Compliance & Grounding

While 1,3,5-Tri-O-benzoyl-D-ribofuranose is not listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be managed as hazardous waste due to its chemical nature and potential for irritation.[1]

  • RCRA Classification: If dissolved in ignitable solvents (Flash point < 60°C), the mixture is classified as D001 (Ignitable) .[1] If dissolved in halogenated solvents, it may carry F-listed codes (e.g., F002).[3][1]

  • Sewer Disposal: Strictly Prohibited. Do not flush down drains.[3][1] The benzoyl esters are stable organics that contribute to high Chemical Oxygen Demand (COD) and can persist in water systems.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10929242, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][3][1]

Sources

Handling

Personal protective equipment for handling 1,3,5-Tri-o-benzoyl-d-ribofuranose

This guide outlines the safety, logistical, and operational protocols for handling 1,3,5-Tri-O-benzoyl-D-ribofuranose (and its common analogs like the 1-O-acetyl derivative). While the isolated solid is often classified...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 1,3,5-Tri-O-benzoyl-D-ribofuranose (and its common analogs like the 1-O-acetyl derivative).

While the isolated solid is often classified as low-hazard, its primary application in nucleoside synthesis (Vorbrüggen coupling) places it in high-risk reaction environments involving moisture-sensitive Lewis acids (e.g., TMSOTf, SnCl₄). This guide addresses both the static handling of the reagent and the dynamic handling required during synthesis.

Part 1: Risk Assessment & Hazard Identification

1.1 The Reagent (Static Hazard)

  • CAS: 22224-41-5 (α-anomer) / 6974-32-9 (1-O-acetyl-β-derivative)

  • Physical State: White to off-white crystalline powder.

  • GHS Classification: Generally classified as Non-Hazardous or Irritant (Category 2/2A) depending on the manufacturer.

  • Primary Risks:

    • Inhalation: Dust may cause mechanical irritation to the upper respiratory tract.

    • Contact: Prolonged exposure may cause mild skin/eye irritation.

    • Degradation: Hydrolyzes in moist air to release benzoic acid (irritant).

1.2 The Process (Contextual Hazard)

  • Reaction Context: Typically used with silylated nucleobases and strong Lewis acids (Trimethylsilyl trifluoromethanesulfonate or Tin(IV) chloride).[1]

  • Critical Hazard: The system becomes corrosive and moisture-sensitive. The sugar must be kept strictly anhydrous to prevent the formation of hazardous hydrolysis byproducts and reaction failure.

Part 2: Personal Protective Equipment (PPE) Strategy

The following PPE selection logic applies a "Defense-in-Depth" approach, scaling protection from weighing to reaction initiation.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient if the powder is fine/dusty or if used near liquid Lewis acids (splash risk).
Dermal (Hands) Nitrile Gloves (Min. 0.11 mm thickness)Double-gloving is required during the reaction setup phase to protect against the Lewis acid co-reagents, not necessarily the sugar itself.
Respiratory N95 / P2 Particulate Respirator Required only if weighing outside a fume hood or if the powder is visibly friable/dusty.
Body Flame-Resistant Lab Coat + Closed-toe Shoes Standard protocol. Ensure cuffs are tucked into gloves during transfer.
PPE Decision Logic (Graphviz)

PPE_Logic Start Task: Handle 1,3,5-Tri-O-benzoyl-D-ribofuranose CheckState Is the solid dusty / friable? Start->CheckState Weighing Weighing / Transfer CheckState->Weighing Yes CheckState->Weighing No DustControl Use Fume Hood or N95 Mask Weighing->DustControl High Dust StandardPPE Std: Nitrile Gloves + Safety Glasses Weighing->StandardPPE Low Dust Reaction Reaction Setup (Vorbrüggen) AdvancedPPE Adv: Double Nitrile + Splash Goggles (Due to TMSOTf/SnCl4 presence) Reaction->AdvancedPPE StandardPPE->Reaction

Figure 1: Decision matrix for escalating PPE based on the operational phase.

Part 3: Operational Handling Protocol

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Keep under inert gas (Argon/Nitrogen) if possible.

  • Shelf Life: Stable for >2 years if kept dry. Degradation is indicated by a smell of benzoic acid (sharp, unpleasant odor).

Weighing & Transfer (Step-by-Step)
  • Pre-Check: Allow the bottle to warm to room temperature before opening to prevent condensation on the cold solid (water ruins the subsequent glycosylation).

  • Step 1: Place the receiving flask (typically a round-bottom flask) in a tared beaker inside the fume hood.

  • Step 2: Use a clean, dry spatula (stainless steel or porcelain). Avoid plastic spatulas if static electricity is observed.

  • Step 3: Transfer the solid. If static causes the powder to "fly," use an antistatic gun or wipe the spatula with an antistatic cloth.

  • Step 4: Immediately recap the source bottle and seal with Parafilm.

Reaction Setup (Vorbrüggen Coupling Context)
  • Drying: The sugar must be azeotropically dried with toluene or acetonitrile before adding the catalyst.

  • Addition: Add the sugar to the silylated base before adding the Lewis acid (TMSOTf). This prevents the Lewis acid from degrading the sugar before the coupling can occur.

Part 4: Emergency Response & Disposal

Spill Management
  • Isolate: Mark the area.

  • PPE: Wear nitrile gloves, goggles, and a dust mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion (do not use water if the spill is mixed with Lewis acids).

  • Cleanup: Sweep up the damp solid into a chemical waste container. Wipe the surface with 70% ethanol.

Waste Disposal
  • Categorization: Non-halogenated organic solid waste.

  • Method: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Note: If the sugar is mixed with Tin(IV) chloride, it must be segregated into Heavy Metal Waste .

Part 5: Synthesis Workflow Visualization

Workflow Storage Storage (2-8°C, Dry) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Step 1 Drying Azeotropic Drying (MeCN/Toluene) Equilibration->Drying Step 2 (Critical) Coupling Coupling Reaction (+ Base + TMSOTf) Drying->Coupling Step 3 Quench Quench (NaHCO3 / Water) Coupling->Quench Step 4

Figure 2: Operational workflow emphasizing the critical drying step to ensure safety and yield.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. Link

  • Sigma-Aldrich. (2023). Product Specification and SDS: β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Contextual grounding for reaction hazards).
  • PubChem. (n.d.). Compound Summary: 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.[2][3][4][5] National Library of Medicine. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tri-o-benzoyl-d-ribofuranose
Reactant of Route 2
1,3,5-Tri-o-benzoyl-d-ribofuranose
© Copyright 2026 BenchChem. All Rights Reserved.